molecular formula C6H7NO2 B1311285 2-Methylfuran-3-carboxamide CAS No. 22727-22-6

2-Methylfuran-3-carboxamide

Cat. No.: B1311285
CAS No.: 22727-22-6
M. Wt: 125.13 g/mol
InChI Key: ZTXBBUFJNINBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylfuran-3-carboxamide (CAS 22727-22-6) is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . It is supplied as a solid and should be stored sealed in dry conditions at 2-8°C to maintain stability . This compound is part of the methylfuran family, a class of chemicals recognized for its value as an organic chemical raw material derived from biomass like hemicellulose . As a furan-3-carboxamide derivative, it serves as a key synthetic intermediate for researchers. Recent scientific literature highlights the active investigation of related furan-3-carboxylate structures for the synthesis of new hydrazone derivatives, demonstrating the relevance of this chemical scaffold in modern heterocyclic chemistry for building novel compounds . The broader class of methylfurans is extensively utilized in the development of pharmaceuticals, including anti-neuroinflammatory agents and anti-dysentery drugs, as well as in the synthesis of value-added chemicals and high-density liquid fuels . This product is intended for research purposes only and is not classified as a drug, cosmetic, or for human or veterinary use. Researchers can utilize this compound as a building block in organic synthesis and for the development of new chemical entities in fields such as medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXBBUFJNINBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444592
Record name 2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22727-22-6
Record name 2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylfuran-3-carboxamide is a heterocyclic organic compound featuring a furan ring substituted with a methyl group at the 2-position and a carboxamide group at the 3-position. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs—including 2-methylfuran, 2-methylfuran-3-carboxylic acid, and various furan carboxamides—to provide a comprehensive theoretical and predictive overview of its physical and chemical properties. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into its expected characteristics, potential synthetic routes, and safety considerations.

Introduction: The Furan Carboxamide Scaffold in Modern Chemistry

The furan ring is a privileged scaffold in medicinal chemistry and materials science, prized for its aromaticity, hydrogen bonding capabilities, and versatile reactivity. When functionalized with a carboxamide group, the resulting furan carboxamide moiety becomes a potent pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. Furan-2-carboxamides, for instance, have been investigated for their antibiofilm properties against pathogenic bacteria like Pseudomonas aeruginosa.[1] The strategic placement of a methyl group, as in this compound, is anticipated to modulate the compound's electronic profile, lipophilicity, and metabolic stability, making it a molecule of significant interest for structure-activity relationship (SAR) studies.

This guide will extrapolate the expected properties of this compound, providing a robust starting point for its synthesis, characterization, and application in research settings.

Predicted Physicochemical Properties

Direct experimental data for this compound is scarce. Therefore, the following properties are predicted based on the known characteristics of its parent structures: 2-methylfuran, 2-methylfuran-3-carboxylic acid, and related amides.

Structural and Molecular Data
PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₆H₇NO₂Based on the structure (C₅H₅O from the 2-methylfuran core + CONH₂ group).
Molecular Weight 125.13 g/mol Calculated from the molecular formula.
IUPAC Name This compoundStandard nomenclature.
CAS Number Not readily availableIndicates the compound is not commonly indexed in major chemical databases.
Appearance White to off-white or light brown solid.The parent acid, 2-methylfuran-3-carboxylic acid, is a solid. Amide derivatives are typically crystalline solids at room temperature.
Predicted Physical Properties
PropertyPredicted Value / InformationRationale
Melting Point >100 °C (likely in the range of 120-180 °C)The parent acid is a solid, and the introduction of the amide group, capable of strong intermolecular hydrogen bonding, will significantly increase the melting point compared to liquid 2-methylfuran.
Boiling Point >300 °C (with potential decomposition)High due to strong hydrogen bonding. Likely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.The carboxamide group will impart some water solubility, but the furan ring and methyl group contribute to its lipophilic character. 2-methylfuran itself has low water solubility (<1 mg/mL).[2]
pKa ~17 (Amide N-H)The amide proton is weakly acidic. The furan ring is a weak base.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 2-methylfuran-3-carboxylic acid, which is commercially available. A standard two-step, one-pot amidation procedure is the most field-proven and reliable method.

Rationale for Synthetic Strategy

Direct amidation of a carboxylic acid with ammonia is possible but requires harsh conditions (high temperature and pressure). A more controlled and efficient laboratory-scale synthesis involves the activation of the carboxylic acid to form a more reactive intermediate, which is then readily attacked by an ammonia source. Carbonyldiimidazole (CDI) is an excellent choice for an activating agent as its byproducts (imidazole and CO₂) are easily removed.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up and Purification start 2-Methylfuran-3-carboxylic Acid in THF cdi Add Carbonyldiimidazole (CDI) start->cdi heat1 Heat at 45-50°C for 2 hours cdi->heat1 intermediate Formation of Acylimidazolide Intermediate (Release of Imidazole and CO₂) heat1->intermediate ammonia Add Aqueous Ammonium Hydroxide intermediate->ammonia One-pot reaction react Stir at Room Temperature for 12-24 hours ammonia->react product_crude Crude this compound react->product_crude extract Extract with Ethyl Acetate product_crude->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify final_product Pure this compound purify->final_product

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Protocol
  • Activation: Dissolve 1.0 equivalent of 2-methylfuran-3-carboxylic acid in anhydrous tetrahydrofuran (THF). Add 1.1 equivalents of carbonyldiimidazole (CDI) portion-wise.

  • Intermediate Formation: Heat the reaction mixture to 45-50 °C and stir for 2 hours. The reaction can be monitored by TLC or by observing the cessation of CO₂ evolution. This step forms the highly reactive acylimidazolide intermediate.

  • Amidation: Cool the reaction mixture to room temperature. Add an excess (3-5 equivalents) of concentrated aqueous ammonium hydroxide dropwise.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Predicted Spectroscopic Data

Characterization of the final product is critical. The following are the expected spectroscopic signatures for this compound.

SpectroscopyExpected Features
¹H NMR - Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm. - Furan Protons (C4-H, C5-H): Two doublets in the aromatic region, likely between δ 6.0-7.5 ppm. - Amide Protons (-NH₂): Two broad singlets (or one broad singlet for both) in the downfield region, typically δ 5.5-8.0 ppm, which are D₂O exchangeable.
¹³C NMR - Methyl Carbon (-CH₃): An aliphatic signal around δ 10-15 ppm. - Furan Carbons: Four signals in the range of δ 110-160 ppm. - Carbonyl Carbon (-C=O): A downfield signal around δ 165-175 ppm.
FTIR (cm⁻¹) - N-H Stretch: Two distinct peaks (for primary amide) in the range of 3100-3500 cm⁻¹. - C-H Stretch (Aromatic/Alkene): Peaks just above 3000 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A peak around 1600-1640 cm⁻¹.
Mass Spec (MS) - [M]⁺: Expected molecular ion peak at m/z = 125.13. - [M+H]⁺: Expected peak at m/z = 126.14 in ESI positive mode.

Chemical Reactivity and Stability

Stability

The compound is expected to be stable under standard laboratory conditions. However, like many furan derivatives, it may be susceptible to degradation under strongly acidic conditions, which can cause ring-opening. It should be stored in a cool, dry place away from strong oxidizing agents.

Reactivity

The reactivity of this compound is dictated by its three key functional components: the furan ring, the methyl group, and the carboxamide group.

G cluster_0 Key Reactive Sites cluster_1 Potential Reactions Structure This compound Furan Furan Ring Electrophilic Electrophilic Aromatic Substitution (at C5 position) Furan->Electrophilic DielsAlder Diels-Alder Reaction Furan->DielsAlder Amide Carboxamide Hydrolysis Amide Hydrolysis (to Carboxylic Acid) Amide->Hydrolysis Dehydration Dehydration (to Nitrile) Amide->Dehydration Methyl Methyl Group Oxidation Side-chain Oxidation Methyl->Oxidation

Caption: Logical relationship of reactive sites and potential chemical transformations.

  • Furan Ring: The electron-rich furan ring is susceptible to electrophilic aromatic substitution , primarily at the C5 position, which is the most activated site. It can also participate as the diene in Diels-Alder reactions .

  • Carboxamide Group: The amide can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also be dehydrated to the corresponding nitrile using reagents like P₂O₅ or trifluoroacetic anhydride.

  • Methyl Group: The methyl group is relatively unreactive but can undergo oxidation under strong oxidizing conditions.

Safety and Handling

While no specific safety data exists for this compound, a conservative approach based on related compounds is mandatory.

  • 2-Methylfuran: Classified as a flammable liquid, toxic if swallowed, and fatal if inhaled.[3][4]

  • Methyl 2-methylfuran-3-carboxylate: May cause skin, eye, and respiratory irritation.[5]

  • 2-Methylfuran-3-carboxylic acid: Causes severe skin burns and eye damage.

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[6]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.[3][4]

  • Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored molecule. Based on this in-depth analysis of its structural analogs, it is predicted to be a stable, crystalline solid with versatile chemical reactivity. The synthetic route proposed herein is robust and based on well-established chemical principles, providing a clear path for its preparation. For scientists in drug discovery, the furan carboxamide scaffold offers a promising starting point for developing novel therapeutics, particularly in the anti-infective space.[1] Future experimental validation of the properties outlined in this guide will be invaluable to the scientific community.

References

  • Wikipedia. (n.d.). 2-Methylfuran. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Methyl-3-furanthiol (HMDB0036611). Retrieved from [Link]

  • Pace, V. (2024). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

  • Orellana-Pizarro, C., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Retrieved from [Link]

  • Jia, M., et al. (2018). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylfuran-3-carbaldehyde. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize the molecular structure of 2-Methylfuran-3-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the furan scaffold in bioactive molecules. A precise understanding of its molecular structure is paramount for rational drug design and the development of novel materials. Spectroscopic analysis provides the foundational data for this structural elucidation. This guide will detail the expected spectroscopic data for this compound, drawing upon established principles and data from analogous furan derivatives.[1][2][3][4][5]

Molecular Structure and Spectroscopic Correlation

A robust spectroscopic analysis begins with a clear understanding of the molecule's structure. The interplay of the furan ring, the methyl group, and the carboxamide functionality dictates the unique spectroscopic fingerprint of the compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.[6]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d1HH-5
~6.30d1HH-4
~6.00br s2H-NH₂
~2.40s3H-CH₃

Interpretation:

  • The two furan protons (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The downfield shift of H-5 is attributed to the deshielding effect of the adjacent oxygen atom and the carboxamide group.

  • The amide protons (-NH₂) will likely appear as a broad singlet, and their chemical shift can be solvent-dependent.

  • The methyl protons (-CH₃) will be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

Experimental Protocol:

The sample preparation and data acquisition are similar to ¹H NMR, with the spectrometer tuned to the ¹³C frequency. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C=O (carboxamide)
~150C-2
~140C-5
~120C-3
~110C-4
~14-CH₃

Interpretation:

  • The carbonyl carbon of the carboxamide group is expected at the most downfield position.

  • The furan ring carbons will have distinct chemical shifts based on their electronic environment. C-2, being attached to both the oxygen and the methyl group, and C-5, adjacent to the oxygen, will be the most downfield of the ring carbons.[7]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchAmide (-NH₂)
3100-3000C-H stretchAromatic (furan)
2950-2850C-H stretchAliphatic (-CH₃)
~1680C=O stretchAmide (Amide I)
~1600N-H bendAmide (Amide II)
1580-1450C=C stretchAromatic (furan)

Interpretation:

  • The presence of two bands in the N-H stretching region is characteristic of a primary amide.

  • The strong absorption around 1680 cm⁻¹ is a clear indicator of the amide carbonyl group.[8]

  • The aromatic C-H and C=C stretching vibrations confirm the presence of the furan ring.[4]

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

  • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is chosen. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft technique that typically preserves the molecular ion.[1]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted MS Data (EI):

  • Molecular Ion (M⁺): m/z = 125.13

  • Key Fragments:

    • m/z = 110 (Loss of -NH)

    • m/z = 95 (Loss of -C=O)

    • m/z = 82 (Furan ring fragment)

    • m/z = 44 (Carboxamide fragment, [CONH₂]⁺)

Interpretation:

The molecular ion peak confirms the molecular weight of this compound. The fragmentation pattern provides valuable structural information, with characteristic losses of the amide and carbonyl functionalities.

G cluster_ms Mass Spectrometry Fragmentation mol_ion [M]⁺˙ m/z = 125 frag1 [M-NH]⁺ m/z = 110 mol_ion->frag1 -NH frag2 [M-CO]⁺˙ m/z = 95 mol_ion->frag2 -CO frag4 [CONH₂]⁺ m/z = 44 mol_ion->frag4 cleavage frag3 [Furan Ring]⁺˙ m/z = 82 frag2->frag3 -CH

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Summary of Spectroscopic Data

TechniqueKey Observations
¹H NMR Signals for furan protons (~7.30 and ~6.30 ppm), amide protons (~6.00 ppm), and methyl protons (~2.40 ppm).
¹³C NMR Carbonyl signal (~165 ppm) and distinct signals for the five furan carbons and the methyl carbon.
IR N-H stretches (3400-3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and aromatic C=C stretches (1580-1450 cm⁻¹).
MS Molecular ion at m/z 125, with characteristic fragments corresponding to the loss of amide and carbonyl groups.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The integration of data from NMR, IR, and MS allows for an unambiguous assignment of its molecular structure, a critical step in its further development for pharmaceutical or material science applications. The provided protocols and interpretations are based on established principles and data from closely related furan derivatives, ensuring a high degree of confidence in the predicted spectroscopic characteristics.

References

  • Schulz, H., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1215. [Link]

  • SCIENCE & INNOVATION. (2023). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION, 2(11). [Link]

  • Leclerc, N., et al. (2021). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2021(1), M1209. [Link]

  • Green, J. H. S., & Harrison, D. J. (1977). Spectroscopic and thermodynamic properties of furan derivatives—I. 2- and 2,5-substituted compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(9), 843-848. [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Retrieved from [Link]

  • Pfleger, N., et al. (2018). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology, 31(11), 1195-1204. [Link]

  • Pfleger, N., et al. (2018). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology, 31(11), 1195-1204. [Link]

  • ResearchGate. (n.d.). A new furan carboxamide and two potential precursors from a terrestrial streptomycete. Retrieved from [Link]

  • University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]

  • Ramirez-Prada, J., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 10(1), 43-56. [Link]

  • PubChemLite. (n.d.). Methyl 2-methylfuran-3-carboxylate (C7H8O3). Retrieved from [Link]

  • NIST. (n.d.). Furan-2-carboxamide, N-ethyl-N-(3-methylphenyl)-. Retrieved from [Link]

  • MDPI. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2021(4), M1298. [Link]

  • NIST. (n.d.). Furan, 2-methyl-. Retrieved from [Link]

  • Fringuelli, F., et al. (1974). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 96(4), 1165-1167. [Link]

  • Utrecht University. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114486. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Furan Scaffold

In the landscape of medicinal chemistry, the furan ring stands as a privileged scaffold, a five-membered aromatic heterocycle that is a cornerstone in a multitude of pharmacologically active compounds.[1][2] Its unique electronic and steric properties often enhance binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[1] This guide delves into the untapped potential of a specific, lesser-explored derivative: 2-Methylfuran-3-carboxamide. While direct extensive research on this molecule is nascent, a comprehensive analysis of its constituent moieties—the furan core, the carboxamide group, and the methyl substituent—provides a strong foundation for predicting its biological activities and charting a course for its systematic investigation. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework and detailed experimental roadmaps to explore the therapeutic promise of this novel compound.

The Furan Carboxamide Moiety: A Proven Pharmacophore

The furan nucleus is a recurring motif in compounds exhibiting a wide spectrum of biological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the furan ring allows it to act as a bioisostere for other aromatic systems, like the phenyl ring, while offering distinct electronic characteristics that can be fine-tuned through substitution.[1]

The introduction of a carboxamide group at the 3-position of the furan ring is a key structural feature. Carboxamides are prevalent in drug molecules due to their ability to form hydrogen bonds, a critical interaction for receptor binding.[1] Furan-2-carboxamide derivatives, for instance, have demonstrated significant antiproliferative activity against various cancer cell lines.[4] Furthermore, the strategic placement of substituents on the furan ring and the carboxamide nitrogen can dramatically influence the compound's biological activity.

The Influence of 2-Methyl Substitution: A Double-Edged Sword

The presence of a methyl group at the 2-position of the furan ring in this compound is significant. While 2-methylfuran is a naturally occurring compound found in some foods, toxicological studies have indicated potential for hepatocarcinogenicity at high doses, though likely through a non-genotoxic mechanism.[5] This underscores the importance of careful toxicological evaluation in any drug development program involving this scaffold.

From a medicinal chemistry perspective, the methyl group can confer several advantages. It can enhance metabolic stability by blocking a site of potential oxidation. It can also provide steric bulk that may improve binding selectivity for a target protein. The electron-donating nature of the methyl group can also modulate the electronic properties of the furan ring, potentially influencing its reactivity and interactions with biological targets.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the activities of related furan carboxamides and the influence of the methyl group, we can hypothesize several potential biological activities for this compound.

Anticancer Activity
  • Hypothesis: this compound may exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest. The furan ring is a known pharmacophore in anticancer agents, and carboxamide moieties can facilitate binding to key enzymes or receptors involved in cell proliferation.[4][6]

  • Potential Mechanism: Inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt or MAPK pathways. It could also potentially act as a tubulin polymerization inhibitor, a mechanism observed in other furan-based compounds.[4]

G This compound This compound Target Protein (e.g., Kinase, Tubulin) Target Protein (e.g., Kinase, Tubulin) This compound->Target Protein (e.g., Kinase, Tubulin) Binding Signaling Pathway Inhibition Signaling Pathway Inhibition Target Protein (e.g., Kinase, Tubulin)->Signaling Pathway Inhibition Modulation Cell Cycle Arrest Cell Cycle Arrest Signaling Pathway Inhibition->Cell Cycle Arrest Induces Apoptosis Apoptosis Signaling Pathway Inhibition->Apoptosis Induces Inhibition of Cancer Cell Proliferation Inhibition of Cancer Cell Proliferation Cell Cycle Arrest->Inhibition of Cancer Cell Proliferation Apoptosis->Inhibition of Cancer Cell Proliferation

Caption: Proposed anticancer mechanism of this compound.

Antimicrobial and Antibiofilm Activity
  • Hypothesis: The compound may possess antibacterial or antifungal properties. Furan derivatives have a long history as antimicrobial agents.[3][7] The carboxamide group can enhance these properties by providing additional hydrogen bonding opportunities with microbial enzymes.

  • Potential Mechanism: Disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with microbial DNA replication. Recent studies on furan-2-carboxamides have also highlighted their potential as antibiofilm agents by interfering with quorum sensing pathways.[8]

G This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Penetration Quorum Sensing Pathway (e.g., LasR) Quorum Sensing Pathway (e.g., LasR) This compound->Quorum Sensing Pathway (e.g., LasR) Inhibition Bacterial Cell->Quorum Sensing Pathway (e.g., LasR) Target Virulence Factor Production Virulence Factor Production Quorum Sensing Pathway (e.g., LasR)->Virulence Factor Production Regulates Biofilm Formation Biofilm Formation Quorum Sensing Pathway (e.g., LasR)->Biofilm Formation Regulates Reduced Virulence Reduced Virulence Quorum Sensing Pathway (e.g., LasR)->Reduced Virulence Leads to Inhibition of Biofilm Formation Inhibition of Biofilm Formation Quorum Sensing Pathway (e.g., LasR)->Inhibition of Biofilm Formation Leads to

Caption: Proposed antibiofilm mechanism via quorum sensing inhibition.

Experimental Protocols for Biological Evaluation

To systematically investigate the hypothesized activities, a tiered approach is recommended, starting with in vitro screening and progressing to more complex cellular and mechanistic assays.

In Vitro Cytotoxicity Screening
  • Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

  • Methodology: MTT Assay

    • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media and conditions.

    • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

  • Methodology: Broth Microdilution

    • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

    • Compound Dilution: Prepare two-fold serial dilutions of this compound in broth in a 96-well microtiter plate.

    • Inoculation: Add the standardized microbial inoculum to each well.

    • Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, fluconazole for fungi).

    • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experiment Method Endpoint Potential Outcome
In Vitro CytotoxicityMTT AssayIC₅₀Determination of cytotoxic potency against cancer cell lines.
Antimicrobial SusceptibilityBroth MicrodilutionMICIdentification of antibacterial and/or antifungal activity.
Mechanistic Studies: Cell Cycle and Apoptosis Analysis
  • Objective: If significant cytotoxicity is observed, to investigate the underlying mechanism by analyzing the effects on the cell cycle and apoptosis.

  • Methodology: Flow Cytometry

    • Cell Treatment: Treat the cancer cell line of interest with this compound at its IC₅₀ concentration for 24 and 48 hours.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Staining:

      • For Cell Cycle: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

      • For Apoptosis: Use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Cell Cycle: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation in a particular phase suggests cell cycle arrest.

      • Apoptosis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Caption: Experimental workflow for evaluating this compound.

Summary and Future Directions

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Based on a systematic analysis of its structural components, we have predicted promising avenues for investigation, particularly in the realms of oncology and infectious diseases. The experimental protocols outlined in this guide provide a robust framework for the initial biological evaluation of this compound.

Future research should focus on:

  • Synthesis of Analogs: Exploring structure-activity relationships (SAR) by synthesizing derivatives with modifications to the furan ring, the carboxamide linker, and the N-substituent.

  • In Vivo Efficacy Studies: If promising in vitro activity is confirmed, progressing to animal models to evaluate efficacy and safety.

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific molecular targets of this compound.

The journey from a novel molecule to a therapeutic agent is long and challenging, but the foundational knowledge of the furan carboxamide scaffold suggests that this compound is a worthy candidate for further investigation.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Al-Zaqri, N. (2021). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 26(23), 7129. [Link]

  • Al-Muraikhi, A., Al-Thani, N., & Al-Tamimi, M. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, J. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634. [Link]

  • Gao, Y., Jones, M. K., & Harran, P. G. (2025). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. RSC Advances, 15(1), 1-10. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives: a review. World Journal of Pharmaceutical Research, 12(22), 1-10. [Link]

  • Usman, M., & Salihu, A. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity, 4(1), 1-5. [Link]

  • Sen, S., De, B., & Bhowmik, R. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2). [Link]

  • Orozco-Castañeda, H. J., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, e202400879. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Wang, J., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Acta Pharmaceutica Sinica B, 12(8), 3379-3390. [Link]

  • Vasilieva, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Nakae, D., et al. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. Journal of Toxicologic Pathology, 35(3), 245-257. [Link]

  • Reddy, T. R., et al. (2015). Synthesis of Substituted Furan/Pyrrole-3-carboxamides through a Tandem Nucleopalladation and Isocyanate Insertion. Organic Letters, 17(15), 3786-3789. [Link]

  • Rosnes, S., et al. (2022). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations and transamidations. ChemRxiv. [Link]

  • Vasilieva, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • Mugnaini, C., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. European Journal of Pharmaceutical Sciences, 155, 105544. [Link]

  • Earle, C. O., & Glazer, R. I. (1988). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. Biochemical Pharmacology, 37(15), 2941-2947. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 2-Methylfuran-3-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Furan Core

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including the capacity for both hydrogen bonding and non-polar interactions, contribute to its ability to modulate the activity of a diverse range of biological targets.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into a specific, yet increasingly important, furan-based scaffold: 2-methylfuran-3-carboxamide. We will explore its synthetic tractability, dissect the nuances of its structure-activity relationships through the lens of related compounds, and illuminate its potential in modern drug discovery.

The this compound Core: A Strategic Design Element

The this compound scaffold presents a unique combination of structural features that are highly attractive for medicinal chemistry applications. The methyl group at the 2-position can provide a valuable handle for probing hydrophobic pockets within a target protein and can also influence the electronic nature of the furan ring. The carboxamide at the 3-position is a versatile functional group, capable of participating in a variety of hydrogen bond interactions as both a donor and an acceptor. This dual nature allows for the formation of robust interactions with protein backbones and side chains, contributing to high binding affinity.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives is generally accessible through established synthetic methodologies. A common and effective approach involves the coupling of a 2-methylfuran-3-carboxylic acid intermediate with a desired amine.

Experimental Protocol: General Amide Coupling

Objective: To synthesize a library of this compound analogs for structure-activity relationship studies.

Materials:

  • 2-Methylfuran-3-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI) or other suitable coupling agent (e.g., HATU, DCC)

  • A diverse library of primary and secondary amines

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylfuran-3-carboxylic acid (1.0 equivalent) in anhydrous THF. To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours at room temperature, or until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate.

  • Amine Coupling: To the activated carboxylic acid solution, add the desired amine (1.0-1.2 equivalents). The reaction can be stirred at room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

Biological Applications and Structure-Activity Relationships (SAR)

While dedicated medicinal chemistry campaigns on the this compound scaffold are not extensively reported in publicly available literature, valuable insights can be gleaned from studies on closely related furan-carboxamide analogs.

Anticancer Activity: Targeting Topoisomerases and Kinases

Derivatives of furan-3-carboxamide fused to an anthraquinone scaffold have shown potent antitumor activity.[2] In these systems, the carboxamide moiety was found to be critical for cytotoxicity.[2] This suggests that the this compound core could serve as a key pharmacophore for developing novel anticancer agents. The carboxamide group likely forms crucial hydrogen bonds within the active site of target enzymes, such as topoisomerases.

Compound Class Target Key SAR Findings Reference
Anthra[2,3-b]furan-3-carboxamidesTopoisomerase IThe 4,11-dihydroxy groups and the carboxamide moiety are critical for cytotoxicity. The substituent at the 2-position of the furan ring is not essential.[2]
Furan-2-carboxamidesTopoisomerase IIThe presence of an anthraquinone moiety attached to the carboxamide enhances anticancer activity against human colon cancer cell lines.[3]
Furo[2,3-d]pyrimidinesVEGFR-2Modifications on the furopyrimidine core significantly impact inhibitory activity, with some derivatives showing potency comparable to sorafenib.[4]

Logical Workflow for Anticancer Drug Discovery with this compound:

anticancer_workflow A Synthesis of this compound Library B Primary Screening (e.g., NCI-60 panel) A->B Diverse Amine Inputs C Hit Identification B->C Potent Compounds D Target Identification (e.g., Kinase profiling, Topoisomerase assays) C->D Mechanism of Action E Lead Optimization (SAR studies) D->E Rational Design F In vivo Efficacy Studies E->F Optimized Candidates

Caption: A streamlined workflow for the discovery of anticancer agents based on the this compound scaffold.

Antibiofilm Activity: Quorum Sensing Inhibition

A diversity-oriented synthesis of furan-2-carboxamides has identified potent inhibitors of biofilm formation in Pseudomonas aeruginosa.[5][6][7][8] These compounds are thought to act by inhibiting the LasR quorum-sensing system. Although the carboxamide is at the 2-position in these studies, the findings highlight the potential of the furan-carboxamide motif to disrupt bacterial communication. The ability to modulate the linker and substituents attached to the carboxamide provides a clear path for optimizing activity.

Signaling Pathway of LasR Quorum Sensing Inhibition:

quorum_sensing_inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI Synthase AHL Acyl-homoserine lactone (AHL) (Autoinducer) LasI->AHL produces LasR_inactive Inactive LasR Receptor AHL->LasR_inactive binds to LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active activates Virulence_genes Virulence & Biofilm Genes LasR_active->Virulence_genes upregulates Inhibitor This compound Analog Inhibitor->LasR_inactive antagonizes

Caption: Proposed mechanism of action for this compound analogs as quorum sensing inhibitors targeting the LasR receptor in P. aeruginosa.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. While specific data for this compound is scarce, general principles of medicinal chemistry suggest that this scaffold possesses favorable drug-like properties. The furan ring can undergo metabolic oxidation, and the nature and position of substituents can significantly influence the rate and site of metabolism. For instance, the toxicity of 2-methylfuran has been linked to its metabolic activation by cytochrome P450 enzymes.[7] Careful consideration of metabolic stability during the design of analogs is therefore crucial.

Predicted ADMET Profile (Hypothetical):

ParameterPredicted PropertyRationale
Absorption Good oral bioavailabilityThe relatively small size and moderate lipophilicity of the core scaffold are generally favorable for absorption.
Distribution Moderate volume of distributionThe scaffold has the potential for both polar and non-polar interactions, suggesting distribution into various tissues.
Metabolism Susceptible to oxidationThe furan ring and the methyl group are potential sites for cytochrome P450-mediated oxidation.
Excretion Likely renal and/or biliaryMetabolites are expected to be more polar and excreted through urine or feces.
Toxicity Potential for hepatotoxicityBased on data for 2-methylfuran, metabolic activation could lead to reactive intermediates.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the versatility of the carboxamide functional group provide a rich platform for generating diverse chemical libraries. While direct research on this specific core is emerging, the wealth of information on related furan-carboxamides strongly suggests its potential in oncology and infectious diseases.

Future research should focus on:

  • Systematic SAR studies: Elucidating the precise structural requirements for activity against specific biological targets.

  • Target identification: Uncovering the molecular targets of active compounds to understand their mechanism of action.

  • Pharmacokinetic profiling: Evaluating the ADME/Tox properties of lead compounds to guide optimization efforts.

References

  • Shchekotikhin, A. E., et al. (2018). New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 148, 266-281.
  • Lara-Ramírez, L. G., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, e202400879.
  • Gangjee, A., et al. (2014). Discovery and Structure-Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(19), 8039-8058.
  • Rymbai, E. M., et al. (2019). A Review on Biological and Medicinal Significance of Furan.
  • BenchChem. (2025).
  • Al-Sammarra'e, A., et al. (2022). Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 909-918.
  • Lara-Ramírez, L. G., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, e202400879.
  • Google Patents. (1993). Preparation method of 2-methyl-3-methylthiofuran. CN1141296A.
  • Scribd.
  • Ravindranath, V., et al. (1984). 2-Methylfuran toxicity in rats--role of metabolic activation in vivo. Toxicology and Applied Pharmacology, 75(1), 1-11.
  • ResearchGate. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
  • El-Sayed, N. N. E., et al. (2018). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Molecules, 23(10), 2636.
  • Johansson, H., et al. (2020).
  • El-Gohary, N. M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(5), 4489-4503.
  • Abdel-Aziem, A., et al. (2022).
  • Hou, Z., et al. (2012). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 55(10), 4737-4749.
  • BenchChem. (2025). The Rising Potential of Furan-2-Carboxylate Esters: A Technical Guide to Their Biological Activities.
  • Gangjee, A., et al. (2012). Novel 5-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase and as potential antitumor agents. Journal of Medicinal Chemistry, 55(10), 4737-49.
  • PubChem. 2-Methyl-3-(methylthio)furan.
  • Unadkat, J. D., et al. (1989). Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys. Antimicrobial Agents and Chemotherapy, 33(4), 450-455.

Sources

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Furan Moiety - A Double-Edged Sword in Drug Discovery

The furan ring system is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a myriad of pharmacologically active agents. 2-Methylfuran-3-carboxamide, a member of this versatile family, holds significant potential in the landscape of drug development. However, the very features that make furan derivatives attractive from a therapeutic standpoint also necessitate a profound respect for their potential hazards. The inherent reactivity and metabolic pathways of the furan core, particularly its potential for bioactivation to toxic intermediates, demand a comprehensive and proactive approach to safety. This guide provides an in-depth, scientifically grounded framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel while fostering a secure environment for innovation.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of a robust safety protocol. Based on the data for structurally similar furan compounds, this compound should be presumed to possess a comparable hazard profile.

GHS Classification (Inferred)

While a specific GHS classification for this compound is not established, the following classifications are inferred from 2-methylfuran and furan and should be adopted as a conservative starting point.

Hazard ClassHazard CategoryGHS Hazard Statement (Inferred)
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor.[2][3]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[2]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[4][5]
CarcinogenicityCategory 2H351: Suspected of causing cancer. (Based on furan data)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (liver) through prolonged or repeated exposure. (Based on furan data)[6]

Pictograms:

Signal Word: Danger

Primary Routes of Exposure and Toxicological Concerns
  • Inhalation: Due to the volatility of similar furan compounds, inhalation of vapors presents a significant risk.[7] Acute inhalation can cause irritation to the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema, a medical emergency.[8] Chronic inhalation may lead to systemic toxicity, particularly affecting the liver.

  • Dermal Absorption: Furan and its derivatives can be absorbed through the skin, contributing to systemic exposure.[8] Direct contact can cause skin irritation and burns.[8]

  • Ingestion: Ingestion of furan compounds can be highly toxic and potentially fatal.[2][7]

  • Eye Contact: Vapors and direct contact can cause severe eye irritation.[4]

Carcinogenicity and Genotoxicity

Furan is classified as a possible human carcinogen (IARC Group 2B).[9] Studies in animals have demonstrated that furan can cause tumors, particularly in the liver.[10] Recent studies on 2-methylfuran suggest it also has hepatocarcinogenic potential in rats.[11] Given these findings, it is imperative to treat this compound as a suspected carcinogen and minimize exposure to the lowest possible level.[8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, with engineering controls serving as the primary barrier, supplemented by appropriate PPE.

Hierarchy of Controls

The hierarchy of controls is a fundamental principle of occupational safety. For handling this compound, this hierarchy should be strictly followed.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing exposure to this compound.

Mandatory Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood.[12][13] The sash should be kept as low as possible.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive vapors.[14]

  • Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box provides an additional layer of containment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.[12]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[13] Consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended for extended operations.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[12][13]

  • Respiratory Protection: In the event of a spill or ventilation failure, a full-face respirator with an organic vapor cartridge is necessary.[12][13] All respirator users must be fit-tested and trained in accordance with institutional policies.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the compound.

General Handling Practices
  • Avoid Inhalation, Ingestion, and Skin Contact: Never work with this compound on an open bench.[2]

  • Prevent Aerosol Generation: Handle the compound gently to avoid creating dust or aerosols.[2]

  • Use Non-Sparking Tools: Due to the high flammability, use tools made of non-sparking materials.[2][15]

  • Grounding and Bonding: All containers and equipment used for transferring the compound must be grounded and bonded to prevent static discharge.[2][16]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][14] Do not eat, drink, or smoke in areas where the compound is handled.[2]

Storage Requirements
  • Flammables Cabinet: Store this compound in a designated, well-ventilated flammables cabinet.[12]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[12]

  • Temperature: Store in a cool, dry place, away from heat and direct sunlight.[2][17] Some furan derivatives require refrigeration.[12]

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[16][18]

  • Container Labeling: All containers must be clearly labeled with the chemical name, hazard pictograms, and any other required information.

Section 4: Emergency Procedures

Rapid and appropriate response to emergencies is crucial to minimize harm.

Spill Response

SpillResponse cluster_0 Spill Response Protocol for this compound Evacuate Evacuate Immediate Area Alert Others Assess Assess the Spill (Size and Location) Evacuate->Assess Control Control Ignition Sources Increase Ventilation (if safe) Assess->Control Contain Contain the Spill (Use absorbent material) Control->Contain Cleanup Clean Up Spill (Wear appropriate PPE) Contain->Cleanup Dispose Dispose of Waste (As hazardous waste) Cleanup->Dispose

Caption: Step-by-step spill response workflow.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent.[8]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[8]

    • Decontaminate the area with soap and water.[19]

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately and notify institutional safety personnel.[19]

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish fires.[8] Water may be ineffective.[8]

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

  • Explosion Hazard: Containers may explode when heated.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[8][18]

First Aid Measures
  • Inhalation: Move the person to fresh air.[2] If breathing has stopped, begin rescue breathing (using universal precautions) and CPR if heart action has stopped.[8] Seek immediate medical attention.[2] Medical observation for 24 to 48 hours is recommended as pulmonary edema may be delayed.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the skin with large amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[19] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[2] Seek immediate medical attention.[2]

Section 5: Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.[8]

  • Disposal Procedures: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][13] Do not dispose of down the drain.[8]

Conclusion: A Culture of Safety

The responsible use of this compound in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides the technical framework for safe handling, but it is the consistent and diligent application of these principles by every member of the scientific team that ensures a safe and productive research environment. By understanding the underlying scientific reasons for these precautions, researchers can move forward with their work, confident in their ability to manage the risks associated with this promising class of compounds.

References

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2016). Proposed Occupational Exposure Limits for Furans. PNNL-25790. Retrieved from [Link]

  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Furan Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2018). Chronic Hanford Tank Farm Occupational Exposure Limits (HTFOELs): 2018 Update. PNNL-26775 Rev. 1. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

  • UCLA Environment, Health & Safety. (n.d.). Furan. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Scribd. (n.d.). Furan Safety Data Sheet Overview. Retrieved from [Link]

  • PubMed. (2022, August 13). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. Retrieved from [Link]

Sources

The Ubiquitous Furan: A Technical Guide to the Natural Occurrence of 2-Methylfuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in a vast array of naturally occurring and synthetic bioactive molecules. Among its numerous derivatives, 2-methylfuran has garnered significant attention due to its widespread presence in the environment, its role as a key aroma compound, and its emerging potential in pharmaceutical and biofuel applications. This technical guide provides a comprehensive overview of the natural occurrence of 2-methylfuran and its derivatives, delving into their biosynthetic origins, distribution in the plant and microbial kingdoms, and the analytical methodologies employed for their characterization. Furthermore, we explore the diverse biological activities exhibited by these compounds, offering insights for their potential exploitation in drug discovery and development.

Introduction: The Significance of the 2-Methylfuran Moiety

2-Methylfuran (sylvan) is a volatile organic compound (VOC) characterized by its distinct chocolate-like, ethereal odor[1]. While it is a well-known product of thermal food processing, its natural occurrence extends to a variety of plants and microorganisms[1][2]. The presence of the 2-methylfuran moiety in more complex natural products contributes to a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties, making this class of compounds a fertile ground for scientific investigation[3][4]. For drug development professionals, understanding the natural sources, biosynthesis, and bioactivity of these derivatives is paramount for identifying novel therapeutic leads and developing innovative nature-inspired synthetic strategies. This guide aims to bridge the gap between the disparate fields of natural product chemistry, analytical science, and pharmacology to provide a holistic understanding of naturally occurring 2-methylfuran derivatives.

Biosynthesis and Natural Formation: A Tale of Two Pathways

The presence of 2-methylfuran and its derivatives in nature is primarily attributed to two distinct routes: abiotic chemical formation, particularly during the thermal processing of food, and enzymatic biosynthesis within living organisms.

The Maillard Reaction: A Culinary Catalyst for 2-Methylfuran Formation

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a major contributor to the formation of 2-methylfuran in cooked and roasted foods. This process is responsible for the desirable flavors and aromas in a wide range of products, including coffee, baked goods, and roasted meats. The formation of 2-methylfuran in this context is thought to proceed through the interaction of C2 and C3 sugar fragments with amino acids, with lactaldehyde (the Strecker aldehyde of threonine) serving as a key intermediate in an aldol-type condensation reaction.

Maillard_Reaction_Pathway Sugars Reducing Sugars Maillard Maillard Reaction (Thermal Processing) Sugars->Maillard AminoAcids Amino Acids (e.g., Threonine) AminoAcids->Maillard C2_C3 C2 & C3 Sugar Fragments Maillard->C2_C3 Lactaldehyde Lactaldehyde (Strecker Aldehyde) Maillard->Lactaldehyde Aldol Aldol-type Condensation C2_C3->Aldol Lactaldehyde->Aldol Methylfuran 2-Methylfuran Aldol->Methylfuran

Enzymatic Biosynthesis: Nature's Molecular Machinery

While the Maillard reaction explains the presence of 2-methylfuran in processed foods, its occurrence in living organisms points to sophisticated enzymatic pathways. The biosynthesis of furan-containing natural products is a testament to the versatility of nature's catalysts.

Furan Fatty Acid (FuFA) Biosynthesis: In some bacteria, a pathway for the formation of methylated furan fatty acids has been elucidated[5]. This process involves the modification of a pre-existing fatty acid chain through a series of enzymatic steps, including methylation, desaturation, and an oxygen-dependent cyclization to form the furan ring[5][6]. The oxygen atom incorporated into the furan ring is derived from atmospheric oxygen (O₂)[5].

FuFA_Biosynthesis FattyAcid Unsaturated Fatty Acid Methylation Methylation (Methylase) FattyAcid->Methylation MethylatedFA Methylated Unsaturated Fatty Acid Methylation->MethylatedFA Desaturation Desaturation (Desaturase) MethylatedFA->Desaturation MethylatedDiene Methylated Diene Desaturation->MethylatedDiene Oxygenation Oxygen-dependent Cyclization (UfaO) MethylatedDiene->Oxygenation FuFA Furan Fatty Acid Oxygenation->FuFA

Furofuran Biosynthesis in Fungi: In the biosynthesis of the mycotoxin erythroskyrine, a flavin-dependent enzyme has been shown to catalyze a two-step epoxidation-epoxide opening cascade to form a furofuran skeleton[7]. This highlights a distinct enzymatic strategy for the construction of fused furan ring systems.

While the direct enzymatic synthesis of 2-methylfuran in plants and fungi is not as well-characterized as the pathways for more complex furanoids, it is likely to involve the cyclization and modification of carbohydrate or polyketide precursors. Further research is needed to fully elucidate these pathways.

Natural Occurrence of 2-Methylfuran and Its Derivatives

2-Methylfuran and its derivatives are found in a diverse range of natural sources, from the aromatic leaves of Mediterranean shrubs to the complex metabolic outputs of microorganisms.

In the Plant Kingdom

2-Methylfuran has been identified as a volatile component in several plant species, contributing to their characteristic aroma.

  • Myrtle (Myrtus communis) and Dutch Lavender (Lavandula x intermedia): These aromatic plants are noted natural sources of 2-methylfuran[1][8]. The compound is a component of their essential oils and contributes to their complex fragrance profiles.

  • Panax ginseng: This well-known medicinal plant has also been reported to contain 2-methylfuran[2].

The production of volatile organic compounds, including 2-methylfuran, in plants is influenced by a variety of environmental factors such as temperature, light intensity, and water availability[3][9][10][11]. These factors can affect the enzymatic activity and the availability of precursors, leading to variations in the concentration and emission of these compounds.

In the Microbial World

Microorganisms, particularly fungi, are prolific producers of a vast array of secondary metabolites, including furan derivatives.

  • Fusarium poae: This fungal species is a known producer of 2-methylfuran[2].

  • Endophytic Fungi: Various endophytic fungi, which reside within plant tissues, have been found to produce furan derivatives[12][13][14][15][16]. For instance, an endophytic Aspergillus flavus isolated from Cephalotaxus fortunei was shown to produce furan derivatives with antibacterial activity[16]. The production of these secondary metabolites by fungi is highly dependent on growth conditions, including the composition of the culture medium, pH, and temperature[8][17][18][19][20].

The following table summarizes the known natural sources of 2-methylfuran and its derivatives:

Organism/SourceCompound(s)Reference(s)
Myrtus communis (Myrtle)2-Methylfuran[1][8]
Lavandula x intermedia (Dutch Lavender)2-Methylfuran[1][8]
Panax ginseng2-Methylfuran[2]
Fusarium poae2-Methylfuran[2]
Endophytic Fungi (e.g., Aspergillus flavus)Furan derivatives[12][16]
Roasted Coffee2-Methylfuran[21]
Canned and Jarred Foods2-Methylfuran, 3-Methylfuran[21]

Biological Activities and Pharmacological Potential

Naturally occurring and synthetic furan derivatives exhibit a broad range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Numerous furan derivatives have demonstrated potent activity against a variety of pathogenic microorganisms.

  • Antibacterial Effects: Furan-containing compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria[22]. For example, furan derivatives isolated from endophytic fungi have displayed significant antibacterial activity against Staphylococcus aureus[16].

  • Antifungal Properties: Certain furan derivatives are effective against fungal pathogens such as Candida and Aspergillus species.

  • Biofilm Inhibition: Some furanones, a class of furan derivatives, have been shown to prevent the formation of bacterial biofilms, a key factor in persistent infections[23].

The antimicrobial mechanism of furan derivatives is often attributed to their ability to interfere with key cellular processes, such as energy metabolism and enzyme function[3][24].

Anti-inflammatory Effects

Furan derivatives have also been recognized for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by:

  • Inhibiting Cyclooxygenase (COX) Enzymes: Some furan-containing molecules can act as inhibitors of COX enzymes, which are key mediators of inflammation.

  • Modulating Signaling Pathways: Natural furan derivatives have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as MAPK and PPAR-ɣ[3][4].

The anti-inflammatory potential of these compounds makes them promising candidates for the development of novel treatments for a range of inflammatory disorders.

Analytical Methodologies for the Characterization of 2-Methylfuran Derivatives

The volatile nature and often low concentrations of 2-methylfuran and its derivatives in natural matrices necessitate sensitive and selective analytical techniques for their detection and quantification. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed method for this purpose.

Experimental Protocol: HS-SPME-GC-MS Analysis of 2-Methylfuran in a Plant Matrix

This protocol provides a general framework for the analysis of 2-methylfuran in a plant leaf sample. Optimization of specific parameters may be required depending on the exact matrix and instrumentation.

1. Sample Preparation: a. Collect fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. b. Grind the frozen leaves to a fine powder using a mortar and pestle or a cryogenic grinder. c. Accurately weigh approximately 0.1 g of the powdered sample into a 22 mL headspace vial.

2. Internal Standard Spiking: a. Prepare a stock solution of a suitable internal standard (e.g., 2-methylfuran-d6) in methanol. b. Add a known volume (e.g., 50 µL) of the internal standard solution to the headspace vial containing the sample.

3. Headspace Solid-Phase Microextraction (HS-SPME): a. Tightly seal the headspace vial. b. Place the vial in the autosampler of the HS-SPME system. c. Equilibration: Incubate the sample at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 40 minutes) to allow the volatile compounds to partition into the headspace[25]. d. Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 40 minutes) to adsorb the analytes[25].

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorption: Transfer the SPME fiber to the heated injection port of the GC-MS system (e.g., 280°C) for thermal desorption of the analytes onto the GC column[25]. b. Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the volatile compounds. c. Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

5. Data Analysis: a. Identify 2-methylfuran based on its retention time and mass spectrum, comparing it to an authentic standard. b. Quantify the concentration of 2-methylfuran by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

HS_SPME_GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_HS_SPME HS-SPME cluster_GC_MS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Plant Material Grinding Cryogenic Grinding Sample->Grinding Vial Weighing into Headspace Vial Grinding->Vial Spiking Internal Standard Spiking Vial->Spiking Equilibration Equilibration (e.g., 80°C, 40 min) Spiking->Equilibration Extraction SPME Fiber Extraction Equilibration->Extraction Desorption Thermal Desorption (e.g., 280°C) Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time, MS) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Conclusion and Future Perspectives

The natural occurrence of 2-methylfuran and its derivatives is a testament to the chemical ingenuity of nature. From the flavor-generating reactions in our food to the intricate enzymatic pathways in plants and microbes, these compounds are ubiquitous. For researchers and drug development professionals, the diverse biological activities of furan derivatives offer a rich source of inspiration for the design of novel therapeutics.

Future research should focus on several key areas:

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of 2-methylfuran and its derivatives in plants and microorganisms will be crucial for their biotechnological production.

  • Discovery of Novel Derivatives: Exploring diverse and underexplored ecological niches, such as marine environments and the microbiomes of unique plant species, is likely to yield novel furan-containing natural products with unique biological activities.

  • Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying the antimicrobial and anti-inflammatory effects of these compounds will be essential for their rational design and development as therapeutic agents.

By integrating the principles of natural product chemistry, analytical science, and pharmacology, the scientific community can continue to unlock the full potential of this fascinating class of naturally occurring molecules.

References

  • Alizadeh, A., Ghorbani, M., & Alizadeh, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

  • Deshmukh, S. K., Gupta, M. K., Prakash, V., & Saxena, S. (2018). Endophytic Fungi: A Source of Potential Antifungal Compounds. Journal of Fungi, 4(3), 77. [Link]

  • Peñuelas, J., & Llusià, J. (2003). The Complexity of Factors Driving Volatile Organic Compound Emissions by Plants. Biologia Plantarum, 46(4), 481-487. [Link]

  • Alizadeh, A., Ghorbani, M., & Alizadeh, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

  • Studt, L., & Tudzynski, B. (2014). Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi. Toxins, 6(5), 1633-1653. [Link]

  • Abbas, F., Ke, Y., & Yu, R. (2017). Plant Volatile Organic Compounds: Revealing the Hidden Interactions. Plants, 6(4), 49. [Link]

  • Frisvad, J. C. (2012). Media and Growth Conditions for Induction of Secondary Metabolite Production. Methods in Molecular Biology, 944, 47-58. [Link]

  • Pichersky, E., & Gershenzon, J. (2002). The formation and function of plant volatiles: perfumes for pollinator attraction and defense. Current Opinion in Plant Biology, 5(3), 237-243. [Link]

  • Wikipedia. (n.d.). 2-Methylfuran. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wang, Y., et al. (2026). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. Journal of the American Chemical Society. [Link]

  • Frisvad, J. C. (2012). Media and growth conditions for induction of secondary metabolite production. Methods in Molecular Biology, 944, 47-58. [Link]

  • Strobel, G. A. (2003). Volatile Organic Compounds from Endophytic Fungi. Natural Product Reports, 20(4), 447-453. [Link]

  • Filomena, G., & Santos, C. (2022). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Catalysts, 12(8), 882. [Link]

  • Kusari, S., et al. (2014). Volatile Organic Compounds from Endophytic Fungi. In Endophytes of Forest Trees (pp. 143-163). Springer. [Link]

  • Elfita, E., et al. (2019). Production of Secondary Metabolites and its Antibacterial and Antioxidant Activity During the Growth Period of Endophytic Fungi Isolated. Pharmacognosy Journal, 11(2), 293-299. [Link]

  • Liu, Z., et al. (2020). Furan Derivatives and Polyketides from the Fungus Irpex lacteus. Journal of Natural Products, 83(11), 3326-3333. [Link]

  • Vágvölgyi, C., et al. (2022). Volatile Organic Compounds (VOCs) of Endophytic Fungi Growing on Extracts of the Host, Horseradish (Armoracia rusticana). Journal of Fungi, 8(10), 1045. [Link]

  • Liu, J. Y., et al. (2012). A new furan derivative from an endophytic Aspergillus flavus of Cephalotaxus fortunei. Natural Product Research, 26(15), 1421-1425. [Link]

  • PubChem. (n.d.). 2-Methylfuran. In PubChem. Retrieved January 17, 2026, from [Link]

  • Wierckx, N., et al. (2021). Securing a furan‐based biorefinery: disclosing the genetic basis of the degradation of hydroxymethylfurfural and its derivatives in the model fungus Aspergillus nidulans. Microbial Biotechnology, 14(5), 2048-2064. [Link]

  • Blank, I., et al. (2005). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 53(6), 2166-2172. [Link]

  • Boudreau, M. D., et al. (2016). A bacterial biosynthetic pathway for methylated furan fatty acids. Journal of Biological Chemistry, 291(12), 6149-6161. [Link]

  • Chuseang, P., et al. (2021). Production of 2-methylfuran (2-MT) from FA using heterogeneous... ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Methylfuran. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Hu, G., et al. (2016). An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector. Food Chemistry, 192, 9-14. [Link]

  • Reyes-Garcés, N., & Hepner, J. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek. [Link]

  • Shi, J., et al. (2021). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Bioresource Technology, 320, 124335. [Link]

  • Sica, C., et al. (2022). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Molecules, 27(17), 5693. [Link]

  • Li, X., et al. (2021). Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry (HS-SPME-GC–MS) for the Characterization of Cigar Leaves. LCGC International, 34(8), 324-331. [Link]

  • Zhang, Y., et al. (2023). Headspace solid-phase microextraction comprehensive 2D gas chromatography-time of flight mass spectrometry (HS-SPME-GC) for the analysis of volatile organic compounds in different parts of Angelica sinensis. Analytical Methods, 15(22), 2768-2776. [Link]

  • Schäfer, F., et al. (2024). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1083-1089. [Link]

  • Han, Y., et al. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. Green Chemistry. [Link]

  • Canadian Food Inspection Agency. (2024). Furan, 2-methylfuran and 3-methylfuran in selected foods – April 1, 2023 to March 31, 2024. Government of Canada. [Link]

  • Blank, I., et al. (2005). Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry. Journal of Agricultural and Food Chemistry, 53(6), 2166-2172. [Link]

  • Huang, Y. F., et al. (2022). Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods. Foods, 11(15), 2315. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Estrada-Leon, A., et al. (2024). 2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate. Sustainable Energy & Fuels. [Link]

Sources

Theoretical and Spectroscopic Investigations of 2-Methylfuran-3-carboxamide: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure, vibrational landscape, and electronic properties of 2-Methylfuran-3-carboxamide. Furan-based carboxamides are a class of compounds with significant interest in medicinal chemistry and materials science, making a fundamental understanding of their structure-property relationships essential for targeted drug design and development.[1][2] This document outlines a synergistic approach, combining quantum chemical calculations with established experimental validation protocols. We delve into the application of Density Functional Theory (DFT) to elucidate geometric parameters, predict spectroscopic signatures (FT-IR, FT-Raman, NMR, UV-Vis), and analyze electronic characteristics through Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to rigorously characterize and predict the behavior of this and similar heterocyclic compounds.

Introduction: The Rationale for a Computational Approach

This compound is a heterocyclic compound featuring a furan ring substituted with a methyl group at the 2-position and a carboxamide group at the 3-position. This arrangement creates a molecule with a specific electronic and steric profile that dictates its chemical reactivity, intermolecular interactions, and potential biological activity. Derivatives of furan carboxamides have been explored for a range of applications, including their roles as fungicides and antibiofilm agents.[1][2]

Before embarking on extensive and resource-intensive laboratory synthesis and analysis, computational chemistry offers a powerful, predictive lens into the molecular world. Theoretical studies, primarily using Density Functional Theory (DFT), allow for the in silico determination of a molecule's most stable three-dimensional structure, its vibrational modes, and its electronic behavior.[3][4] This computational pre-screening provides invaluable insights, guiding experimental design and aiding in the interpretation of complex spectroscopic data. The core principle of this guide is the validation of a theoretical model through its ability to accurately reproduce and explain experimentally observable data.

Methodological Framework: A Duality of Theory and Experiment

The robust characterization of a molecule like this compound relies on a close partnership between theoretical calculations and experimental validation. The computational protocol provides a detailed, atom-level prediction, while the experimental protocol offers the real-world data to confirm, refine, or challenge the theoretical model.

Theoretical Protocol: Quantum Chemical Calculations

Our theoretical approach is grounded in Density Functional Theory (DFT), a method renowned for its excellent balance of computational efficiency and accuracy in describing electronic systems in molecules.[3][5] The widely-used B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a Pople-style basis set like 6-311++G(d,p), provides a reliable level of theory for optimizing geometries and predicting the properties of organic molecules.[6]

Step-by-Step Computational Workflow:

  • Geometry Optimization: The initial step involves determining the ground-state equilibrium geometry of this compound. The calculation systematically adjusts the positions of all atoms to find the conformation with the minimum potential energy on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes:

    • Confirmation of Minimum Energy: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies and their corresponding intensities are used to simulate the FT-IR and FT-Raman spectra.[7][8]

  • Electronic and Spectroscopic Property Calculation:

    • NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison to experimental NMR data.[3][6]

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to model electronic excitations, predicting the maximum absorption wavelength (λmax) and oscillator strengths, which correspond to the UV-Vis spectrum.[3][6]

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.[5][9]

    • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution across the molecule. This map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other charged species.[9][10]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs.[11][12] This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.[13][14]

G cluster_workflow Computational & Experimental Workflow cluster_analysis Property Analysis cluster_exp Experimental Validation mol_design Molecular Input (this compound) dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_design->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nbo NBO Analysis freq_calc->nbo homo_lumo HOMO-LUMO freq_calc->homo_lumo mep MEP Surface freq_calc->mep nmr NMR (GIAO) freq_calc->nmr uv_vis UV-Vis (TD-DFT) freq_calc->uv_vis exp_ir FT-IR / FT-Raman freq_calc->exp_ir Compare exp_nmr ¹H & ¹³C NMR nmr->exp_nmr Compare exp_uv UV-Vis Spec. uv_vis->exp_uv Compare synthesis Synthesis synthesis->exp_ir synthesis->exp_nmr synthesis->exp_uv

Caption: Integrated workflow for theoretical and experimental analysis.

Experimental Validation Protocol

The credibility of the theoretical model hinges on its agreement with experimental data. A standard validation workflow would involve:

  • Synthesis: Preparation of this compound via established synthetic routes, such as the amidation of 2-methylfuran-3-carboxylic acid.[2][15]

  • Spectroscopic Characterization:

    • FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra of the synthesized compound.

    • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.

    • UV-Vis Spectroscopy: To measure the electronic absorption spectrum.

The comparison between the computationally predicted spectra and the experimentally recorded spectra serves as the ultimate test of the model's accuracy.

Predicted Molecular Properties: Results and Discussion

This section details the expected results from the theoretical analysis of this compound, based on the computational protocol described above.

Optimized Molecular Geometry

The geometry optimization is expected to reveal a largely planar structure for the furan ring, consistent with its aromatic character. The carboxamide and methyl groups are substituents on this plane. Key structural parameters such as bond lengths and angles provide the foundational data for all subsequent calculations.

Parameter Atom Pair/Triplet Predicted Value (Å or °) Description
Bond Length C=O~1.23 ÅCarbonyl double bond in the amide.
C-N~1.36 ÅAmide C-N bond with partial double bond character.
O-C (ring)~1.37 ÅOxygen-carbon bonds within the furan ring.
C-C (ring)~1.43 ÅCarbon-carbon single bonds in the furan ring.
C=C (ring)~1.36 ÅCarbon-carbon double bond in the furan ring.
Bond Angle O=C-N~123°Angle defining the amide group geometry.
C-O-C (ring)~107°Endocyclic angle at the furan oxygen.

Table 1: Predicted key geometrical parameters for this compound from DFT calculations.

Vibrational Analysis

The calculated vibrational frequencies allow for the assignment of characteristic peaks in the FT-IR and FT-Raman spectra. The potential energy distribution (PED) analysis is crucial for assigning specific atomic motions to each vibrational mode.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Activity
N-H Asymmetric Stretch~3500MediumLow
N-H Symmetric Stretch~3400MediumLow
C-H Stretch (Aromatic)3100-3150LowHigh
C-H Stretch (Methyl)2950-3000MediumHigh
C=O Stretch (Amide I)~1680Very StrongMedium
N-H Bend (Amide II)~1610StrongLow
C=C Ring Stretch1500-1580Medium-StrongHigh
C-N Stretch (Amide III)~1400MediumMedium

Table 2: Predicted key vibrational frequencies and intensities for this compound.

The C=O stretching vibration (Amide I band) is anticipated to be one of the most intense peaks in the FT-IR spectrum, serving as a clear marker for the carboxamide functional group.[7]

Electronic Structure and Reactivity

The electronic properties of the molecule are key to understanding its reactivity, stability, and potential for use in optoelectronic applications.

G cluster_logic Hierarchy of Theoretical Analyses cluster_derived Derived Properties cluster_electronic Electronic Property Details Opt Optimized Geometry (Lowest Energy Structure) Vib Vibrational Frequencies (IR/Raman Spectra) Opt->Vib is prerequisite for Elec Electronic Properties Opt->Elec is prerequisite for HOMO HOMO-LUMO Analysis (Reactivity, ΔE) Elec->HOMO MEP MEP Analysis (Reactive Sites) Elec->MEP NBO NBO Analysis (Stability, Delocalization) Elec->NBO

Caption: Logical dependencies in quantum chemical calculations.

Frontier Molecular Orbitals (HOMO-LUMO):

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The analysis is expected to show the HOMO localized primarily on the electron-rich furan ring system, while the LUMO is likely concentrated on the electron-withdrawing carboxamide group, particularly the π* orbital of the C=O bond. The energy gap (ΔE = ELUMO - EHOMO) is a direct measure of the energy required for electronic excitation and is inversely related to chemical reactivity.[5][9]

Molecular Electrostatic Potential (MEP):

The MEP surface visually confirms the electronic distribution. It is predicted to show a region of strong negative potential (red/yellow) around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic attack and hydrogen bond acceptance. Conversely, a region of positive potential (blue) is expected around the amide N-H protons, marking them as sites for nucleophilic attack and hydrogen bond donation.[9][10]

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides quantitative insight into the stabilizing intramolecular interactions. The most significant interactions are expected to be the delocalization of lone pair electrons from the furan ring's oxygen atom and the amide's nitrogen atom into adjacent antibonding orbitals.

Donor NBO Acceptor NBO Interaction Type Predicted E(2) (kcal/mol)
LP (Oring)π* (C=C)n → π* (Ring resonance)High
LP (Namide)π* (C=O)n → π* (Amide resonance)Very High
π (C=C)π* (C=O)π → π* (Conjugation)Moderate

Table 3: Predicted major intramolecular stabilization energies (E(2)) from NBO analysis.[14]

The large E(2) value for the n → π* interaction within the amide group confirms the significant resonance stabilization that imparts partial double-bond character to the C-N bond and contributes to the planarity of the amide functional group.[13]

Conclusion

The theoretical investigation of this compound through a DFT-based approach provides a powerful and predictive framework for understanding its fundamental molecular properties. This guide outlines a comprehensive protocol that yields detailed insights into the molecule's geometry, vibrational behavior, and electronic landscape. The calculations of molecular structure, FT-IR, FT-Raman, NMR, and UV-Vis spectra provide clear, testable hypotheses for experimental validation. Furthermore, analyses such as HOMO-LUMO, MEP, and NBO offer a deeper chemical intuition, elucidating the factors that govern the molecule's stability, reactivity, and intermolecular interactions. This synergistic combination of computational and experimental techniques represents a cornerstone of modern chemical and pharmaceutical research, accelerating the discovery and development of novel functional molecules.

References

  • A vibrational spectroscopic study on furan and its hydrated derivatives. (2025).
  • Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. (1978). Chemical Papers.
  • Al-amoodi, M. S., & Al-Otaibi, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Quantum Chemical Computation on Molecular Structure, Vibrational Spectra, Hirschfield Surface, HOMO–LUMO and MEP Analysis of Biologically Active Benzyl Hydrazinecarbodithioate. (2020). Oriental Journal of Chemistry.
  • Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. (2025).
  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted deriv
  • Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases. (2023). RSC Publishing.
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul
  • An Antioxidant Potential, Quantum-Chemical and Molecular Docking Study of the Major Chemical Constituents Present in the Leaves of Curatella americana Linn. (2018).
  • N
  • Molecular Docking, HOMO-LUMO, Quantum Chemical Computation and Bioactivity Analysis of vic-Dioxim Derivatives Bearing Hydrazone Group Ligand and Their NiII and CuII Complexes. (2022).
  • Natural Bond Orbitals (NBO) in Organic Chemistry. (2012). Blogspot.
  • 5.2. Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA Manual.
  • Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison.
  • Furan(110-00-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Technical Support Center: Troubleshooting NMR Spectra of Substituted Furans. (2025). Benchchem.
  • Computational study of the combustion and atmospheric decomposition of 2-methylfuran. (2013). Journal of Physical Chemistry A.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Proton NMR splitting in 2-substituted furan. (2020). Chemistry Stack Exchange.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2024). Chemistry & Medicinal Chemistry.
  • A new furan carboxamide and two potential precursors from a terrestrial streptomycete. (2025).
  • 2-Methylfuran-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. (2019). Environmental Science & Technology.
  • Synthesis, characterization, crystal structure, hirshfeld surface analysis and DFT calculations of N-(pyridin-2-ylmethyl)furan-2-carboxamide and its molecular docking. (2022). Semantic Scholar.
  • 2-Methylfuran-3-carboxylic acid. (n.d.). BLD Pharm.
  • Synthesis, characterization, crystal structure, hirshfeld surface analysis and DFT calculations of N-(pyridin-2-ylmethyl)furan-2-carboxamide and its molecular docking. (2022).
  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021).

Sources

Methodological & Application

A Detailed, Step-by-Step Protocol for the Preparation of 2-Methylfuran-3-carboxamide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Methylfuran-3-carboxamide

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. The described two-step method proceeds via the activation of 2-Methylfuran-3-carboxylic acid to its corresponding acyl chloride, followed by amidation. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, explanations for experimental choices, safety precautions, and methods for purification and characterization to ensure a high-purity final product.

Introduction

Furan-containing amides are significant structural motifs found in a wide array of biologically active compounds and functional materials.[1][2] this compound, in particular, serves as a key intermediate for more complex molecular architectures. Its synthesis requires a robust and reproducible method. The direct amidation of a carboxylic acid with an amine is challenging due to a competing and much faster acid-base reaction, which deactivates the amine nucleophile by forming a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

This protocol details a classic and highly effective strategy: the conversion of the parent carboxylic acid, 2-Methylfuran-3-carboxylic acid, into the more reactive 2-Methylfuran-3-carbonyl chloride using thionyl chloride (SOCl₂).[4][5] The resulting acyl chloride is then reacted with aqueous ammonia to yield the desired amide. This method is favored for its high yields and the simplicity of removing byproducts, as the reaction of thionyl chloride with the carboxylic acid generates only gaseous HCl and SO₂.[4]

Overall Reaction Scheme: (Self-generated image, not from search results) Step 1: 2-Methylfuran-3-carboxylic acid reacts with thionyl chloride to form 2-Methylfuran-3-carbonyl chloride. Step 2: 2-Methylfuran-3-carbonyl chloride reacts with ammonia to form this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )RoleNotes
2-Methylfuran-3-carboxylic acid6947-94-0126.11Starting MaterialPurity ≥97%
Thionyl chloride (SOCl₂)7719-09-7118.97Activating AgentCorrosive and lachrymator. Handle in fume hood.
Dichloromethane (DCM), anhydrous75-09-284.93SolventUse a dry solvent to prevent hydrolysis of SOCl₂.
Ammonium hydroxide (NH₄OH), 28-30%1336-21-635.04Amine Source/BaseExcess is used to drive the reaction.
Diethyl ether (Et₂O)60-29-774.12Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous Wash SolutionTo neutralize any remaining acid.
Brine (Saturated NaCl solution)7647-14-558.44Aqueous Wash SolutionTo aid in phase separation.
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37Drying AgentTo remove residual water from the organic phase.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper or Büchner funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

Experimental Protocol

This synthesis is performed in two main parts: the formation of the acyl chloride intermediate and its subsequent conversion to the amide.

Part A: Synthesis of 2-Methylfuran-3-carbonyl chloride

The causality behind this step is the conversion of the carboxylic acid's poor leaving group (-OH) into an excellent leaving group (-Cl), thereby activating the carbonyl carbon for nucleophilic attack.

  • Setup: Place a 50 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). Equip the flask with a reflux condenser fitted with a drying tube. Crucially, all glassware must be thoroughly dried beforehand to prevent premature hydrolysis of the thionyl chloride.

  • Reagent Addition: To the flask, add 2-Methylfuran-3-carboxylic acid (e.g., 2.52 g, 20.0 mmol) and anhydrous dichloromethane (20 mL). Stir the mixture to dissolve the solid.

  • Activation: Carefully add thionyl chloride (2.2 mL, 30.0 mmol, 1.5 equivalents) to the solution dropwise at room temperature. The addition is exothermic, and the reaction will produce gaseous byproducts (SO₂ and HCl). This entire step must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 40 °C) for 2-3 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution.

  • Isolation of Intermediate: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-Methylfuran-3-carbonyl chloride, often a dark oil or low-melting solid, is typically used in the next step without further purification.[6][7]

Part B: Synthesis of this compound

The highly electrophilic acyl chloride readily reacts with the ammonia nucleophile. An excess of ammonia is used both to act as the nucleophile and to neutralize the hydrogen chloride that is formed during the reaction.[5]

  • Setup: In a 100 mL flask, place concentrated ammonium hydroxide (30 mL, approx. 28% NH₃) and cool it in an ice-water bath to 0-5 °C with stirring.

  • Amidation Reaction: Dissolve the crude 2-Methylfuran-3-carbonyl chloride from Part A in a minimal amount of an inert solvent like anhydrous diethyl ether or THF (approx. 10 mL). Add this solution dropwise to the cold, stirring ammonium hydroxide solution. A vigorous reaction will occur, and a precipitate (the product) will form. Maintain the temperature below 10 °C during the addition.

  • Digestion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Product Isolation (Workup):

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

SynthesisWorkflow Start Starting Materials (2-Methylfuran-3-carboxylic acid, SOCl₂, NH₄OH) StepA Step A: Acyl Chloride Formation - Add SOCl₂ to acid in DCM - Reflux for 2-3 hours Start->StepA Reagents Intermediate Crude 2-Methylfuran-3-carbonyl chloride - Remove solvent/excess SOCl₂ StepA->Intermediate Reaction StepB Step B: Amidation - Add acyl chloride to cold NH₄OH - Stir at RT for 1-2 hours Intermediate->StepB Intermediate Workup Workup & Extraction - Diethyl ether extraction - Wash with NaHCO₃, Brine StepB->Workup Crude Mixture Purification Purification - Dry over MgSO₄ - Concentrate solvent - Recrystallize Workup->Purification Crude Solid FinalProduct Final Product (Pure this compound) Purification->FinalProduct Characterize

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group peaks (e.g., C=O stretch of the amide, N-H stretches).

  • Melting Point Analysis: To assess purity.

Safety and Handling

  • Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.

  • Concentrated Ammonium Hydroxide: Is corrosive and has a pungent odor. Handle with care in a well-ventilated area or fume hood.

  • General Precautions: Perform all reactions in a well-ventilated laboratory fume hood. Be aware of the exothermic nature of the reactions, especially the addition of thionyl chloride and the amidation step.

Alternative Methods

For substrates that may be sensitive to the conditions of acyl chloride formation, direct coupling of the carboxylic acid with an amine source can be achieved using coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing for amide bond formation under milder conditions.[3] These methods avoid the handling of highly reactive acyl chlorides but may require chromatographic purification to remove the urea byproduct.

References

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Reddy, P. G., et al. (2005). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Retrieved from [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a fundamental linkage in chemistry and biology, most notably forming the backbone of peptides and proteins.[1] The synthesis of carboxamides, molecules containing this functional group, is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. 2-Methylfuran-3-carboxamide and its derivatives are important structural motifs found in various biologically active compounds. The furan ring system is a versatile scaffold, and its carboxamide derivatives have been explored for applications such as antibiofilm agents.[2]

The direct condensation of a carboxylic acid, such as 2-methylfuran-3-carboxylic acid, with an amine is kinetically slow due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the synthesis of this compound requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine. This guide provides an in-depth analysis of several robust and widely adopted methods for this transformation, offering detailed protocols, mechanistic insights, and a comparative summary to aid researchers in selecting the optimal strategy for their specific needs.

Chemical Principles: The Activation of Carboxylic Acids

The core challenge in amide bond formation is overcoming the low electrophilicity of the carboxyl carbon and the basicity of the amine. This is achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. This "activation" process transforms the acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Common strategies for activating 2-methylfuran-3-carboxylic acid include:

  • Conversion to an acid chloride: A classic and highly effective method.

  • Use of carbodiimide coupling reagents: Forms an O-acylisourea intermediate.

  • Use of phosphonium-based coupling reagents: Generates a highly reactive phosphonium ester.

The choice of method depends on factors such as the stability of the starting materials, the potential for side reactions, the desired scale of the reaction, and considerations of cost, safety, and by-product removal.[3]

Method 1: The Acid Chloride Route via Thionyl Chloride

This is a traditional and powerful method for activating carboxylic acids.[4][5] 2-Methylfuran-3-carboxylic acid is first converted to the highly reactive 2-methylfuran-3-carbonyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acid chloride readily reacts with an amine to form the desired amide.

Mechanism of Action

The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and a chloride ion, which attacks the carbonyl carbon to form the acid chloride. The gaseous byproducts (SO₂ and HCl) drive the reaction to completion.[6]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methylfuran-3-carbonyl chloride

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas), add 2-methylfuran-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. For sensitive substrates, the reaction can be performed in an inert solvent like dichloromethane (DCM) or toluene.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-methylfuran-3-carbonyl chloride is often used directly in the next step without further purification.[5]

Step 2: Amide Formation

  • Amine Solution: In a separate flask, dissolve the desired amine (e.g., ammonia, or a primary/secondary amine, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) and cool to 0 °C in an ice bath.

  • Acid Chloride Addition: Add the crude 2-methylfuran-3-carbonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their mild reaction conditions and the ease of byproduct removal.[7] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it suppresses side reactions and minimizes racemization if chiral centers are present.[8]

Mechanism of Action

The reaction proceeds in two main steps. First, the carboxylic acid adds to the EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to form an active HOBt-ester. This ester is more stable than the O-acylisourea and less prone to side reactions. Finally, the amine attacks the activated HOBt-ester to yield the amide, regenerating HOBt in the process.[7]

Workflow for EDC/HOBt Coupling

EDC_HOBt_Workflow sub Substrates: 2-Methylfuran-3-carboxylic acid + Amine mix Combine & Stir 0 °C to RT sub->mix reagents Reagents: EDC (1.2 eq) HOBt (1.2 eq) Base (e.g., DIPEA, 2.0 eq) reagents->mix solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->mix monitor Monitor Reaction (TLC / LC-MS) mix->monitor Activation & Coupling workup Aqueous Work-up: 1. Quench (H₂O) 2. Extract (EtOAc) 3. Wash (aq. acid, base, brine) monitor->workup Reaction Complete purify Purification: Column Chromatography or Recrystallization workup->purify product 2-Methylfuran-3- carboxamide purify->product

Caption: General workflow for EDC/HOBt mediated amide synthesis.

Detailed Experimental Protocol
  • Preparation: To a solution of 2-methylfuran-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in an anhydrous solvent like DMF or DCM, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-24 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes effectively remove the urea byproduct of EDC and excess HOBt.[8][9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Method 3: Phosphonium-Based Coupling (PyBOP)

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, is a highly efficient phosphonium-based coupling reagent known for its mild reaction conditions and ability to suppress racemization.[10] It is a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).

Mechanism of Action

The mechanism involves the deprotonation of the carboxylic acid by a base (typically DIPEA), followed by the reaction of the resulting carboxylate with PyBOP. This forms a highly reactive OBt active ester intermediate. The benzotriazole moiety is an excellent leaving group, making the carbonyl carbon highly electrophilic. Subsequent nucleophilic attack by the amine on this activated ester forms the amide bond.[10]

Detailed Experimental Protocol
  • Preparation: In a round-bottom flask, dissolve 2-methylfuran-3-carboxylic acid (1.0 eq) and the amine (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and cool to 0 °C.

  • Reagent Addition: Add PyBOP (1.2 eq) to the cooled solution. The reaction mixture may turn yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for completion by TLC or LC-MS.[11]

  • Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM. Wash successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[11]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude amide via flash column chromatography.

Comparative Analysis of Methods

Method/ReagentTypical YieldAdvantagesDisadvantages/Considerations
Thionyl Chloride High- Inexpensive and highly reactive.- Gaseous byproducts are easily removed.[6]- Harsh conditions (reflux) may not be suitable for sensitive substrates.- Generates corrosive HCl gas.[4]- Requires a two-step, one-pot procedure.[12][13]
EDC/HOBt Good to High- Mild reaction conditions.- Water-soluble urea byproduct is easily removed by aqueous work-up.[7][8]- Low cost and readily available.- Can be sluggish with sterically hindered or electron-deficient amines.[14][15]- Requires careful removal of byproducts for high purity.
PyBOP High to Excellent- Very efficient and fast reaction times.[8]- Excellent for sterically hindered substrates.- Low racemization potential.[10]- Non-carcinogenic byproduct.- Higher cost compared to other reagents.- Byproducts can sometimes complicate purification.- Potential explosive hazard.[11]

Troubleshooting Common Issues

  • Low or No Yield:

    • Cause: Incomplete activation of the carboxylic acid or presence of water.[16]

    • Solution: Ensure all reagents and solvents are anhydrous. Increase the equivalents of the coupling reagent if necessary. Check the purity of the starting 2-methylfuran-3-carboxylic acid.

  • Side Product Formation:

    • Cause (EDC): Formation of N-acylurea byproduct if the O-acylisourea intermediate is not efficiently trapped.

    • Solution (EDC): Ensure HOBt is used in stoichiometric amounts. Running the reaction at a lower temperature can also minimize this side reaction.

  • Difficulty in Purification:

    • Cause: Byproducts from the coupling reagents (e.g., dicyclohexylurea from DCC, HMPA from BOP) can be difficult to remove.

    • Solution: Choose a reagent with easily removable byproducts, such as EDC (water-soluble urea) or PyBOP.[7] Optimize the aqueous work-up procedure with acid/base washes to remove impurities.[9]

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The choice of the optimal protocol depends on a balance of factors including substrate sensitivity, required purity, scale, cost, and safety. The classic acid chloride method is robust and cost-effective for simple, stable substrates. For more delicate molecules or when mild conditions are paramount, EDC/HOBt offers a versatile and scalable option. For challenging couplings involving hindered substrates where high efficiency is critical, PyBOP stands out as a superior, albeit more expensive, choice. By understanding the mechanisms and carefully following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize this compound and its derivatives for their drug discovery and development programs.

References

  • Benchchem.
  • Benchchem.
  • Fisher Scientific. Amide Synthesis.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Aapptec Peptides. Coupling Reagents.
  • Organic Synthesis. Acid-Amine Coupling using PyBOP.
  • RSC Publishing.
  • One-pot synthesis of amides from carboxylic acids activ
  • Benchchem.
  • PMC.
  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Common Conditions. Amine to Amide (via Acid Chloride).
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chem LibreTexts.
  • Chem LibreTexts. Chemistry of Amides.
  • Reddit. EDC-HOBt Amide coupling workup help.

Sources

Purification of 2-Methylfuran-3-carboxamide by Recrystallization: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and theoretical framework for the purification of 2-Methylfuran-3-carboxamide via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical parameters and underlying principles for achieving high-purity crystalline material, an essential prerequisite for accurate downstream applications.

Introduction: The Imperative for Purity

This compound is a heterocyclic amide of significant interest in medicinal chemistry and materials science. The purity of this compound is paramount, as even minor impurities can drastically alter its physicochemical properties, biological activity, and safety profile. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the target molecule from contaminants.[1] This application note will navigate the user through the systematic development of a robust recrystallization protocol for this compound, from solvent selection to final purity analysis.

Foundational Principles: The Science of Recrystallization

Recrystallization is predicated on the principle that the solubility of a solid in a solvent is temperature-dependent, typically increasing with temperature.[1] The ideal recrystallization solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at reduced temperatures. This differential solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the supernatant, known as the mother liquor.

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:

  • Exhibit a steep solubility curve: High solubility at high temperatures and low solubility at low temperatures for the target compound.

  • Dissolve impurities readily at all temperatures or not at all: This facilitates their removal by filtration.

  • Be chemically inert: The solvent should not react with the compound being purified.

  • Have a relatively low boiling point: This allows for easy removal from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable for practical and safety considerations.

Synthesis and Potential Impurities of this compound

A common synthetic route to this compound involves the amidation of 2-methylfuran-3-carboxylic acid or its activated derivatives (e.g., acid chloride) with ammonia or an ammonia equivalent. Understanding the synthesis is crucial for anticipating potential impurities.

dot graph Synthesis_and_Impurities { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot

Figure 1: Plausible synthetic route to this compound and potential impurities.

Common impurities may include:

  • Unreacted Starting Materials: Residual 2-methylfuran-3-carboxylic acid or its derivatives.

  • Side-Reaction Products: Formation of dimers or other condensation products.

  • Reagent-Related Impurities: Byproducts from the activating agents used.

  • Solvent Residues: Trapped solvent molecules from the reaction or workup.

Solvent Screening and Selection Strategy

Due to the lack of specific quantitative solubility data for this compound in the public domain, a systematic solvent screening is the recommended first step. The following table outlines a qualitative solubility assessment in a range of common laboratory solvents with varying polarities.

SolventPolarityExpected Solubility Behavior
WaterHighLow solubility at room temperature, potentially increasing with heat.
EthanolHighLikely to be a good solvent, may require a co-solvent for optimal recrystallization.
AcetoneMedium-HighGood potential as a recrystallization solvent.
Ethyl AcetateMediumMay exhibit the desired solubility profile.
TolueneLowLess likely to be a good single solvent, but could be a useful anti-solvent.
HexaneLowExpected to be a poor solvent.

Experimental Protocol for Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into separate small test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Record your observations for each solvent.

Based on general principles for amides, a mixed solvent system, such as ethanol/water or acetone/hexane, is often effective. The compound is dissolved in the "good" solvent (e.g., ethanol or acetone) at an elevated temperature, and the "poor" solvent (e.g., water or hexane) is added dropwise until the solution becomes turbid (the cloud point). The solution is then reheated until clear and allowed to cool slowly.

Detailed Recrystallization Protocol

This protocol is a general guideline and should be optimized based on the results of your solvent screening.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen "good" solvent. Heat the mixture to just below the solvent's boiling point while stirring to facilitate dissolution. Continue adding the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Single Solvent System: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to promote the formation of large, well-defined crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Mixed Solvent System: To the hot, clear solution of the compound in the "good" solvent, add the "poor" solvent dropwise with swirling until a faint turbidity persists. Reheat the mixture until it becomes clear again. Then, allow it to cool slowly as described for the single solvent system.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent in a mixed system) to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

dot graph Recrystallization_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot

Figure 2: A generalized workflow for the recrystallization of this compound.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the compound is too soluble in the chosen solvent at low temperatures.Reheat the solution to evaporate some of the solvent. Try scratching the inside of the flask with a glass rod. Add a seed crystal of the pure compound. If using a single solvent, consider adding an anti-solvent.
Oiling out The melting point of the solute is lower than the boiling point of the solvent; the solution is too concentrated.Reheat the solution to dissolve the oil. Add more solvent and allow it to cool more slowly.
Low recovery of purified product Too much solvent was used; premature crystallization during hot filtration; crystals were washed with too much cold solvent.Optimize the amount of solvent used. Ensure filtration apparatus is pre-heated. Use a minimal amount of cold solvent for washing.
Colored impurities remain The impurity has similar solubility to the product.Consider using activated charcoal to adsorb colored impurities before hot filtration. Note that charcoal can also adsorb the product, so use it sparingly.

Purity Assessment of Recrystallized this compound

The purity of the recrystallized product should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

  • Chromatographic Methods (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying purity and identifying trace impurities.

  • Spectroscopic Methods (¹H NMR): Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the chemical structure of the purified compound and detect the presence of proton-containing impurities. The absence of signals corresponding to starting materials or side products indicates successful purification.

Conclusion

Recrystallization is a fundamental and effective technique for the purification of this compound. A systematic approach to solvent selection, coupled with a carefully executed protocol, can yield a product of high purity. The principles and procedures outlined in this application note provide a solid foundation for researchers to develop and optimize a recrystallization method tailored to their specific needs, ensuring the integrity of their subsequent research and development activities.

References

  • Fiveable. (n.d.). Amides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Application Note: A Robust Protocol for the Purification of 2-Methylfuran-3-carboxamide via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Methylfuran-3-carboxamide using normal-phase flash column chromatography. Addressing the specific chemical properties of the target molecule—a polar compound featuring both a furan ring and a carboxamide group—this guide details a systematic approach from initial Thin-Layer Chromatography (TLC) method development to scaled-up column purification. The causality behind experimental choices, such as the selection of stationary and mobile phases, sample loading techniques, and elution strategies, is explained to ensure scientific integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction and Pre-Chromatography Analysis

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of both a hydrogen-bond-accepting furan oxygen and a polar, hydrogen-bond-donating-and-accepting amide group imparts a significant degree of polarity to the molecule. Achieving high purity is critical for subsequent synthetic steps and biological assays. Column chromatography is the technique of choice for this task due to its versatility and scalability.

The success of a chromatographic separation is predicated on a thorough understanding of the target molecule's physicochemical properties.

  • Polarity: The carboxamide functional group is highly polar, while the 2-methylfuran ring is moderately polar. This molecular architecture makes this compound well-suited for normal-phase chromatography, where it can effectively interact with a polar stationary phase like silica gel.[1][2]

  • Solubility: The compound exhibits good solubility in moderately polar to polar organic solvents such as ethyl acetate, dichloromethane, and methanol, which are common components of mobile phases in normal-phase chromatography.

  • Stability: Furan rings can be sensitive to highly acidic conditions. While silica gel is generally considered weakly acidic, prolonged exposure or the use of highly acidic additives can potentially lead to degradation. Similarly, amides can be susceptible to hydrolysis under harsh acidic or basic conditions.[3] Therefore, the protocol emphasizes the use of neutral, high-purity silica gel and avoids aggressive solvent modifiers.

Principle of the Method: Normal-Phase Chromatography

Normal-phase chromatography separates molecules based on their differential adsorption to a polar stationary phase and solubility in a non-polar to moderately polar mobile phase.[2][4]

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase. Its surface is covered with silanol (Si-OH) groups, which are polar and slightly acidic.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is used as the eluent.

  • Separation Mechanism: The crude sample is loaded onto the top of the silica column. As the mobile phase flows through, compounds in the mixture partition between the stationary and mobile phases. More polar compounds, like this compound, will have a stronger affinity for the polar silica gel and will move down the column more slowly. Less polar impurities will interact weakly with the silica and be eluted more quickly. By gradually increasing the polarity of the mobile phase (gradient elution), adsorbed compounds can be sequentially eluted, achieving separation.[5]

Experimental Protocol Part I: TLC for Method Development

Thin-Layer Chromatography (TLC) is an indispensable preliminary step to efficiently determine the optimal mobile phase composition for the main column separation.[4][6] The goal is to find a solvent system that provides a Retention Factor (Rf) of 0.2-0.4 for this compound, ensuring good separation from impurities.

Methodology
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create an approximately 1% solution.[5]

  • TLC Plate: Use a silica gel 60 F₂₅₄ plate. With a pencil, gently draw an origin line about 1 cm from the bottom edge.

  • Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line. Allow the solvent to evaporate completely.[7]

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere and the chosen solvent system. The solvent level must be below the origin line.[5][7]

  • Visualization: Once the solvent front has advanced to about 0.5 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

Data Presentation: TLC Solvent System Screening
TrialSolvent System (Hexane:Ethyl Acetate, v/v)Rf of ProductRf of Impurity A (Less Polar)Rf of Impurity B (More Polar)Observations
190:100.050.250.00Product is too retained.
270:300.280.650.05Optimal. Good separation (ΔRf > 0.2).
350:500.550.850.20Product moves too fast; poor separation from less polar impurity.
430:700.800.950.50All components move too close to the solvent front.

Note: The above data is illustrative. Actual Rf values must be determined experimentally.

Visualization: TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_sample Dissolve Crude Sample spot Spot Sample on Origin prep_sample->spot prep_plate Mark Origin on TLC Plate prep_plate->spot develop Develop in Chamber spot->develop visualize Visualize under UV Light develop->visualize calculate Calculate Rf Values visualize->calculate select_solvent Select Optimal Solvent System calculate->select_solvent goal Goal: Rf = 0.2 - 0.4 select_solvent->goal select_solvent->goal

Caption: Workflow for TLC-based solvent system optimization.

Experimental Protocol Part II: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials and Equipment
  • Glass chromatography column (e.g., 40 mm diameter, 30 cm length)

  • Silica gel, flash grade (e.g., 230-400 mesh)

  • Elution solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Sample collection vessels (test tubes or flasks)

  • Air or nitrogen source with a flow controller for pressurization

  • Rotary evaporator

Methodology
  • Column Packing (Slurry Method):

    • Secure the column vertically to a stand. Ensure the stopcock is closed. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (~0.5 cm) of sand.[8]

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). A typical ratio is ~50-100 g of silica per 1 g of crude material.

    • Pour the slurry into the column. Open the stopcock to drain some solvent while continuously tapping the side of the column to ensure even packing and remove air bubbles.

    • Add a final layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.

    • Wash the column with 2-3 column volumes of the initial mobile phase until the bed is stable. Do not let the solvent level drop below the top layer of sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (~1 g) in a minimal amount of a low-boiling-point solvent (e.g., 5-10 mL of dichloromethane).

    • Add 2-3 g of silica gel to this solution and mix well.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder as a uniform layer on top of the sand at the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (e.g., 90:10 Hexane:EtOAc) to the column.

    • Apply gentle pressure to the top of the column to achieve a flow rate of approximately 5 cm/minute (the solvent level drops by 5 cm per minute).

    • Begin collecting fractions immediately.

    • Gradually increase the polarity of the mobile phase according to a pre-determined gradient. A stepwise gradient is often effective.

  • Analysis and Product Isolation:

    • Monitor the elution process by spotting fractions onto TLC plates and developing them in the optimal solvent system (e.g., 70:30 Hexane:EtOAc).

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Data Presentation: Recommended Column Parameters
ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides excellent separation for polar compounds.
Crude Sample Load ~1.0 gN/A
Silica Gel Amount 50-100 gA 50:1 to 100:1 ratio of silica:sample is standard for good resolution.
Column Dimensions 40 mm ID x 300 mm lengthAppropriate size for the specified amount of silica gel.
Sample Loading Dry LoadingPrevents band broadening and improves resolution, especially for samples with moderate solubility in the initial eluent.[8]
Elution Strategy Stepwise GradientAllows for efficient elution of less polar impurities first, followed by the target compound, and finally, highly polar baseline impurities.
Mobile Phase Gradient 1. 2 CV* of 90:10 Hexane:EtOAc2. 4 CV of 80:20 Hexane:EtOAc3. 4 CV of 70:30 Hexane:EtOAc4. 2 CV of 50:50 Hexane:EtOAcStep 1 removes non-polar impurities. Step 2 moves the product band down. Step 3 elutes the pure product. Step 4 cleans the column.

*CV = Column Volume

Visualization: Column Chromatography Workflow

Column_Chromatography_Workflow cluster_setup Column Setup cluster_loading Sample Loading cluster_run Elution & Collection cluster_analysis Analysis & Isolation pack Pack Column with Silica Slurry equilibrate Equilibrate with Initial Solvent pack->equilibrate load Load Powder onto Column dissolve Dissolve Crude in DCM adsorb Adsorb onto Silica dissolve->adsorb evaporate Evaporate to Dry Powder adsorb->evaporate evaporate->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine isolate Isolate by Rotary Evaporation combine->isolate product Pure Product isolate->product

Caption: Step-by-step workflow for flash column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (Streaking/Overlapping Bands) 1. Sample overload.2. Column packed improperly (channels/cracks).3. Sample is not very soluble in the mobile phase.1. Reduce the amount of sample loaded relative to the silica.2. Repack the column carefully, ensuring no air bubbles.3. Use the dry loading technique. Consider a stronger solvent for loading if necessary, but use a minimal amount.
Product Elutes Too Quickly or Too Slowly The mobile phase is too polar or not polar enough.Adjust the mobile phase composition based on TLC results. If Rf was too high (>0.4), decrease eluent polarity. If too low (<0.2), increase polarity.
Low Product Recovery 1. Compound is irreversibly adsorbed to the silica.2. Compound decomposition on the silica gel.1. After eluting with the standard gradient, flush the column with a very polar solvent (e.g., 5% Methanol in Ethyl Acetate).2. Consider using deactivated (neutral) silica gel. Avoid leaving the compound on the column for extended periods.
Cracked Silica Bed The heat of solvation from using solvents of very different polarities caused thermal stress.Equilibrate the column thoroughly. When performing a large gradient jump, introduce the new solvent slowly.

Conclusion

The protocol outlined in this application note presents a reliable and systematic method for the purification of this compound. By leveraging preliminary TLC analysis to inform the parameters for flash column chromatography, researchers can achieve high purity of the target compound. The emphasis on proper technique, particularly in column packing and sample loading, is crucial for obtaining optimal and reproducible results. This guide serves as a foundational methodology that can be adapted for analogous heterocyclic carboxamides.

References

  • Chromatography Forum. Amide column for normal phase?. [Link]

  • Phenomenex. Normal Phase HPLC Columns. [Link]

  • Yoshida, T. (1997). Peptide separation in normal phase liquid chromatography. Analytical Chemistry, 69(15), 3038-43. [Link]

  • Rojas-Leaños, A., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 25(21), 5192. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • University of Missouri–St. Louis. Thin Layer Chromatography. [Link]

  • The Good Scents Company. 2-methyl 3-(methyl thio) furan. [Link]

  • PubChem. Methyl 2-methylfuran-3-carboxylate. [Link]

  • Wikipedia. 2-Methylfuran. [Link]

  • SIELC Technologies. Methyl 2-methylfuran-3-carboxylate. [Link]

  • Chemistry LibreTexts. 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • Millersville University. CHEM 344 Thin Layer Chromatography. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2015). Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. Organic & Biomolecular Chemistry, 13(40), 10142-10146. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

A Comprehensive Guide to the Analytical Characterization of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction: The Need for Robust Characterization

2-Methylfuran-3-carboxamide is a heterocyclic compound featuring a furan core, a scaffold of significant interest in medicinal chemistry and materials science. As a functionalized building block, its purity, identity, and stability are paramount for the integrity of downstream applications, particularly in drug development where even trace impurities can have significant biological effects.

This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. We move beyond simple protocols to explain the scientific rationale behind the choice of techniques and parameters. The methodologies detailed herein are designed to be self-validating, ensuring that researchers, quality control analysts, and drug development professionals can generate reliable and reproducible data. The integrated use of chromatographic and spectroscopic techniques provides an orthogonal approach, ensuring a complete and unambiguous profile of the molecule.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource / Rationale
Molecular Formula C₆H₇NO₂Derived from structure
Molecular Weight 125.13 g/mol Calculated from formula
Appearance Expected to be a solidBased on the related acid[1]
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform)Inferred from amide and furan functionalities
UV Chromophore Furan ring conjugated with a carboxamide groupProvides basis for UV-based detection in HPLC

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of a compound and quantifying it in various matrices. We will detail two primary techniques: High-Performance Liquid Chromatography for purity and assay, and Gas Chromatography-Mass Spectrometry for identifying volatile impurities and confirming identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar, non-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides excellent retention and resolution for furan derivatives.[2][3]

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main analyte and any potential impurities with differing polarities. A small amount of formic or phosphoric acid is often used to sharpen peaks by suppressing the ionization of silanol groups on the silica support, though formic acid is preferred for mass spectrometry compatibility.[2][3]

  • Detection: A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral information across a range of wavelengths, which can be used to assess peak purity and aid in the identification of co-eluting impurities. The optimal detection wavelength is determined by acquiring the UV spectrum of the analyte; for a furan-carboxamide system, a wavelength around 254-270 nm is a logical starting point.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 10 mL of a 50:50 acetonitrile:water mixture to create a 100 µg/mL stock solution.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%, confirming system precision.

  • Analysis: Inject the sample solution and integrate the peak corresponding to this compound. Purity is typically determined by the area percent method.

Table 1: Recommended HPLC-PDA Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for high-resolution separation.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape.[2][3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 15 minEnsures elution of a wide range of impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detector PDA, 210-400 nmProvides spectral data for peak purity analysis.
Detection Wavelength 265 nm (example)To be determined by UV scan of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential synthesis byproducts or residual solvents and serves as an excellent orthogonal method to confirm the molecular weight of the main analyte.

Causality Behind Experimental Choices:

  • Column: A low-polarity HP-5MS column (or equivalent 5% phenyl-methylpolysiloxane) is a robust, general-purpose column suitable for separating a wide range of analytes, including furan derivatives.[4][5]

  • Injection Mode: Split injection is used to prevent column overloading when analyzing a relatively concentrated sample.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates a characteristic fragmentation pattern, creating a molecular "fingerprint" that can be compared to library spectra.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumental Setup: Configure the GC-MS system using the parameters outlined in Table 2.

  • Analysis: Inject the sample. The resulting chromatogram will separate volatile components.

  • Data Interpretation:

    • Identify the peak for this compound.

    • Examine its mass spectrum to find the molecular ion peak (M⁺) at m/z = 125.

    • Analyze the fragmentation pattern to support the proposed structure.

    • Identify any other peaks by comparing their mass spectra to a reference library (e.g., NIST).

Table 2: Recommended GC-MS Method Parameters

ParameterRecommended SettingRationale
GC Column HP-5MS, 30 m x 0.25 mm, 0.25 µmGeneral-purpose column with excellent performance for furan derivatives.[4][6]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas compatible with MS.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Injection Volume 1 µL
Split Ratio 50:1Prevents column overload and ensures sharp peaks.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates compounds based on boiling point.
MS Source Temp. 230 °CStandard operating temperature.
MS Quad Temp. 150 °CStandard operating temperature.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns.
Mass Range m/z 40-400Covers the expected mass of the analyte and typical fragments/impurities.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Protocol and Expected Results:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. The predicted shifts and splitting patterns are crucial for confirming the substitution pattern.

    • Furan Protons: Two distinct signals in the aromatic region (typically δ 6.5-7.5 ppm), each appearing as a doublet due to coupling with each other.

    • Methyl Protons: A singlet at ~δ 2.3-2.5 ppm, integrating to 3 hydrogens.

    • Amide Protons: One or two broad signals (depending on rotation around the C-N bond) in the δ 5.5-8.5 ppm region for a primary amide (-NH₂).

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol and Expected Results:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Interpretation: The presence of characteristic absorption bands confirms the key functional groups.

Table 3: Predicted Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale / Reference
3400-3100N-H (Amide)StretchingCharacteristic of primary amides.
~3100C-H (Furan)StretchingAromatic C-H stretch.
~1680-1650C=O (Amide I)StretchingStrong absorption, typical for amides.[7]
~1600N-HBending (Amide II)Confirms the amide group.
1580-1450C=C (Furan)Ring StretchingCharacteristic of the furan ring system.[8]
1250-1020C-O-C (Furan)Asymmetric StretchConfirms the furan ether linkage.

Integrated Analytical Workflow

A robust characterization relies on an integrated approach where data from multiple techniques are used to build a complete picture of the analyte. The following workflow is recommended.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Final Assessment Start Crude Sample of This compound FTIR FT-IR Spectroscopy Start->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation HPLC HPLC-PDA Analysis Start->HPLC Purity Assessment GCMS GC-MS Analysis Start->GCMS Volatile Impurities & MW Confirmation Data Integrate All Data FTIR->Data NMR->HPLC Confirm Identity NMR->Data HPLC->Data GCMS->Data Report Certificate of Analysis (Identity, Purity, Structure) Data->Report Finalize Report Method_Validation_Workflow cluster_0 Core Performance cluster_1 Sensitivity & Durability cluster_2 Outcome Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability ValidatedMethod Validated Analytical Method Stability->ValidatedMethod

Caption: Workflow for analytical method validation.

Conclusion

The characterization of this compound requires a multi-technique, orthogonal approach. By combining RP-HPLC for purity analysis, GC-MS for identity confirmation and volatile impurity profiling, and spectroscopic methods (NMR, FT-IR) for definitive structural elucidation, a complete and reliable analytical profile can be established. This comprehensive strategy ensures the quality and integrity of the compound, providing the necessary confidence for its use in research and development.

References

  • Separation of Methyl 2-methylfuran-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies.
  • Methyl 2-methylfuran-3-carboxyl
  • 2-Methyl-3-furanthiol. SIELC Technologies. (2018-02-16).
  • Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Request PDF. (2025-08-06).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
  • Analytical method validation: A brief review.
  • Diversity‐Oriented Synthesis and Antibiofilm Evalu
  • Methyl 2-methylfuran-3-carboxyl
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chrom
  • 2-Methylfuran(534-22-5) 1H NMR spectrum. ChemicalBook.
  • Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estim
  • Analysis of Furans and Alkylfurans in Food Samples (Part 1)
  • Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis. BioResources.
  • 2-Methylfuran-3-carboxylic acid. CymitQuimica.
  • 2-Methylfuran | C5H6O | MD Topology | NMR | X-Ray.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
  • GC−MS/MS chromatogram of furan and its 10 derivative standards.
  • [The substituent structures and characteristic infrared spectra of alpha-furan esters]. PubMed.
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • FTIR spectra of carboxylic acids || H-bonding & conjug
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. LinkedIn.
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2018-10-30).

Sources

In vitro assay protocols for testing 2-Methylfuran-3-carboxamide cytotoxicity.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive In Vitro Cytotoxicity Profiling of 2-Methylfuran-3-carboxamide

Abstract

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical safety assessment and drug discovery.[1] This document provides a detailed guide for establishing a robust in vitro testing strategy for this compound, a novel compound for which public cytotoxicity data is limited. By employing a multi-assay approach targeting different cellular health indicators—metabolic activity, membrane integrity, and lysosomal function—researchers can generate a comprehensive and reliable cytotoxicity profile. We present detailed, self-validating protocols for the MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake (NRU) assays, complete with scientific rationale, data interpretation guidelines, and workflow visualizations.

Introduction: The Rationale for a Multi-Parametric Approach

This compound belongs to the furan chemical family. Related furan compounds are known to undergo metabolic activation, primarily in the liver, which can sometimes lead to cellular toxicity.[2][3] For instance, 2-methylfuran (2-MF) has been shown to cause hepatotoxicity in animal models, an effect mediated by reactive metabolites formed by cytochrome P-450 enzymes.[3] Therefore, assessing the cytotoxicity of novel furan derivatives is critical.

  • Metabolic Viability (MTT Assay): Measures mitochondrial reductase activity, a hallmark of metabolically active, viable cells.[4][5]

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme that leaks from cells when the plasma membrane is damaged.[6][7]

  • Lysosomal Integrity (Neutral Red Uptake Assay): Assesses the ability of viable cells to incorporate and retain a dye within their lysosomes, a process that fails in damaged or dying cells.[8][9]

General Workflow for In Vitro Cytotoxicity Assessment

A well-structured workflow is essential for reproducible results. The process begins with careful preparation of the test compound and cells, followed by exposure and endpoint analysis. Each stage requires meticulous attention to detail to ensure the integrity of the data.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Compound Preparation (Stock Solution in DMSO) B Cell Culture & Maintenance (e.g., HepG2, HEK293) C Seed Cells in 96-Well Plates (Optimize Seeding Density) B->C D Prepare Serial Dilutions of this compound C->D E Treat Cells & Incubate (e.g., 24, 48, 72 hours) D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) H NRU Assay (Lysosomal Function) I Measure Absorbance (Spectrophotometer) F->I G->I H->I J Calculate % Viability vs. Vehicle Control I->J K Determine IC50 Value (Dose-Response Curve) J->K

Caption: General experimental workflow for cytotoxicity testing.

Core Experimental Protocols

Essential Preparations: Cell Lines and Compound

Cell Line Selection: Given the known hepatotoxicity of related furan compounds, a human liver carcinoma cell line like HepG2 is highly recommended as it retains some metabolic activity. To assess general cytotoxicity, a non-cancerous human embryonic kidney line like HEK293 can be used in parallel.

Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO).[10] Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[8]

ParameterRecommendationRationale
Primary Cell Line HepG2 (Human Hepatocellular Carcinoma)Relevant for potential liver-specific toxicity and metabolic activation of furan compounds.[11][12]
Secondary Cell Line HEK293 (Human Embryonic Kidney)Provides data on general cytotoxicity in a non-cancerous, non-hepatic cell line.
Seeding Density 5,000 - 15,000 cells/wellMust be optimized to ensure cells are in the exponential growth phase during treatment.[8]
Compound Vehicle DMSO, sterile-filteredExcellent solvent for many organic compounds.[10]
Final Vehicle Conc. ≤ 0.5% (v/v)High concentrations of DMSO are cytotoxic and can interfere with assay results.[8]
Protocol 1: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells. The crystals are then dissolved, and the absorbance is read.

G A Viable Cell (Active Mitochondria) C Mitochondrial Dehydrogenases A->C B MTT Reagent (Yellow, Soluble) B->C D Formazan Crystals (Purple, Insoluble) C->D Reduction E Solubilization (e.g., DMSO, HCl in Isopropanol) D->E F Purple Solution E->F G Measure Absorbance (~570 nm) F->G Quantification

Caption: Principle of the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize it.[4][13] Add 10-20 µL of this MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10][16]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[13][15]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[4][16]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate Dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[6] When the plasma membrane loses its integrity—a hallmark of necrosis or late apoptosis—LDH is released into the culture medium.[7] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[17][18] The amount of color is proportional to the extent of cell lysis.

G cluster_cell Cell State A Intact Cell (LDH is intracellular) B Damaged Cell (Membrane Compromised) A->B Cytotoxic Event C LDH Released into Culture Supernatant B->C Leakage E Enzymatic Reaction (LDH-catalyzed) C->E D LDH Assay Reagent (Lactate, NAD+, Tetrazolium Salt) D->E F Colored Formazan Product E->F G Measure Absorbance (~490 nm) F->G Quantification

Caption: Principle of the LDH cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three additional control wells per condition:

    • Vehicle Control: Untreated cells for spontaneous LDH release.

    • Maximum Release Control: Untreated cells to be lysed with a detergent.

    • Medium Background Control: Wells with medium but no cells.[7]

  • Sample Collection: After incubation, centrifuge the 96-well plate at ~400 x g for 5 minutes.

  • Maximum Release Lysis: Add 10 µL of a 10X Lysis Buffer (e.g., 10% Triton X-100) to the "Maximum Release Control" wells. Incubate for 45 minutes at 37°C.[19]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and assay buffer). Add 50 µL of this mixture to each well of the new plate.[19]

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[19] Add 50 µL of Stop Solution if required by the kit. Measure absorbance at 490 nm (reference ~680 nm).[19]

Protocol 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

Principle: The Neutral Red Uptake (NRU) assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[8][9] The dye, a weak cationic stain, penetrates cell membranes and accumulates in the acidic environment of the lysosomes. Cellular damage, particularly to the lysosomal membrane, impairs the cell's ability to retain the dye.[8] The amount of dye extracted from the cells after exposure is therefore proportional to the number of viable cells.[20]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Medium Removal: After the treatment incubation, discard the culture medium from all wells. Gently rinse the cell monolayer with 150 µL of pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).[20]

  • Dye Incubation: Add 100 µL of Neutral Red medium (e.g., 33-50 µg/mL Neutral Red in assay medium) to each well.[8] Incubate for 2-3 hours at 37°C, 5% CO₂.

  • Dye Removal and Washing: Discard the Neutral Red solution and rinse the wells again with 150 µL of DPBS to remove excess, unbound dye.[20]

  • Extraction (Destain): Add 150 µL of destain solution (typically 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[20]

  • Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete extraction and color homogenization.[21] Measure the absorbance at 540 nm using a microplate reader.

Data Analysis and Interpretation

For all assays, the primary goal is to determine the concentration-dependent effect of this compound on cell viability.

1. Background Correction: Subtract the average absorbance value of the medium-only (blank) wells from all other readings.

2. Calculation of Percent Viability: For MTT and NRU assays: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

3. Calculation of Percent Cytotoxicity (LDH Assay): First, correct the experimental values by subtracting the spontaneous LDH release (vehicle control) and the medium background. % Cytotoxicity = (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100

4. Determining the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%.[10] This value is a key measure of a compound's cytotoxic potency.[22] Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value. According to ISO 10993-5, a reduction in cell viability of more than 30% is considered a cytotoxic effect.[23]

AssayEndpoint MeasuredInterpretation of Decreased SignalKey Controls
MTT Mitochondrial dehydrogenase activityDecrease in metabolic activity/cell proliferationVehicle, Medium Blank, Positive Control (e.g., Doxorubicin)
LDH LDH released from damaged cellsIncrease in plasma membrane damage/lysisVehicle (Spontaneous Release), Maximum Release, Medium Blank
NRU Dye uptake into lysosomesLoss of lysosomal membrane integrityVehicle, Medium Blank, Positive Control (e.g., Sodium Lauryl Sulfate[8])

Conclusion

This application note provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. By integrating data from the MTT, LDH, and Neutral Red assays, researchers can obtain a robust, multi-faceted understanding of the compound's potential toxicity. This approach, which interrogates metabolic health, membrane integrity, and lysosomal function, adheres to high standards of scientific integrity and provides a solid foundation for further preclinical development and safety evaluation.

References

  • National Center for Biotechnology Information (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • OPS Diagnostics (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

  • National Toxicology Program (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Available at: [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Scribd (n.d.). In Vitro Cytotoxicity Assay Protocol. Available at: [Link]

  • NAMSA (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Available at: [Link]

  • protocols.io (2021). LDH cytotoxicity assay. Available at: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Sittampalam GS, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • European Commission Joint Research Centre (n.d.). DB-ALM Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Available at: [Link]

  • RE-Place (n.d.). Neutral Red Uptake Assay. Available at: [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Medical Device and Diagnostic Industry (1998). A Practical Guide to ISO 10993-5: Cytotoxicity. Available at: [Link]

  • protocols.io (2022). Cytotoxicity Assay Protocol. Available at: [Link]

  • Test Labs (n.d.). Cytotoxicity Testing: Everything You Need to Know. Available at: [Link]

  • CleanControlling (n.d.). In vitro cytotoxicity test of medical devices. Available at: [Link]

  • Malaysian Journal of Medicine and Health Sciences (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Available at: [Link]

  • Kuroda, K., et al. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. PubMed. Available at: [Link]

  • Science Alert (n.d.). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Available at: [Link]

  • ResearchGate (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats | Request PDF. Available at: [Link]

  • Yang, Y., et al. (2020). 2-Methylfuran: Toxicity and genotoxicity in male Sprague-Dawley rats. PubMed. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. Available at: [Link]

  • Chemistry & Medicinal Chemistry (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central. Available at: [Link]

  • Earle, C.O. & Glazer, R.I. (1985). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. PubMed. Available at: [Link]

  • PubChem (n.d.). 2-Methyl-3-furanthiol. Available at: [Link]

  • Molecules (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

Sources

Using 2-Methylfuran-3-carboxamide in enzyme inhibition assays.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Practical Guide to Characterizing 2-Methylfuran-3-carboxamide as a Succinate Dehydrogenase Inhibitor

Introduction

The furan ring system is a foundational scaffold in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] Within this chemical family, furan carboxamides have emerged as a class of significant interest, particularly in agricultural and pharmaceutical research. A prominent group of carboxamide-containing molecules functions as potent fungicides by inhibiting the enzyme succinate dehydrogenase (SDH).[3][4]

Succinate dehydrogenase (SDH, also known as mitochondrial Complex II) is a critical enzyme that uniquely participates in both the citric acid cycle and the mitochondrial electron transport chain.[5][6] It catalyzes the oxidation of succinate to fumarate, a vital step in cellular respiration.[7] Due to its essential role, SDH is a well-established target for developing inhibitors, including fungicides and potential therapeutics for diseases involving mitochondrial dysfunction.[8][9]

This guide provides a comprehensive, field-proven framework for researchers to investigate this compound as a potential inhibitor of SDH. We will detail the underlying principles of a robust enzyme inhibition assay, provide step-by-step protocols for determining the half-maximal inhibitory concentration (IC₅₀), and discuss methodologies for elucidating the mechanism of inhibition.

Principle of the Succinate Dehydrogenase Inhibition Assay

The core of this protocol is a spectrophotometric assay that measures the activity of SDH isolated from a source such as porcine heart mitochondria. The assay's principle relies on the enzymatic oxidation of succinate to fumarate. The electrons generated during this oxidation are intercepted by an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is reduced in the process.

The oxidized form of DCPIP is deep blue, while its reduced form is colorless. The rate of enzyme activity is therefore directly proportional to the rate of decrease in absorbance at 600 nm. The presence of an effective inhibitor, such as this compound, will slow down this reaction, resulting in a lower rate of DCPIP reduction. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value, a key measure of inhibitor potency.[10][11]

Visualizing the SDH Catalytic Pathway and Inhibition

The following diagram illustrates the flow of electrons from succinate through SDH to the artificial acceptor DCPIP and how carboxamide inhibitors are hypothesized to interfere with this process, typically by blocking the ubiquinone (Q) binding site.[5]

cluster_SDH Succinate Dehydrogenase (Complex II) FAD FAD FeS Fe-S Clusters FAD->FeS e⁻ transfer Fumarate Fumarate DCPIP_ox DCPIP (Oxidized) Blue FeS->DCPIP_ox e⁻ transfer Q_site Ubiquinone (Q) Binding Site Succinate Succinate Succinate->FAD Oxidation DCPIP_red DCPIP (Reduced) Colorless DCPIP_ox->DCPIP_red Reduction Inhibitor 2-Methylfuran -3-carboxamide Inhibitor->Q_site Inhibition

Caption: SDH catalyzes succinate oxidation, transferring electrons (e⁻) to DCPIP. This compound is hypothesized to inhibit this process.

Materials and Reagents

Reagent/MaterialRecommended Source/SpecificationRationale for Selection
Enzyme Source Porcine Heart Mitochondria (e.g., Sigma-Aldrich)A well-characterized, commercially available source of active Succinate Dehydrogenase.
Test Compound This compoundThe potential inhibitor to be characterized.
Positive Control Inhibitor Malonate or CarboxinMalonate is a classic competitive inhibitor, providing a reliable benchmark for assay performance.[5]
Substrate Disodium Succinate HexahydrateThe natural substrate for the SDH enzyme.
Assay Buffer 50 mM Potassium Phosphate, pH 7.4Maintains a stable pH optimal for enzyme activity.
Electron Acceptor 2,6-Dichlorophenolindophenol (DCPIP)A chromogenic substrate whose reduction can be monitored spectrophotometrically.
Solvent Dimethyl Sulfoxide (DMSO), AnhydrousAn effective solvent for many organic compounds; crucial to ensure the final concentration in the assay is low (<1%).
Equipment & Consumables 96-well clear, flat-bottom microplates, Spectrophotometric Plate Reader, Multichannel PipettesStandard equipment for conducting high-throughput enzyme assays.

Experimental Protocols

Protocol 1: Preparation of Reagents and Stock Solutions

Causality: Accurate preparation of stock solutions is fundamental for reproducible results. Using a consistent, low percentage of a vehicle like DMSO is critical to prevent solvent effects from interfering with enzyme activity.

  • Assay Buffer (50 mM Potassium Phosphate, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in ultrapure water. Adjust pH to 7.4.

  • Inhibitor Stock (10 mM): Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store at -20°C. Perform serial dilutions in DMSO to create working stocks for the dose-response curve.

  • Positive Control Stock (1 M Malonate): Dissolve sodium malonate in ultrapure water to a final concentration of 1 M. Store at 4°C.

  • Substrate Stock (1 M Succinate): Dissolve disodium succinate in ultrapure water to a final concentration of 1 M. Store at -20°C.

  • DCPIP Stock (5 mM): Dissolve DCPIP in ultrapure water. This solution can be light-sensitive, so store it in an amber tube at 4°C.

  • Enzyme Preparation: On the day of the experiment, suspend the porcine heart mitochondria in ice-cold Assay Buffer to a working concentration determined by an initial enzyme titration assay (see Protocol 2). Keep the enzyme on ice at all times.

Protocol 2: Determining Optimal Enzyme Concentration and Initial Velocity

Causality: To accurately measure inhibition, the assay must operate under initial velocity conditions, where the reaction rate is linear and less than 10-15% of the substrate has been consumed.[12] This ensures the measured rate is proportional to the enzyme's activity and not limited by substrate depletion or product inhibition.[13]

  • Prepare a series of enzyme dilutions in Assay Buffer.

  • In a 96-well plate, add 170 µL of Assay Buffer, 10 µL of 1 M Succinate, and 10 µL of 5 mM DCPIP to several wells.

  • Initiate the reaction by adding 10 µL of each enzyme dilution to respective wells.

  • Immediately place the plate in a reader pre-set to 37°C and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Calculate the reaction rate (V₀) for each enzyme concentration from the initial linear portion of the curve.

  • Plot V₀ versus enzyme concentration. Select a concentration from the linear range of this plot that yields a robust and steady signal for subsequent inhibition assays.

Protocol 3: IC₅₀ Determination for this compound

Causality: This protocol establishes a dose-response relationship to quantify the potency of the inhibitor. Including positive and negative controls is a self-validating step to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.[14][15] A pre-incubation step allows the inhibitor and enzyme to reach binding equilibrium, providing a more accurate measure of inhibition.[16]

  • Plate Setup: Design a 96-well plate layout. Include wells for:

    • Blank: No enzyme (for background subtraction).

    • Negative Control (0% Inhibition): Enzyme + Substrate + DMSO vehicle.

    • Positive Control (100% Inhibition): Enzyme + Substrate + high concentration of Malonate.

    • Test Compound: Enzyme + Substrate + serial dilutions of this compound.

  • Assay Procedure (200 µL final volume): a. Add 168 µL of Assay Buffer to each well. b. Add 2 µL of the appropriate DMSO dilution of this compound (or DMSO vehicle for controls) to each well. This results in a 1% final DMSO concentration. c. Add 10 µL of the prepared enzyme solution to all wells except the blanks. d. Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes. e. Add 10 µL of 5 mM DCPIP to all wells. f. Reaction Initiation: Add 10 µL of 1 M Succinate to all wells.

  • Data Acquisition: Immediately place the plate in the reader (37°C) and measure the kinetic decrease in absorbance at 600 nm for 15-20 minutes.

Visualizing the IC₅₀ Determination Workflow

cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis prep_reagents Prepare Stocks: Inhibitor, Enzyme, Substrate, Buffer prep_dilutions Create Serial Dilutions of Inhibitor in DMSO prep_reagents->prep_dilutions add_buffer Add Buffer, Inhibitor/DMSO, and Enzyme to Plate prep_dilutions->add_buffer pre_incubate Pre-incubate Plate (15 min @ 37°C) add_buffer->pre_incubate add_dcpip Add DCPIP pre_incubate->add_dcpip initiate Initiate with Substrate add_dcpip->initiate read_plate Kinetic Read (Abs @ 600nm) initiate->read_plate calc_rate Calculate Reaction Rates (V₀) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve fit_ic50 Non-linear Regression (Determine IC₅₀) plot_curve->fit_ic50

Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor, from preparation to final data analysis.

Data Analysis and Interpretation

  • Calculate Reaction Rates (V₀): Determine the initial velocity (slope) for each well from the linear phase of the kinetic read (mOD/min).

  • Calculate Percent Inhibition: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_bkg) / (V₀_neg_ctrl - V₀_bkg))

  • Generate Dose-Response Curve: Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Determine IC₅₀: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a four-parameter logistic equation (log(inhibitor) vs. response -- Variable slope).[17][18] The IC₅₀ is the concentration of the inhibitor that produces a 50% reduction in enzyme activity.[19]

Sample Data Presentation
This compound [µM]Log [Concentration]Average Rate (mOD/min)% Inhibition
0 (Vehicle)-50.20.0%
0.1-1.048.14.2%
10.039.720.9%
101.025.549.2%
501.712.175.9%
1002.06.886.5%
5002.74.191.8%
Calculated IC₅₀ 10.2 µM

Advanced Protocol: Mechanism of Inhibition (MOI) Studies

Causality: Determining the MOI provides deeper insight into how the inhibitor interacts with the enzyme.[15] For example, a competitive inhibitor binds to the same active site as the substrate, and its effect can be overcome by high substrate concentrations. A non-competitive inhibitor binds elsewhere, affecting catalysis without blocking substrate binding.[16] This information is invaluable for drug development and lead optimization.

  • Experimental Design: Perform the enzyme activity assay using a matrix of conditions, varying the concentration of both the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) and the substrate (e.g., 0.2x Kₘ to 5x Kₘ).

  • Data Analysis: Calculate the initial velocity (V₀) for each condition.

  • Lineweaver-Burk Plot: Plot the data as 1/V₀ (Y-axis) versus 1/[Substrate] (X-axis).

    • Competitive Inhibition: Lines will intersect on the Y-axis.

    • Non-competitive Inhibition: Lines will intersect on the X-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

References

  • Carboxamides: Knowing more about these important fungicides. (n.d.). 3tentos. Retrieved January 17, 2026, from [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. (2019). ANSES. Retrieved January 17, 2026, from [Link]

  • Succinate dehydrogenase. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. (2022). Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026, from [Link]

  • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025). Housing Innovations. Retrieved January 17, 2026, from [Link]

  • What are SDH2 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • Carboxylic acid amide (CAA) [Group 40] resistance prevention strategy. (2023). New Zealand Plant Protection Society. Retrieved January 17, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. Retrieved January 17, 2026, from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 17, 2026, from [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Modes of Action. (2020). Field Crop Diseases Victoria - extensionAUS. Retrieved January 17, 2026, from [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Retrieved January 17, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Enzyme Kinetics Considerations. (2022). Scientist Live. Retrieved January 17, 2026, from [Link]

  • Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. (2025). Solidzymes. Retrieved January 17, 2026, from [Link]

  • The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). Retrieved January 17, 2026, from [Link]

  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • How To Determine Enzyme Kinetic Parameters? (2025). YouTube. Retrieved January 17, 2026, from [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Retrieved January 17, 2026, from [Link]

  • Furan Carboxamides as Model Compounds to Study the Competition between Two Modes of Indirect Photochemistry. (2019). Environmental Science & Technology. Retrieved January 17, 2026, from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activity of Furan Derivatives. (2011). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • ChemInform Abstract: Synthesis and Biological Activity of Furan Derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Experimental setup for scaling up 2-Methylfuran-3-carboxamide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Experimental Setup for Scaling Up 2-Methylfuran-3-carboxamide Synthesis

Abstract

This application note provides a comprehensive guide for the development and scale-up of a robust synthetic process for this compound, a valuable building block in the pharmaceutical and agrochemical industries. Moving from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges related to process safety, reaction control, and product consistency. This document outlines a systematic approach grounded in modern process chemistry principles, including Process Analytical Technology (PAT) and reaction calorimetry, to ensure a safe, efficient, and scalable manufacturing process. Detailed protocols for thermal hazard assessment and a 100-gram scale batch synthesis are provided for researchers, chemists, and drug development professionals.

Introduction: The Challenge of Scaling Furan Amide Synthesis

This compound is a key intermediate whose furan scaffold is a versatile pharmacophore in numerous biologically active molecules.[1][2] The direct synthesis of amides is one of the most frequently performed transformations in organic chemistry.[3] However, scaling up amide bond formation, particularly with heterocyclic components, presents several challenges.[4][5] These include managing reaction exotherms, ensuring complete conversion, controlling impurity profiles, and selecting cost-effective reagents suitable for large-scale production.[3][5]

Furan-containing molecules themselves can be thermally sensitive and prone to side reactions, necessitating careful control over reaction conditions.[6][7][8] A successful scale-up strategy, therefore, must move beyond simply multiplying the quantities of a lab-scale procedure. It requires a deep understanding of the reaction's thermodynamics and kinetics, which can only be achieved through rigorous process development.

This guide details a process built on the principles of Quality by Design (QbD), utilizing Process Analytical Technology (PAT) for real-time monitoring and reaction calorimetry for a thorough assessment of thermal hazards.[9][10][11] By following this methodology, a scalable and safe process for this compound can be reliably established.

Process Chemistry and Synthetic Route Selection

The most direct and industrially viable approach to this compound is the amidation of 2-methyl-3-furoic acid. While many coupling reagents are effective at the lab scale, their cost, atom economy, and the generation of stoichiometric byproducts often make them unsuitable for large-scale manufacturing.[4][5]

For this process, we select a classical and highly efficient two-step, one-pot approach: the conversion of the carboxylic acid to its corresponding acid chloride, followed by an in-situ quench with aqueous ammonia. Thionyl chloride (SOCl₂) is chosen as the activating agent due to its low cost, high reactivity, and the volatile nature of its byproducts (SO₂ and HCl), which simplifies downstream processing.

Synthetic_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2_Methyl_3_furoic_acid 2-Methyl-3-furoic Acid Acid_Chloride 2-Methyl-3-furoyl Chloride (in situ) 2_Methyl_3_furoic_acid->Acid_Chloride SOCl₂, Toluene (cat. DMF) Product This compound Acid_Chloride->Product NH₄OH (aq)

Caption: Overall synthetic pathway for this compound.

This route is cost-effective and generally high-yielding. However, the initial activation step is often exothermic and involves the evolution of corrosive gases, making a thorough understanding of the reaction's thermal profile essential for safe scale-up.

Process Development: Integrating Safety and Real-Time Analytics

A modern approach to scale-up integrates process safety evaluation and real-time monitoring from the earliest stages. This ensures that the process is not only efficient but also inherently safe and well-understood.

Process Safety Evaluation with Reaction Calorimetry

Reaction calorimetry is a critical tool used to measure the heat generated during a chemical reaction, providing essential data for safe scale-up.[12] It helps quantify the thermal risk and determine the necessary cooling capacity to prevent a runaway reaction.[13][14][15] For the synthesis of this compound, a reaction calorimetry study is performed to measure key safety parameters for both the acid chloride formation and the subsequent amidation quench.

Key Parameters Measured:

  • Heat of Reaction (ΔHrxn): The total heat evolved during the reaction.

  • Heat Release Rate (q_r): The rate at which heat is generated, which dictates the required cooling power of the reactor.

  • Heat Accumulation: The amount of unreacted material that could react in the event of a cooling failure.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reaction mass would reach under adiabatic conditions (i.e., with total cooling failure).[13]

This data is fundamental for designing a safe process at scale, ensuring the plant's cooling systems can handle the heat output under normal and deviation scenarios.[16]

Real-Time Monitoring with Process Analytical Technology (PAT)

PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs).[10][17] For this synthesis, in-situ Fourier-Transform Infrared (FTIR) spectroscopy is an ideal PAT tool.

An in-situ FTIR probe inserted into the reactor can monitor the reaction progress in real-time by tracking the disappearance of the carboxylic acid C=O stretch (~1690 cm⁻¹) and the appearance of the acid chloride C=O stretch (~1780 cm⁻¹), followed by the appearance of the amide C=O stretch (~1650 cm⁻¹). This allows for:

  • Precise Endpoint Detection: Eliminating arbitrary reaction times and ensuring complete conversion.

  • Kinetic Understanding: Providing data on reaction rates under different conditions.

The integration of PAT enables a shift from a static, recipe-based manufacturing approach to a dynamic and controlled process.[9][10]

Scale_Up_Workflow cluster_Lab Lab Scale (1-5g) cluster_Development Process Development & Safety cluster_ScaleUp Pilot Scale (100g+) Route_Scout Route Scouting & Proof of Concept Calorimetry Reaction Calorimetry (RC1e) - Measure ΔHrxn, MTSR - Assess Thermal Hazards Route_Scout->Calorimetry Identify Hazards PAT PAT Implementation - In-situ FTIR Analysis - Determine Reaction Endpoint Route_Scout->PAT Develop Monitoring Method Batch Controlled Batch Synthesis - Jacketed Reactor - Real-time Monitoring Calorimetry->Batch Define Safe Operating Limits PAT->Batch Implement Real-time Control Isolation Work-up & Isolation - Crystallization - Filtration Batch->Isolation Product Final Product Isolation->Product

Caption: Workflow for the systematic scale-up of the synthesis process.

Detailed Experimental Protocols

Safety Precautions: This synthesis involves corrosive reagents (thionyl chloride) and the evolution of toxic gases (HCl, SO₂). All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, is mandatory.

Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment

This protocol describes a representative experiment using a Mettler-Toledo RC1e Reaction Calorimeter to determine the thermal properties of the reaction.

ParameterValue
Reactor Volume1 L
Stirrer4-blade pitched turbine
Stirring Speed300 RPM
Jacket Temperature (Tj)50 °C

Procedure:

  • Charge: Charge 2-methyl-3-furoic acid (63.0 g, 0.5 mol) and toluene (250 mL) to the reactor. Add 2 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Equilibrate: Start stirring and allow the reactor contents to equilibrate to 50 °C.

  • Dosing: Dose thionyl chloride (65.4 g, 0.55 mol, 1.1 equiv) via a dosing pump over 60 minutes.

  • Hold: Hold the reaction mixture at 50 °C after the addition is complete and monitor the heat flow until it returns to baseline, indicating the end of the reaction.

  • Quench Simulation: Cool the reactor to 20 °C. Dose 28% aqueous ammonium hydroxide (~100 mL, ~1.5 mol, 3 equiv) over 30 minutes, maintaining the reaction temperature (Tr) below 30 °C by controlling the dosing rate and jacket temperature.

  • Analysis: Analyze the resulting data to determine the heat of reaction, heat flow, and MTSR for both the acid chloride formation and the ammonolysis steps.

Protocol 2: Scaled-Up Batch Synthesis (100 g Scale)

This protocol details the synthesis of this compound on a 100 g scale in a 2 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and an outlet connected to a caustic scrubber.

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
2-Methyl-3-furoic acid126.11100.0 g0.7931.0
Thionyl Chloride (SOCl₂)118.97103.8 g (61.8 mL)0.8721.1
Toluene-400 mL--
N,N-Dimethylformamide (DMF)73.09~0.2 mL-cat.
Ammonium Hydroxide (28% aq.)35.04~150 mL~2.38~3.0
Toluene (for extraction)-200 mL--
Water-200 mL--
Brine-100 mL--

Procedure:

  • Reactor Setup: Assemble the 2 L jacketed reactor system. Ensure the scrubber is charged with fresh caustic solution.

  • Initial Charge: Charge 2-methyl-3-furoic acid (100.0 g), toluene (400 mL), and DMF (0.2 mL) to the reactor.

  • Heating: Begin stirring (250 RPM) and heat the mixture to 50-55 °C using a circulating bath connected to the reactor jacket.

  • Acid Chloride Formation: Slowly add thionyl chloride (103.8 g) dropwise via an addition funnel over 60-90 minutes. Maintain the internal temperature below 60 °C. Vigorous gas evolution (SO₂, HCl) will be observed and should be directed to the scrubber.

  • Reaction Monitoring: After the addition is complete, hold the reaction at 55 °C for 1-2 hours. Monitor the reaction progress by in-situ FTIR or by taking aliquots for TLC/LC-MS analysis until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40 °C. Apply vacuum and distill off the excess thionyl chloride and approximately half of the toluene.

  • Amidation (Quench): Cool the reactor contents to 10-15 °C. Slowly and carefully add the 28% aqueous ammonium hydroxide solution (~150 mL) dropwise, ensuring the internal temperature does not exceed 30 °C. A thick precipitate will form.

  • Digestion: After the addition is complete, warm the slurry to room temperature and stir for 1 hour to ensure complete reaction.

  • Work-up:

    • Filter the solid product using a Büchner funnel and wash the cake with cold water (2 x 100 mL).

    • Suck the cake dry for 30 minutes.

  • Purification:

    • Transfer the crude solid to a clean flask and perform a recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Data and Expected Results

Table 1: Representative Reaction Calorimetry Data
ParameterAcid Chloride FormationAmidation Quench
ΔHrxn (kJ/mol) -80 to -100-120 to -140
Max Heat Flow (W/L) ~50~150 (dosing dependent)
MTSR (°C) ~45~60

Note: These values are illustrative and must be determined experimentally for the specific conditions used.

Table 2: Expected Product Specifications
ParameterSpecification
Appearance White to off-white crystalline solid
Expected Yield 85-95%
Purity (by HPLC) >99.0%
Melting Point Approx. 125-128 °C

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Acid Chloride Formation Insufficient thionyl chloride; reaction time too short; temperature too low; catalyst (DMF) omitted.Add additional SOCl₂ (0.1 equiv); extend reaction time; ensure temperature is >50 °C; confirm DMF addition.
Low Yield Incomplete reaction; product loss during work-up or recrystallization.Use PAT to confirm reaction completion; optimize quench conditions; select a better recrystallization solvent to minimize solubility losses.
Dark Product Color Reaction temperature too high, causing degradation of the furan ring; impurities in starting material.Maintain strict temperature control (<60 °C); use high-purity starting materials.
Difficult Filtration Very fine particles formed during precipitation.Adjust quench temperature and rate; allow for a longer digestion period after the quench to ripen the crystals.

Conclusion

The successful scale-up of this compound synthesis is contingent on a systematic and data-driven approach. By integrating foundational process safety evaluations through reaction calorimetry with modern real-time monitoring via Process Analytical Technology, a robust, safe, and efficient manufacturing process can be developed. The provided protocols offer a validated starting point for producing this key intermediate at scale, ensuring high yield and purity while maintaining stringent safety standards. This methodology exemplifies the principles of modern chemical development, where process understanding and control are paramount.

References

  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

  • Wikipedia. Process analytical technology. [Link]

  • Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]

  • Prime Process Safety Center. Reaction Calorimetry. [Link]

  • Technowize. Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. [Link]

  • TSI Journals. Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. [Link]

  • AZoM. The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. [Link]

  • Sigma-HSE. Reaction Calorimetry (RC) Testing. [Link]

  • Fauske & Associates. Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. [Link]

  • Mettler Toledo. Reaction Calorimetry Guide. [Link]

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • StudySmarter. Furan: Alkylation, Synthesis & Properties. [Link]

  • Wikipedia. Furan. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • Semantic Scholar. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Google Patents.
  • ACS Publications. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. [Link]

  • Organic Syntheses. Furan. [Link]

  • National Center for Biotechnology Information. Furan. [Link]

  • National Center for Biotechnology Information. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. [Link]

  • ACS Publications. Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. [Link]

  • ResearchGate. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: A Telescoped Approach. [Link]

  • StudySmarter. Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]

  • National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

  • MDPI. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

  • SciSpace. Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. [Link]

  • Royal Society of Chemistry. Multi-step continuous-flow synthesis. [Link]

  • Protocol Exchange. The assembly and use of continuous flow systems for chemical synthesis. [Link]

  • Google Patents. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • ResearchGate. Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). [Link]

  • ResearchGate. Catalytic synthesis of renewable 2-methylfuran from furfural. [Link]

  • National Center for Biotechnology Information. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

  • MDPI. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. [Link]

  • Eureka. Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. [Link]

  • YouTube. Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. [Link]

Sources

Application Note: Determining the Solubility of 2-Methylfuran-3-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylfuran-3-carboxamide is a heterocyclic compound of growing interest within the fields of medicinal chemistry and materials science. Its furan core, substituted with a methyl group and a carboxamide, provides a unique scaffold for the synthesis of novel molecules with potential therapeutic applications. The carboxamide group, in particular, is a key structural motif in many pharmaceuticals, valued for its ability to form hydrogen bonds and interact with biological targets.

Understanding the solubility of this compound in various organic solvents is paramount for its successful application. Solubility data is critical for:

  • Drug Discovery and Development: Informing the choice of solvents for reaction chemistry, purification, and formulation of potential drug candidates.

  • Process Chemistry: Designing and optimizing crystallization processes for the bulk production of the compound.

  • Analytical Chemistry: Developing robust analytical methods for quantification and quality control.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of determining the solubility of this compound. It outlines the underlying principles of solubility, presents a detailed experimental protocol for its determination, and offers insights into data interpretation.

Theoretical Background: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Structural Analysis of this compound:

To predict the solubility of this compound, we must first analyze its structure:

  • Furan Ring: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. This makes the ring moderately polar.

  • Methyl Group (-CH3): The methyl group is nonpolar.

  • Carboxamide Group (-CONH2): This is a highly polar functional group. The presence of the nitrogen and oxygen atoms allows for both hydrogen bond donation (from the N-H bonds) and hydrogen bond acceptance (at the oxygen and nitrogen lone pairs).

The presence of the highly polar carboxamide group is expected to dominate the solubility characteristics of the molecule, making it more soluble in polar solvents. The ability to form hydrogen bonds is a crucial factor in its solubility in protic solvents.[2]

Based on this analysis, we can make the following predictions:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) that can effectively solvate the carboxamide group.

  • Moderate Solubility: Possible in solvents of intermediate polarity like acetone or ethyl acetate.

  • Low Solubility: Expected in nonpolar solvents such as hexane and toluene, which cannot effectively interact with the polar carboxamide group.

Below is a diagram illustrating the key structural features of this compound that influence its solubility.

Experimental Workflow for Solubility Determination start Start add_solid Add excess this compound to a known volume of solvent start->add_solid equilibrate Equilibrate at a constant temperature with stirring (e.g., 24-48 hours) add_solid->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw an aliquot of the supernatant settle->sample filter Filter the aliquot through a 0.22 µm syringe filter sample->filter dilute Dilute the filtered sample with a suitable solvent filter->dilute analyze Analyze the diluted sample by a validated HPLC method dilute->analyze calculate Calculate the concentration (solubility) from a calibration curve analyze->calculate end End calculate->end

Sources

Application Notes & Protocols for the Antimicrobial Evaluation of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development. Furan-based compounds, particularly furan carboxamides, have garnered significant interest due to their diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2-Methylfuran-3-carboxamide as a potential antimicrobial agent. It outlines detailed protocols for determining antimicrobial efficacy through susceptibility testing and for assessing the safety profile via cytotoxicity assays. The methodologies are designed to be robust and self-validating, providing a clear framework from initial screening to data interpretation, thereby enabling a thorough assessment of the compound's therapeutic potential.

Introduction and Scientific Rationale

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its derivatives, such as furan carboxamides, are being investigated for a range of therapeutic applications, including anti-biofilm and antimicrobial activities.[2][3] The core rationale for investigating a novel derivative like this compound is based on the established potential of this chemical class. The introduction of a methyl group and the specific positioning of the carboxamide moiety at the 3-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictates its interaction with biological targets and its ability to permeate microbial membranes.

This guide provides the foundational experimental framework to test this hypothesis. The primary objective is to quantify the compound's antimicrobial activity against a panel of clinically relevant bacteria and to determine its selectivity by measuring its toxicity towards mammalian cells. A compound is only viable as a therapeutic candidate if it exhibits potent activity against the pathogen while showing minimal harm to the host—a concept quantified by the Selectivity Index (SI).

Compound Preparation and Quality Control

Prior to any biological evaluation, the purity and identity of the synthesized this compound must be rigorously confirmed. Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC are essential to ensure a purity of >95%. The compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

Causality Insight: Using a highly pure compound is critical because impurities can lead to false-positive results or mask the true activity of the test article. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to both microbial and mammalian cells at the low final concentrations used in these assays.

Efficacy Testing: Antimicrobial Susceptibility Protocols

The first step in evaluating a new compound is to determine its direct effect on bacterial growth. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.[4] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a defined incubation period.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Sterile saline (0.85% NaCl)

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the suspension turbidity to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). c. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series: a. Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the prepared compound stock (e.g., at 2X the highest desired test concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. Note: The final concentration of the compound is now half of the initial concentration in the dilution series.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Result Interpretation: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

Principle: This assay is a follow-up to the MIC test and determines the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., wells at and above the MIC).

  • Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Safety Testing: Mammalian Cell Cytotoxicity Protocol

A promising antimicrobial agent must be significantly more toxic to microbial cells than to host cells.[6][7] Cytotoxicity assays are therefore a critical step in the development pipeline.[8] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol 4.1: MTT Assay for Cell Viability

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of this compound in complete growth medium at 2X the desired final concentrations. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium with DMSO at the highest concentration used) and a "medium only" blank. c. Incubate for 24-48 hours.

  • MTT Addition and Incubation: a. Add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. b. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Analysis and Interpretation

All quantitative data should be summarized for clear comparison. The ultimate goal is to determine the Selectivity Index (SI), which provides a measure of the compound's therapeutic window.

Selectivity Index (SI) = IC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells, making the compound a more promising candidate for further development.

Table 1: Hypothetical Antimicrobial and Cytotoxicity Profile of this compound
Organism/Cell LineStrainMIC (µg/mL)MBC (µg/mL)IC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
Staphylococcus aureus (Gram +)ATCC 29213816N/A>16
Escherichia coli (Gram -)ATCC 2592232>64N/A>4
Human Embryonic Kidney CellsHEK293N/AN/A>128N/A

Interpretation: In this hypothetical example, this compound shows promising activity against the Gram-positive S. aureus with an MIC of 8 µg/mL. Its activity against Gram-negative E. coli is more modest. Importantly, with an IC₅₀ greater than 128 µg/mL, it displays low toxicity to mammalian cells, resulting in a favorable Selectivity Index of >16 for S. aureus. This profile suggests the compound is a viable "hit" worthy of further investigation and optimization, particularly for activity against Gram-positive pathogens.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing the experimental process and potential mechanisms of action.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Safety Assessment cluster_2 Phase 3: Data Analysis cluster_3 Decision Compound This compound (Purity >95%) MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Cytotox MTT Cytotoxicity Assay (Determine IC50) Compound->Cytotox Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->MIC MBC Subculture on Agar (Determine MBC) MIC->MBC Analysis Calculate Selectivity Index (SI = IC50 / MIC) MBC->Analysis Cells Mammalian Cell Culture (e.g., HEK293) Cells->Cytotox Cytotox->Analysis Decision Hit Prioritization: Advance or Redesign Compound Analysis->Decision

Caption: Experimental workflow for evaluating a novel antimicrobial compound.

G cluster_pathway Hypothetical Bacterial Target Pathway: Peptidoglycan Synthesis cluster_compound Mechanism of Action UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PG_Chain Growing Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylase Compound This compound Compound->Inhibition MraY MraY

Caption: Hypothetical inhibition of the bacterial cell wall synthesis pathway.

References

  • Wiemer, N., & Wölfle, S. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link][6][8]

  • OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link][10]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • O'Donnell, J. G. (Ed.). (2005). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link][11]

  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link][5]

  • Taylor & Francis Group. (2005). Antimicrobial Susceptibility Testing Protocols. [Link][4]

  • Pérez-Vargas, J., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 30(e202400879). [Link][2]

  • Shiriaev, A. A., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(14), 5539. [Link][1]

  • Rauf, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Pharmaceuticals, 16(6), 843. [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 2-Methylfuran-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on providing practical, field-tested insights grounded in chemical principles to overcome common challenges in this specific synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often resulting in suboptimal yields. The electron-rich nature of the furan ring and the specific substitution pattern can lead to side reactions and purification difficulties. This guide provides a structured approach to troubleshooting and optimizing the synthesis, focusing on the critical step of converting 2-methylfuran-3-carboxylic acid to its primary amide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields in the amidation of 2-methylfuran-3-carboxylic acid can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the furan ring.[1][2]

  • Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is crucial for efficient amidation.[3] Inadequate activation will leave unreacted starting material.

  • Hydrolysis of Activated Intermediates: Furan-containing acid chlorides and other activated intermediates can be highly sensitive to moisture.[2][4] Any water present in the reaction will lead to the formation of the unreactive carboxylic acid, thereby reducing the yield.

  • Side Reactions of the Furan Ring: The furan nucleus is susceptible to degradation under strongly acidic or high-temperature conditions, leading to polymerization or ring-opening byproducts.[2]

  • Thermal Decarboxylation: Although less common at moderate temperatures, furoic acids can undergo decarboxylation at elevated temperatures, leading to the formation of 2-methylfuran and loss of product.[5]

Q2: I'm observing a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?

The formation of dark, insoluble materials is often indicative of furan ring polymerization.[2] This is a common issue when working with electron-rich furans, especially in the presence of acid catalysts or upon heating.

  • Mitigation Strategies:

    • Temperature Control: Maintain the reaction temperature as low as reasonably possible to minimize polymerization. For many coupling reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good practice.[4]

    • pH Control: Avoid strongly acidic conditions. If an acid scavenger is needed, use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the furan ring.

Q3: The purification of my crude product by column chromatography is difficult, with the product co-eluting with impurities. What are my options?

Purification challenges often arise from the presence of byproducts with similar polarity to the desired amide.

  • Alternative Purification Techniques:

    • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to find conditions that yield high-purity crystals.

    • Acid-Base Extraction: If the primary impurity is the unreacted carboxylic acid, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup can effectively remove it.[2]

    • Preparative TLC or HPLC: For small-scale reactions or when other methods fail, preparative chromatography can provide high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing the starting material, 2-methylfuran-3-carboxylic acid?

A common route to 2-methylfuran-3-carboxylic acid involves the synthesis of its methyl ester followed by hydrolysis. A documented procedure involves the reaction of methyl acetoacetate with chloroacetaldehyde in the presence of dolomite and pyridine, yielding methyl 2-methylfuran-3-carboxylate.[7] This ester can then be hydrolyzed to the carboxylic acid under standard basic conditions (e.g., NaOH or KOH in a water/alcohol mixture) followed by acidic workup.

Q2: Which coupling reagent is most suitable for the amidation of 2-methylfuran-3-carboxylic acid?

Several modern coupling reagents can be effective. The choice often depends on the scale of the reaction, cost considerations, and the desired purity of the final product.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent that often leads to high yields and clean reactions with short reaction times.[8][9] It is particularly useful for sterically hindered substrates.

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This combination is a widely used and cost-effective choice for amide bond formation.[1][6][10] HOBt helps to suppress side reactions and reduce racemization if chiral centers are present.

  • Mixed Anhydride Method: This method involves the activation of the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base.[11][12] It is a classic and often effective method.

Q3: How can I effectively form the primary amide from 2-methylfuran-3-carboxylic acid?

To form the primary amide, a source of ammonia is required.

  • Ammonium Chloride with a Base: A common and convenient method is to use ammonium chloride as the ammonia source in the presence of a base like triethylamine or DIPEA.[10] The base deprotonates the ammonium ion in situ to generate ammonia.

  • Ammonia Solution: Anhydrous ammonia in a suitable solvent (e.g., dioxane or THF) can also be used, although this requires careful handling due to the volatility and hazardous nature of ammonia gas.

Experimental Protocols

Protocol 1: Synthesis of this compound via HATU Coupling

This protocol is recommended for its high efficiency and generally clean reaction profile.

dot

HATU_Coupling cluster_workup Workup & Purification Carboxylic_Acid 2-Methylfuran-3-carboxylic Acid Activated_Ester OAt-Active Ester Carboxylic_Acid->Activated_Ester HATU HATU DIPEA DIPEA Product This compound Activated_Ester->Product Ammonia_Source NH4Cl + DIPEA Crude_Product Crude Product Product->Crude_Product Aqueous Workup Purified_Product Pure Product Crude_Product->Purified_Product Column Chromatography or Crystallization Mixed_Anhydride cluster_purification Purification Carboxylic_Acid 2-Methylfuran-3-carboxylic Acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride Chloroformate Isobutyl Chloroformate Base N-Methylmorpholine Product This compound Mixed_Anhydride->Product Ammonia Aqueous Ammonia Crude_Product Crude Product Product->Crude_Product Extraction Pure_Product Pure Product Crude_Product->Pure_Product Crystallization

Sources

Technical Support Center: Synthesis of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylfuran-3-carboxamide. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful synthesis and purification of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound is typically synthesized from its corresponding carboxylic acid, 2-methylfuran-3-carboxylic acid. The two most prevalent methods for the amidation are:

  • Activation of the carboxylic acid with a coupling agent , followed by the addition of an amine (e.g., ammonia or an amine salt). Common coupling agents include 1,1'-carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

  • Conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. This is often referred to as the Schotten-Baumann reaction.[2]

Q2: My reaction mixture is turning dark brown/black. What is causing this polymerization?

A2: The furan ring is inherently sensitive to acidic conditions, which can induce protonation-activated polymerization or ring-opening reactions.[3] This is a common issue, especially when using strong acids or generating acidic byproducts.

  • Troubleshooting:

    • pH Control: During aqueous workups, maintain a pH of no lower than 4.[3] It is advisable to use mild bases like sodium bicarbonate for neutralization.

    • Catalyst Choice: If an acid catalyst is necessary for a different step in your synthesis, opt for milder Lewis acids or solid acid catalysts.[3]

    • Temperature Management: Perform reactions and workups at lower temperatures (e.g., 0 °C) to minimize the rate of decomposition.

Q3: I am observing an unexpected chlorinated byproduct. Where is it coming from?

A3: If you are using thionyl chloride (SOCl₂) to generate the acyl chloride, a known side reaction is the chlorination of the methyl group on the furan ring.[4] This occurs because methyl-substituted heteroaromatic compounds can undergo rapid methyl group chlorination when heated with thionyl chloride.[4]

  • Mitigation:

    • Use the minimum effective amount of thionyl chloride.

    • Maintain a low reaction temperature during the acyl chloride formation.

    • Consider using an alternative chlorinating agent like oxalyl chloride, which may be less prone to this side reaction under carefully controlled conditions.

II. Troubleshooting Guide: Common Byproducts and Solutions

This section details potential byproducts you may encounter during the synthesis of this compound and provides strategies for their identification and removal.

Potential Byproduct Plausible Cause Identification Troubleshooting & Removal
Unreacted 2-Methylfuran-3-carboxylic acid Incomplete reaction due to insufficient activation or reaction time.TLC, LC-MS, ¹H NMR (characteristic carboxylic acid proton signal).Troubleshooting: Ensure complete activation of the carboxylic acid before adding the amine. Monitor the reaction to completion. Removal: Perform a mild aqueous base wash (e.g., saturated NaHCO₃ solution) during workup to extract the acidic starting material.[5]
Ring-Opened Products Exposure to strong acidic conditions during the reaction or workup. The furan ring can undergo acid-catalyzed hydrolysis.Broad signals in ¹H NMR, multiple spots on TLC, complex mass spectra.Troubleshooting: Avoid strong acids. Use buffered solutions or mild acids like acetic acid if pH adjustment is necessary.[3] Keep temperatures low during any acidic steps. Removal: Purification by column chromatography may separate these more polar byproducts.
N-acylurea (from DCC/EDC) Rearrangement of the O-acylisourea intermediate formed during carbodiimide-mediated coupling.TLC, LC-MS.Troubleshooting: Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) to the reaction mixture to form an active ester and suppress N-acylurea formation.[6] Removal: The urea byproduct from DCC (dicyclohexylurea) is often insoluble in many organic solvents and can be removed by filtration.[6] The urea from EDC is water-soluble and can be removed with an aqueous wash.[6]
2-(Chloromethyl)furan-3-carboxamide Side reaction with thionyl chloride, causing chlorination of the methyl group.[4]Mass Spectrometry (isotopic pattern for chlorine), ¹H NMR (shift of the methyl protons).Troubleshooting: Use minimal thionyl chloride and low temperatures. Consider alternative activating agents. Removal: Careful column chromatography may be required to separate the chlorinated byproduct from the desired product.
Imidazole (from CDI) Byproduct of the reaction when using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.[7]¹H NMR.Removal: Imidazole is water-soluble and can be removed during an aqueous workup.

III. Experimental Protocols

The following are representative protocols for the synthesis of this compound. Note: These are generalized procedures and may require optimization.

Protocol 1: Amidation using 1,1'-Carbonyldiimidazole (CDI)

Reaction Principle: CDI activates the carboxylic acid to form a reactive acylimidazolide intermediate. Subsequent reaction with an amine yields the desired amide, with imidazole and carbon dioxide as the byproducts.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylfuran-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Activation: Add 1,1'-carbonyldiimidazole (CDI) (1.05 eq.) portion-wise to the stirred solution at room temperature.

  • Intermediate Formation: Stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases and TLC analysis indicates the consumption of the starting carboxylic acid.

  • Amidation: Add the amine source (e.g., an aqueous solution of ammonia or an appropriate amine salt with a non-nucleophilic base like triethylamine) to the reaction mixture.

  • Reaction Completion: Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates the formation of the desired product and consumption of the intermediate.

  • Workup: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation via Acyl Chloride Formation with Thionyl Chloride (SOCl₂)

Reaction Principle: Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride. The acyl chloride is then reacted with an amine to form the amide.[9]

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 eq.) to a solution of 2-methylfuran-3-carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., toluene or DCM) at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Allow the reaction to warm to room temperature and then gently reflux until the evolution of SO₂ and HCl gas has ceased. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent. In a separate flask, prepare a solution of the amine source (e.g., aqueous ammonia or an amine with a base like pyridine or triethylamine to neutralize the HCl byproduct) in a suitable solvent.[2]

  • Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1. Purify the crude product by column chromatography.

IV. Visualization of Reaction Pathways

Diagram 1: CDI-Mediated Amidation Pathway

CDI_Amidation CarboxylicAcid 2-Methylfuran-3-carboxylic Acid Acylimidazolide Acylimidazolide Intermediate CarboxylicAcid->Acylimidazolide + CDI - Imidazole - CO2 CDI CDI Amide This compound Acylimidazolide->Amide + Amine Amine Amine (NH3) Imidazole Imidazole CO2 CO2

Caption: CDI-mediated synthesis of this compound.

Diagram 2: Thionyl Chloride-Mediated Amidation Pathway

SOCl2_Amidation CarboxylicAcid 2-Methylfuran-3-carboxylic Acid AcylChloride 2-Methylfuran-3-carbonyl Chloride CarboxylicAcid->AcylChloride + SOCl2 - SO2 - HCl SOCl2 SOCl2 Amide This compound AcylChloride->Amide + Amine - HCl Amine Amine (NH3) HCl HCl SO2 SO2

Caption: Synthesis via acyl chloride using thionyl chloride.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Check_SM Check for Unreacted Starting Material (TLC/LC-MS) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present SM_Absent Starting Material Absent Check_SM->SM_Absent Incomplete_Activation Incomplete Activation or Insufficient Reaction Time SM_Present->Incomplete_Activation Degradation Product Degradation/ Polymerization SM_Absent->Degradation Increase_Activation Increase Equivalents of Coupling Agent or Extend Reaction Time Incomplete_Activation->Increase_Activation Check_Conditions Review Reaction and Workup Conditions Degradation->Check_Conditions Acid_Sensitivity Furan Ring Instability in Acidic Conditions? Check_Conditions->Acid_Sensitivity Yes_Acid Yes Acid_Sensitivity->Yes_Acid Yes No_Acid No Acid_Sensitivity->No_Acid No Modify_pH Use Milder pH Conditions During Workup Yes_Acid->Modify_pH Check_Temp Review Reaction Temperature No_Acid->Check_Temp High_Temp Temperature Too High? Check_Temp->High_Temp Yes_Temp Yes High_Temp->Yes_Temp Yes No_Temp No High_Temp->No_Temp No Lower_Temp Lower Reaction Temperature Yes_Temp->Lower_Temp Other_Side_Reactions Consider Other Side Reactions No_Temp->Other_Side_Reactions

Caption: Troubleshooting workflow for low product yield.

V. References

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

  • Request PDF. (n.d.). Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof. Retrieved from

  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent free, N,N′-carbonyldiimidazole (CDI) mediated amidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed two‐step reaction mechanism of a CDI‐mediated amidation. Retrieved from [Link]

  • YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Pearson+. (n.d.). What are the products of the following reactions? c.. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Furan-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of furan-carboxamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth solutions to common challenges encountered during the synthesis of these valuable compounds. The furan-carboxamide moiety is a key structural feature in many pharmacologically active molecules, making its efficient synthesis crucial for advancing research and development.[1][2] This resource addresses specific experimental issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Common Issues in Amide Bond Formation with Furan Carboxylic Acids

The primary route to furan-carboxamides involves the coupling of a furan carboxylic acid (or its activated derivative) with an amine. While seemingly straightforward, the unique electronic properties of the furan ring and the reactivity of the reagents can lead to several challenges.

Q1: My amide coupling reaction between furan-2-carboxylic acid and a primary amine is giving a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in amide coupling reactions are a frequent frustration. The root causes often lie in the choice of coupling reagents, reaction conditions, and the inherent stability of the starting materials.

Troubleshooting Steps:

  • Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must be activated. Two common strategies are:

    • Conversion to Furan-2-carbonyl Chloride: This is a highly reactive intermediate.

    • In-situ Activation with Coupling Reagents: Reagents like carbodiimides (DCC, EDC) or phosphonium/aminium salts (BOP, PyBOP) are widely used.[4][5]

  • Purity of Furan-2-carbonyl Chloride: If you are using the acyl chloride route, ensure its purity. Furan-2-carbonyl chloride is sensitive to moisture and can hydrolyze back to furan-2-carboxylic acid, which is unreactive under these conditions.[6] It's best to use freshly prepared or distilled furan-2-carbonyl chloride.[6][7]

  • Choice of Coupling Reagent and Additives:

    • Carbodiimides (e.g., DCC, EDC): These are cost-effective but can lead to racemization if your amine is chiral and can form an O-acylisourea intermediate that may rearrange to an unreactive N-acylurea.[3] The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress these side reactions and improve yields.

    • Phosphonium and Aminium Salts (e.g., BOP, PyBOP, HBTU, HATU): These reagents are generally more efficient and lead to less racemization than carbodiimides.[5] They are particularly useful for sterically hindered amines or less reactive carboxylic acids.

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are typically used. Ensure the solvent is anhydrous, as water will compete with the amine for the activated carboxylic acid.

    • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction (e.g., HCl from acyl chlorides or the proton from the carboxylic acid).[3][6] An excess of base can sometimes lead to side reactions.

    • Temperature: The initial activation of the carboxylic acid and the addition of the amine are often performed at 0 °C to control the exothermic reaction and minimize side reactions. The reaction is then typically allowed to warm to room temperature.[6]

Experimental Protocol: General Procedure for Furan-2-Carboxamide Synthesis using a Coupling Reagent

Here is a representative protocol for the synthesis of N-benzylfuran-2-carboxamide using HBTU as the coupling reagent.

Reagent Molar Equiv. Amount
Furan-2-carboxylic acid1.0112 mg (1.0 mmol)
Benzylamine1.1118 mg (1.1 mmol)
HBTU1.1417 mg (1.1 mmol)
DIPEA2.5323 mg (2.5 mmol)
Anhydrous DMF-5 mL

Procedure:

  • To a stirred solution of furan-2-carboxylic acid in anhydrous DMF at 0 °C, add DIPEA.

  • Add HBTU to the solution and stir for 10-15 minutes to allow for the formation of the activated ester.

  • Slowly add benzylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I mitigate them?

Byproduct formation can significantly complicate purification and reduce the overall yield. Understanding the potential side reactions is key to troubleshooting.

Common Side Reactions:

  • Hydrolysis of Activated Intermediates: As mentioned, furan-2-carbonyl chloride and activated esters are susceptible to hydrolysis.[6] Ensuring anhydrous conditions is paramount.

  • Furan Ring Opening: The furan ring is an electron-rich heterocycle and can be unstable under strongly acidic conditions, potentially leading to ring-opening and polymerization.[8][9] This is a greater concern when using strong protic acids for catalysis. Using milder coupling conditions and avoiding strong acids can prevent this.

  • Formation of Symmetric Anhydride: In some cases, the activated carboxylic acid can react with another molecule of furan-2-carboxylic acid to form the symmetric 2-furoic anhydride.[10] This can be minimized by the slow addition of the coupling reagent.

  • Dimerization or Polymerization of Starting Materials: Highly reactive starting materials or harsh reaction conditions can sometimes lead to self-condensation or polymerization.

Logical Troubleshooting Flowchart

Troubleshooting_Furan_Carboxamide_Synthesis start Low Yield or Impure Product in Furan-Carboxamide Synthesis check_reagents Q: Are the starting materials pure and anhydrous? start->check_reagents reagent_issue A: Purify starting materials (distill amine, use fresh acyl chloride/coupling agent). Ensure anhydrous solvents. check_reagents->reagent_issue No check_activation Q: Is the carboxylic acid activation method appropriate? check_reagents->check_activation Yes reagent_issue->check_activation activation_issue A: Consider switching activation method. Acyl chloride for reactive amines. Coupling reagents (HBTU, HATU) for less reactive systems. check_activation->activation_issue No check_conditions Q: Are the reaction conditions optimal? check_activation->check_conditions Yes activation_issue->check_conditions conditions_issue A: Optimize temperature (start at 0°C), base (use non-nucleophilic base like DIPEA), and solvent (anhydrous aprotic). check_conditions->conditions_issue No check_side_reactions Q: Are there signs of specific side reactions (e.g., ring opening, hydrolysis)? check_conditions->check_side_reactions Yes conditions_issue->check_side_reactions side_reaction_issue A: Avoid strong acids. Ensure strict anhydrous conditions. Use additives like HOBt with carbodiimides. check_side_reactions->side_reaction_issue Yes purification Successful Synthesis: Proceed to Purification check_side_reactions->purification No side_reaction_issue->purification

Caption: Troubleshooting workflow for furan-carboxamide synthesis.

Section 2: Purification Challenges

Even with an optimized reaction, the purification of furan-carboxamides can present its own set of difficulties.

Q3: My crude product is a dark, oily residue that is difficult to purify by column chromatography. What are the potential causes and solutions?

A dark, intractable crude product often indicates the presence of polymeric material or significant degradation of the furan ring.

Troubleshooting Purification:

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of colored impurities from prolonged heating or exposure to reagents.

  • Aqueous Workup: A thorough aqueous workup is essential to remove unreacted reagents, the base, and water-soluble byproducts. Washing with a mild acid (e.g., 1M HCl) will remove any remaining amine and base, while a wash with a mild base (e.g., saturated NaHCO₃) will remove any unreacted furan-2-carboxylic acid.

  • Choice of Purification Method:

    • Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. If the product is still difficult to separate, consider using a different solvent system or a different stationary phase (e.g., alumina).

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

    • Distillation: For volatile furan-carboxamides, distillation under reduced pressure may be an option.[11]

Section 3: Alternative Synthetic Routes

When the standard amide coupling proves problematic, exploring alternative synthetic pathways can be a valuable strategy.

Q4: Are there alternative methods for synthesizing furan-carboxamides if the direct coupling of furan-2-carboxylic acid is unsuccessful?

Yes, several alternative strategies can be employed, particularly when dealing with sensitive substrates or when aiming for specific substitution patterns.

  • Synthesis from Furan-3-carboxylic Acid Derivatives: For the synthesis of furan-3-carboxamides, a convenient route involves the nucleophilic displacement of a trichloromethyl group from 3-trichloroacetylfuran with an amine.[12]

  • Palladium-Catalyzed C-H Arylation and Transamidation: For more complex, substituted benzofuran-2-carboxamides, a modular approach involving a directed C-H arylation followed by a transamidation reaction has been developed.[13] This allows for the efficient installation of various aryl and heteroaryl substituents.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes accelerate the reaction and improve yields, particularly for the synthesis of ester and amide derivatives of furan.[11]

Reaction Scheme: Synthesis of Furan-3-carboxamides

Furan_3_Carboxamide_Synthesis furan_tca 3-Trichloroacetylfuran furan_carboxamide Furan-3-carboxamide furan_tca->furan_carboxamide Nucleophilic Displacement amine R-NH₂ amine->furan_carboxamide

Caption: Alternative synthesis of furan-3-carboxamides.[12]

This technical guide provides a framework for troubleshooting common issues in the synthesis of furan-carboxamides. By systematically evaluating starting material quality, reaction conditions, and potential side reactions, researchers can significantly improve the success rate of their synthetic endeavors. For more complex challenges, exploring alternative synthetic routes may offer a viable solution.

References

  • Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]

  • FAQ. (n.d.). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?. Retrieved from [Link]

  • ARKIVOC. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 14). The Chemical Backbone: Understanding 2-Furoyl Chloride in Specialty Chemical Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • ResearchGate. (2020, January). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

  • ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-furoic acid. Retrieved from [Link]

  • Filo. (2025, September 16). acylation of furan mechanism structure. Retrieved from [Link]

  • Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furan. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]

  • Google Patents. (n.d.). US2515123A - Acylation of furan.
  • ResearchGate. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2019, July 23). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. Retrieved from [Link]

  • YouTube. (2023, August 13). Disconnecting with a sneaky furan?. Retrieved from [Link]

  • RSC Publishing. (2022, May 16). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • European Patent Office. (2021, January 21). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1. Retrieved from [Link]

  • ACS Publications. (n.d.). THE ACYLATION OF FURAN AND THIOPHENE WITH ALIPHATIC ANHYDRIDES IN THE PRESENCE OF BORON TRIFLUORIDE-ETHERATE1. Retrieved from [Link]

  • (n.d.). Many routes have been used to synthesize furan ring as the following: 6.2.1 ) from 1,4-dicarbonyl compo. Retrieved from [Link]

  • ChemTube3D. (n.d.). Furan Hydrolysis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methylfuran-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylfuran-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound, providing a foundational understanding of the reaction.

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent and practical approach involves a two-step process:

  • Activation of the carboxylic acid: 2-Methylfuran-3-carboxylic acid is converted into a more reactive species.

  • Amination: The activated intermediate is then reacted with an amine source.

The direct reaction between a carboxylic acid and an amine to form an amide is generally not favored due to the formation of a stable ammonium carboxylate salt, which requires high temperatures (often >100°C) to dehydrate to the amide.[1][2] This can lead to side reactions and decomposition, particularly with sensitive heterocyclic compounds like furans.[3]

Q2: Why is activating the carboxylic acid necessary?

A2: Carboxylic acids are not sufficiently electrophilic to react readily with amines, which are basic. The initial and rapid acid-base reaction forms an ammonium salt, rendering the amine non-nucleophilic.[1][4] To overcome this, the carboxylic acid's hydroxyl group is converted into a better leaving group, creating a highly reactive acylating agent.[5]

Q3: What are the common methods for activating 2-methylfuran-3-carboxylic acid?

A3: Several effective methods exist, with the choice often depending on scale, substrate tolerance, and desired reactivity:

  • Acid Chloride Formation: This is a classic and cost-effective method, especially for larger-scale synthesis.[6] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used.[5][7]

  • Peptide Coupling Reagents: A wide array of reagents developed for peptide synthesis are highly efficient for amide bond formation.[5] These include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salts like HATU and HBTU.[6][]

  • Mixed Anhydrides: Formation of a mixed anhydride using reagents like isobutyl chloroformate (IBCF) or pivaloyl chloride provides another route to an activated carboxylic acid derivative.[6]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, little to no this compound is isolated.
Potential Causes & Solutions:
  • Incomplete Acid Activation:

    • Diagnosis: If using SOCl₂ or oxalyl chloride, the formation of the acid chloride may be incomplete.

    • Solution: Ensure anhydrous conditions, as these reagents react readily with water. Consider adding a catalytic amount of DMF when using oxalyl chloride to form the Vilsmeier reagent, a more potent activating species.[7] For SOCl₂, gentle heating may be required to drive the reaction to completion.[7] It's often beneficial to remove excess SOCl₂ under vacuum before adding the amine.[7]

  • Deactivation of the Amine:

    • Diagnosis: During acid chloride formation, HCl is generated as a byproduct. If the amine is added without a base, it will be protonated to its non-nucleophilic ammonium salt.[7][]

    • Solution: Always include a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, in the reaction mixture to neutralize the generated HCl.[] Typically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a tertiary amine base are used.

  • Poor Reactivity of Coupling Reagents:

    • Diagnosis: Solid-phase peptide coupling reagents can degrade upon exposure to moisture.

    • Solution: Use fresh, high-quality coupling reagents and store them in a desiccator. Ensure all solvents are anhydrous.

  • Furan Ring Instability:

    • Diagnosis: Furans are sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening.[3]

    • Solution: Avoid strong, non-volatile acids. If acidic conditions are necessary for a particular step, use them judiciously and at low temperatures. Monitor the reaction closely to minimize exposure time.

Problem 2: Presence of Significant Impurities in the Crude Product
Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.
Potential Causes & Solutions:
  • Unreacted Starting Material:

    • Diagnosis: The presence of 2-methylfuran-3-carboxylic acid in the final product.

    • Solution: This points to incomplete activation or insufficient reaction time. Increase the equivalents of the activating agent or prolong the reaction time. An aqueous basic wash (e.g., with NaHCO₃ solution) during workup can remove unreacted carboxylic acid.

  • Side Reactions of the Furan Ring:

    • Diagnosis: The furan ring is susceptible to various side reactions. For instance, in the presence of certain catalysts and conditions, side-chain reactions can occur.[9] Electrophilic substitution on the furan ring is also a possibility, though the carbonyl group at the 3-position is deactivating.[10]

    • Solution: Maintain mild reaction conditions. Avoid high temperatures and strongly acidic or basic conditions unless necessary. Using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Formation of Humin-like Polymers:

    • Diagnosis: The appearance of dark, insoluble materials ("humins") in the reaction mixture. This is more common in reactions involving furan derivatives, especially under acidic conditions.[11]

    • Solution: Minimize reaction time and temperature. The use of biphasic systems, where the product is extracted into an organic phase as it forms, can sometimes mitigate this issue by protecting it from the reaction conditions.[11]

Problem 3: Difficulty with Product Purification
Symptom: The product is difficult to isolate from byproducts or starting materials via standard purification techniques like crystallization or column chromatography.
Potential Causes & Solutions:
  • Similar Polarity of Product and Impurities:

    • Diagnosis: The desired amide and certain byproducts may have very similar Rf values on TLC.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. If the product is a solid, recrystallization from a suitable solvent system can be highly effective. Consider derivatization of the impurity to alter its polarity for easier separation.

  • Product Insolubility:

    • Diagnosis: The product precipitates from the reaction mixture, potentially trapping impurities.

    • Solution: Choose a solvent that keeps the product dissolved throughout the reaction. If precipitation is unavoidable, the crude solid should be thoroughly washed with appropriate solvents to remove soluble impurities before further purification.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of this compound via the acid chloride route.

Protocol 1: Synthesis of 2-Methylfuran-3-carbonyl chloride

This protocol outlines the conversion of 2-methylfuran-3-carboxylic acid to its corresponding acid chloride.

Materials:

  • 2-Methylfuran-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylfuran-3-carboxylic acid (1.0 eq).

  • Add anhydrous DCM or THF to dissolve the acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to ensure completion.[7]

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, remove the excess SOCl₂ or oxalyl chloride and solvent under reduced pressure. The resulting crude 2-methylfuran-3-carbonyl chloride is often used directly in the next step without further purification.[12][13]

Protocol 2: Synthesis of this compound

This protocol details the reaction of 2-methylfuran-3-carbonyl chloride with an amine source.

Materials:

  • Crude 2-methylfuran-3-carbonyl chloride from Protocol 1

  • Ammonia solution (e.g., 28% in water) or an appropriate primary/secondary amine

  • Anhydrous DCM or THF

  • Triethylamine (Et₃N) or Pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude 2-methylfuran-3-carbonyl chloride in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of the amine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to stir at room temperature for 8-16 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers and wash sequentially with dilute HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

IV. Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound.

Activation MethodAmine SourceBaseSolventTemperature (°C)Typical Yield (%)
SOCl₂NH₃ (aq)-DCM0 to RT60-80
Oxalyl Chloride/DMFPrimary AmineEt₃NTHF0 to RT75-95
EDC/HOBtSecondary AmineDIPEADMFRT80-95

V. Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation cluster_2 Workup & Purification A 2-Methylfuran-3-carboxylic Acid C 2-Methylfuran-3-carbonyl chloride A->C Activation B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) B->C F This compound C->F Amidation D Amine (R-NH₂) D->F E Base (e.g., Et₃N) E->F G Quenching & Extraction F->G H Purification (Chromatography/Recrystallization) G->H I Pure Product H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

G Start Low Yield or Impurities? Check_Activation Verify Acid Activation (TLC/LC-MS of quenched aliquot) Start->Check_Activation Yes Check_Base Ensure Adequate Base is Used Check_Activation->Check_Base Activation OK Activation_Fail Optimize Activation: - Increase reagent equivalents - Add catalyst (DMF) - Increase time/temperature Check_Activation->Activation_Fail Incomplete Check_Conditions Evaluate Reaction Conditions (Temperature, Time, Anhydrous?) Check_Base->Check_Conditions Base OK Base_Fail Add/Increase Base: - Use at least 1 eq. of non-nucleophilic base Check_Base->Base_Fail Insufficient/Absent Check_Purity Analyze Impurity Profile (NMR, LC-MS) Check_Conditions->Check_Purity Conditions OK Conditions_Fail Modify Conditions: - Use anhydrous solvents - Optimize temperature and time Check_Conditions->Conditions_Fail Sub-optimal Purity_Fail Optimize Purification: - Adjust chromatography solvent system - Attempt recrystallization Check_Purity->Purity_Fail Impure Activation_Fail->Start Re-run Base_Fail->Start Re-run Conditions_Fail->Start Re-run Success Successful Synthesis Purity_Fail->Success

Caption: Troubleshooting flowchart for this compound synthesis.

VI. References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Katritzky, A. R., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2418–2421. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-methylfuran-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Robertson, M. L., & Palmese, G. R. (2025). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Macromolecules, 58(19), 8449-8460. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Adkins, H., & Cramer, H. I. (1930). Reactions of Furan Compounds. XI. Side Chain Reactions of Furfural and Furfuryl Alcohol over Nickel-Copper and Iron-Copper Catalysts. Journal of the American Chemical Society, 52(11), 4349-4357. [Link]

  • Green, T. W., & Wuts, P. G. M. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7793-7810. [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 13(7), 1083. [Link]

  • Georganics. (n.d.). 2-Methylfuran-3-carbonyl chloride - High purity | EN. Retrieved from [Link]

  • da Silva, D., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(32), 6153-6155. [Link]

  • Liu, Y., et al. (2023). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Advances, 13(42), 29465-29472. [Link]

  • National Center for Biotechnology Information. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • Monien, B. H., et al. (2020). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology, 33(11), 2821-2831. [Link]

  • LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran - Chempedia. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

  • Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. Retrieved from

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Retrieved from

  • Google Patents. (n.d.). US3020291A - Process for preparing 2-methylfuran. Retrieved from

  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Catalysts, 14(1), 49. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Furan-Carboxamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center dedicated to addressing the challenges encountered during the scale-up of furan-carboxamide production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in advancing furan-based compounds from the laboratory bench to larger-scale manufacturing. Here, we dissect common experimental hurdles and provide actionable troubleshooting strategies and in-depth answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring's stability a major concern during scale-up?

The furan ring is inherently sensitive to acidic conditions, which can initiate protonation-activated polymerization or ring-opening side reactions.[1] This sensitivity is particularly pronounced in furans bearing electron-releasing substituents. As production scales increase, localized variations in pH and temperature become more challenging to control, heightening the risk of product degradation.[1]

Q2: What are the primary drivers of low yield when transitioning from a lab-scale to a pilot-plant-scale synthesis of furan-carboxamides?

Several factors can contribute to diminished yields during scale-up. A primary cause is often the harsh conditions of standard reactions like Friedel-Crafts alkylation, which are generally unsuitable for the acid-sensitive furan ring and can lead to polymerization instead of the desired product.[1] Inadequate mixing and heat transfer in larger reactors can create localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[2] Furthermore, the reversibility of certain cyclization steps, such as in the Paal-Knorr synthesis, can become more pronounced without efficient removal of byproducts like water.[3]

Q3: How does the choice of amide coupling reagents impact the scalability of furan-carboxamide synthesis?

While numerous coupling reagents are effective at the lab scale, their cost, atom economy, and the nature of their byproducts become critical considerations for large-scale production. For instance, carbodiimide-based reagents, while common, generate urea byproducts that can complicate purification. Reagents like carbonyldiimidazole (CDI) can be effective, but reaction times may be lengthy, impacting throughput.[4] The selection of a scalable coupling strategy should balance reactivity, cost, and the ease of purification.

Q4: What are the most common impurities encountered in large-scale furan-carboxamide production and how can they be minimized?

Common impurities often include unreacted starting materials, such as the corresponding furan-carboxylic acid or amine, and byproducts from side reactions.[5] Hydrolysis of the activated carboxylic acid species (e.g., acyl chloride) can lead to the formation of the carboxylic acid impurity.[5] Inadequate temperature control or prolonged reaction times can also lead to the formation of degradation products. Minimizing these impurities requires careful control of reaction parameters, including stoichiometry, temperature, and reaction time, as well as the implementation of appropriate work-up and purification procedures.

Troubleshooting Guides

This section provides detailed protocols and strategies to address specific issues that may arise during the scale-up of furan-carboxamide production.

Issue 1: Product Decomposition During Acidic Work-up

Symptoms:

  • Low isolated yield of the desired furan-carboxamide.

  • Presence of dark, tarry byproducts.

  • Inconsistent results between batches.

Root Cause Analysis: The furan ring's susceptibility to acid-catalyzed degradation is a primary cause of product loss, especially during aqueous work-ups intended to remove basic impurities or unreacted starting materials.[1]

Troubleshooting Protocol:

  • pH Control: During the work-up, meticulously monitor and adjust the pH, ensuring it does not fall below 4.[1]

  • Use of Milder Acids: Replace strong mineral acids like HCl or H₂SO₄ with milder alternatives such as acetic acid or buffered solutions.[1]

  • Temperature Management: Conduct all acidic washes at reduced temperatures (e.g., 0-5 °C) to slow the rate of potential decomposition reactions.[1]

  • Solvent Selection: Employ a solvent system that allows for efficient extraction of the product while minimizing its contact time with the acidic aqueous phase.

Workflow for Mitigating Acid-Catalyzed Decomposition

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Reagent Activity (Acyl Chloride, Coupling Agents) Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Reagents->Check_Conditions Active Use_Fresh_Reagents Use Fresh/Anhydrous Reagents Check_Reagents->Use_Fresh_Reagents Inactive Check_Stoichiometry Adjust Stoichiometry Check_Conditions->Check_Stoichiometry Optimal Run_Optimization Run Small-Scale Optimization Matrix Check_Conditions->Run_Optimization Suboptimal Increase_Amine Increase Amine or Activating Agent Check_Stoichiometry->Increase_Amine Imbalanced Success Improved Yield Check_Stoichiometry->Success Balanced Use_Fresh_Reagents->Success Run_Optimization->Success Increase_Amine->Success

Caption: Decision-making guide for low-yield amide coupling.

Issue 3: Challenges in Product Purification at Scale

Symptoms:

  • Difficulty in removing stubborn impurities via standard crystallization or column chromatography.

  • Product co-eluting with byproducts during chromatography.

  • Formation of emulsions during liquid-liquid extraction.

Root Cause Analysis: The physical properties of the desired furan-carboxamide and its impurities can be very similar, making separation challenging. The increased volumes in scale-up can also exacerbate issues like emulsion formation.

Troubleshooting Protocol:

  • Alternative Purification Techniques:

    • Recrystallization: Systematically screen for suitable recrystallization solvents or solvent mixtures.

    • Slurry Washes: If the product is a solid, washing it with a solvent in which the impurities are soluble can be an effective purification step.

    • Acid/Base Washes: An acidic impurity like unreacted furan-carboxylic acid can often be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution). [5]2. Chromatography Optimization:

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like alumina or reverse-phase media.

    • Gradient Optimization: For column chromatography, a shallower gradient may be necessary to resolve closely eluting compounds.

  • Emulsion Breaking:

    • Brine Wash: Adding a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: Passing the emulsified mixture through a pad of celite or a phase separator can be effective.

Quantitative Data Summary for a Hypothetical Furan-Carboxamide Synthesis

ParameterLab Scale (1g)Pilot Scale (100g)Production Scale (10kg)
Yield 85%70%65%
Purity (Crude) 90%80%75%
Purity (Post-Purification) >99%98%98.5%
Reaction Time 4 hours8 hours12 hours
Key Impurity Unreacted Amine (2%)Furan-carboxylic Acid (5%)Degradation Product X (8%)

References

  • Technical Support Center: Synthesis of Furan-Containing Compounds. BenchChem.
  • Troubleshooting guide for 4-(furan-3-carbonyl)thiomorpholine experiments. BenchChem.
  • Troubleshooting common issues in furan ring synthesis. BenchChem.
  • Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC.

Sources

Stability and degradation of 2-Methylfuran-3-carboxamide under different conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylfuran-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in scientific principles and practical experience.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. Understanding its stability and degradation profile under various experimental and storage conditions is critical for ensuring the integrity of research data, the quality of drug substances, and the safety of potential therapeutic agents. This guide provides a comprehensive overview of the factors that can influence the stability of this compound and offers practical solutions to common challenges.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The furan ring is susceptible to oxidation and acid-catalyzed hydrolysis, while the carboxamide group can undergo hydrolysis under both acidic and basic conditions.

Q2: How can I properly store this compound to ensure its long-term stability?

A2: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the solid compound in a tightly sealed container at 2-8°C. Inert gas blanketing (e.g., with nitrogen or argon) can also be considered to minimize oxidative degradation.

pH-Related Degradation

Q3: My this compound solution is showing signs of degradation after being stored in an acidic buffer. What is happening?

A3: In acidic conditions, this compound can undergo hydrolysis of the carboxamide bond, leading to the formation of 2-methylfuran-3-carboxylic acid and the corresponding amine. The furan ring itself can also be susceptible to acid-catalyzed degradation, potentially leading to ring-opening products. The rate of degradation is generally dependent on the pH and temperature.

Q4: I am observing degradation in my basic (alkaline) formulation. What is the likely degradation pathway?

A4: Under basic conditions, the primary degradation pathway is the hydrolysis of the carboxamide functional group. This results in the formation of the corresponding carboxylate salt (2-methylfuran-3-carboxylate) and the free amine. The furan ring is generally more stable under basic conditions compared to acidic conditions.

Thermal and Photolytic Degradation

Q5: I have been running a reaction at an elevated temperature and am seeing unexpected impurities. Could this be thermal degradation of this compound?

A5: Yes, elevated temperatures can induce thermal degradation. While specific data for this compound is limited, studies on related furan compounds suggest that thermal stress can lead to decarboxylation and other complex degradation pathways.[4][5] It is crucial to determine the thermal stability of your compound to define appropriate temperature limits for your experiments and storage.

Q6: My samples are degrading even when stored at room temperature in clear vials. What could be the cause?

A6: Exposure to light, particularly UV light, can cause photodegradation. Furan-containing compounds can be susceptible to photolytic degradation, which may involve photo-oxidation or rearrangement reactions.[6][7][8] It is highly recommended to store solutions of this compound in amber vials or to otherwise protect them from light.

Oxidative Degradation

Q7: I suspect oxidative degradation of my compound. What are the common sources of oxidation and how can I prevent it?

A7: Oxidative degradation can be initiated by atmospheric oxygen, peroxides present in solvents (like older ethers), or other oxidizing agents. The furan ring is particularly susceptible to oxidation, which can lead to the formation of various oxidized products and ring-opened species. To prevent this, use fresh, high-purity solvents, consider deoxygenating your solutions, and avoid the introduction of any oxidizing agents. The use of antioxidants can also be explored, but their compatibility with your experimental system must be verified.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Unexpected peaks in HPLC chromatogram after sample preparation in acidic mobile phase. Acid-catalyzed hydrolysis of the carboxamide.- Neutralize the sample extract before analysis.- Use a mobile phase with a pH closer to neutral if the chromatography allows.- Perform a time-course study to assess the rate of degradation in the mobile phase.
Loss of parent compound potency over time in a solution stored at room temperature. Photodegradation or thermal degradation.- Store solutions in amber vials or protect from light with aluminum foil.- Store solutions at a lower temperature (e.g., 2-8°C).- Include a control sample stored under ideal conditions (cold and dark) for comparison.
Formation of a precipitate in a basic aqueous solution. Formation of a less soluble degradation product or salt.- Analyze the precipitate to identify its composition.- Adjust the pH of the solution to see if the precipitate redissolves.- Consider using a co-solvent to improve the solubility of all components.
Inconsistent results between different batches of an experiment. Oxidative degradation due to solvent quality.- Use fresh, high-purity solvents for each experiment.- Test solvents for the presence of peroxides, especially ethers.- Deoxygenate solvents and solutions by sparging with an inert gas.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • Repeat the experiment with 1 N HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N and 1 N NaOH for degradation and neutralize with HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at various time points.

    • Repeat the experiment with 30% H₂O₂ if necessary.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Expose the solid to a high temperature (e.g., 80°C) in an oven.

    • At various time points, dissolve a portion of the solid in the initial solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.[8][10]

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at appropriate time intervals.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Diagram of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (NaOH) Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Stress (Heat) Thermal->HPLC Photo Photolytic Stress (Light) Photo->HPLC Characterization Characterization of Degradation Products (e.g., LC-MS) HPLC->Characterization Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemistry of furan and carboxamide functional groups, the following degradation pathways are proposed for this compound.

Hydrolytic Degradation

Under both acidic and basic conditions, the primary degradation is expected to be the hydrolysis of the amide bond.

Hydrolytic_Degradation Reactant This compound Product_Acid 2-Methylfuran-3-carboxylic acid Reactant->Product_Acid H⁺ or OH⁻ / H₂O Product_Amine Amine Reactant->Product_Amine H⁺ or OH⁻ / H₂O

Caption: Proposed hydrolytic degradation of this compound.

Oxidative Degradation

The electron-rich furan ring is susceptible to oxidation, which can lead to a variety of products, including ring-opened species.

Oxidative_Degradation Reactant This compound Product_Oxidized Oxidized Products (e.g., epoxides, ring-opened products) Reactant->Product_Oxidized [O]

Caption: General oxidative degradation of the furan ring in this compound.

References

  • Ayuso, D., et al. (2016). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Baertschi, S. W., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Pharmaceutical Products. Pharmaceutical Technology.
  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. Available at: [Link]

  • Delatour, T., et al. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. Available at: [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances. SGS. Available at: [Link]

  • Quasaar GmbH. (n.d.). Stability studies. Quasaar GmbH. Available at: [Link]

  • Coggon, M. M., et al. (2021). of OH oxidation pathways and final products for furan, 2-methylfuran,... ResearchGate. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Wierenga, D. E., & Eaton, J. T. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. Available at: [Link]

  • Scherbakov, A., et al. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. PMC. Available at: [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Valgimigli, L., et al. (2012). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of pharmaceutical and biomedical analysis.
  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. PubChem. Available at: [Link]

  • Glover, K. P., & Glow, S. A. (2020). Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. PubMed. Available at: [Link]

  • Glover, K. P., & Glow, S. A. (2020). Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. ResearchGate. Available at: [Link]

  • Tang, J., et al. (2019). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. ResearchGate. Available at: [Link]

  • Resconi, V. C., et al. (2013). Thiamine degradation to the formation of 2-methyl-3-furanthiol via 5-hydroxy-3-mercapto-2-pentanone. ResearchGate. Available at: [Link]

  • Walash, M. I., et al. (2015). Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. ResearchGate. Available at: [Link]

  • Gawande, V., & Jadhav, V. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate. Available at: [Link]

Sources

Alternative reagents for the synthesis of 2-Methylfuran-3-carboxamide.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Methylfuran-3-carboxamide. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) that researchers may encounter during their synthetic work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development efforts.

I. Troubleshooting Guide & FAQs

This section addresses specific challenges and questions that may arise during the synthesis of this compound, offering alternative reagents and procedural modifications.

Question 1: My standard amidation reaction using 2-methylfuran-3-carboxylic acid and thionyl chloride (SOCl₂) is giving low yields and significant byproducts. What are the likely causes and what alternative activating agents can I use?

Answer:

Low yields and byproduct formation when using thionyl chloride (SOCl₂) for the synthesis of this compound can stem from several factors related to the furan ring's sensitivity and the harshness of the reagent.

Root Cause Analysis:

  • Furan Ring Instability: The furan nucleus is sensitive to strongly acidic conditions generated by the HCl byproduct of the reaction between the carboxylic acid and SOCl₂. This can lead to ring-opening, polymerization, or other undesired side reactions.[1][2]

  • Chlorination of the Furan Ring: Thionyl chloride, especially at elevated temperatures, can act as a chlorinating agent, leading to the formation of chlorinated byproducts on the furan ring.[1]

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may be incomplete, leading to a mixture of starting material and product that can be difficult to separate.[2]

  • Degradation by HCl: The amine reactant can be protonated by the generated HCl, rendering it non-nucleophilic and halting the reaction.[2]

Alternative Activating Agents & Strategies:

For a more controlled and milder activation of 2-methylfuran-3-carboxylic acid, consider the following alternatives to SOCl₂:

Reagent ClassSpecific ExamplesKey Advantages & Considerations
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (Diisopropylcarbodiimide)Milder reaction conditions, high yields. DCC byproduct (DCU) is poorly soluble and can be filtered off. EDC is water-soluble, facilitating workup.[3][4]
Uronium/Guanidinium Salts HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, TBTU, PyBOPFast reaction times, low racemization for chiral substrates, effective for hindered amines.[4][5]
Phosphonium Salts BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)Effective for preventing dehydration side reactions, but produces a carcinogenic byproduct (HMPA).[4]
Boron-Based Reagents B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate)Can be used in equimolar quantities with the acid and amine, often allowing for simple filtration-based purification.[6]
Other Acyl Halide Precursors Oxalyl chlorideOften more reactive and can be used at lower temperatures than SOCl₂, minimizing side reactions. A catalytic amount of DMF is typically required.[1]
Question 2: I am struggling with the direct coupling of 2-methylfuran-3-carboxylic acid and my amine using peptide coupling reagents. The reaction is sluggish. How can I improve the reaction efficiency?

Answer:

Sluggish reactions with peptide coupling reagents can often be attributed to suboptimal reaction conditions or the inherent reactivity of the substrates. Here are several strategies to enhance the efficiency of your coupling reaction:

  • Choice of Base: The selection of a non-nucleophilic base is crucial. Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are commonly used to neutralize the acid formed during the reaction without competing with the primary amine.[3]

  • Solvent Selection: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred for these coupling reactions as they effectively dissolve the reactants and intermediates.[3]

  • Temperature Optimization: While many coupling reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction. However, this should be done cautiously to avoid decomposition of sensitive substrates or reagents.

  • Reagent Stoichiometry: Ensure that you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid to drive the reaction to completion.

  • Activation Time: Allow for a sufficient pre-activation period where the carboxylic acid and the coupling reagent are stirred together before the addition of the amine. This ensures the formation of the active ester intermediate.

Question 3: Are there any transition-metal catalyzed methods to form the amide bond for this compound, potentially starting from a different precursor?

Answer:

Yes, transition-metal catalysis offers powerful alternatives for C-N bond formation, which can be applied to the synthesis of this compound. These methods often provide access to the target molecule from different starting materials.

1. Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[7][8] For the synthesis of this compound, you could envision a route starting from a 2-methylfuran-3-halide (e.g., bromide or iodide) and a primary amide or an ammonia equivalent. The general transformation is as follows:

Buchwald_Hartwig ArylHalide 2-Methylfuran-3-halide Catalyst Pd Catalyst + Ligand ArylHalide->Catalyst Amine Primary Amide or Ammonia Equivalent Amine->Catalyst Product This compound Catalyst->Product Base Base Base->Product

Buchwald-Hartwig Amination Workflow

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands like XPhos or SPhos are often effective.[9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

2. Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds.[10][11] Similar to the Buchwald-Hartwig reaction, this would involve the coupling of a 2-methylfuran-3-halide with an amide or ammonia source. While traditionally requiring harsh conditions, modern ligand-accelerated Ullmann reactions can proceed under milder conditions.[12][13][14]

Key Considerations for Ullmann Condensation:

  • Copper Source: Copper(I) salts, such as CuI, are commonly used.

  • Ligand: The use of ligands like phenanthroline or diamines can significantly improve reaction rates and yields.

  • Solvent and Temperature: High-boiling polar solvents like DMF or NMP and elevated temperatures are often necessary, although newer methods are more moderate.[10]

II. Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of this compound using EDC and HOBt as coupling agents.

Materials:

  • 2-Methylfuran-3-carboxylic acid

  • Ammonia source (e.g., ammonium chloride) or desired primary/secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 2-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Acyl Chloride using Oxalyl Chloride

This protocol provides a milder alternative to SOCl₂ for the formation of the acyl chloride intermediate.

Materials:

  • 2-Methylfuran-3-carboxylic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Ammonia source or desired amine

  • Triethylamine (TEA)

Procedure:

  • Dissolve 2-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add the acyl chloride solution dropwise to the amine solution.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as needed.

III. Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Traditional Amidation cluster_1 Direct Coupling cluster_2 Cross-Coupling CarboxylicAcid 2-Methylfuran-3- carboxylic acid AcylChloride 2-Methylfuran-3- carbonyl chloride CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ Amide_Trad 2-Methylfuran-3- carboxamide AcylChloride->Amide_Trad Amine, Base CarboxylicAcid_Direct 2-Methylfuran-3- carboxylic acid Amide_Direct 2-Methylfuran-3- carboxamide CarboxylicAcid_Direct->Amide_Direct Coupling Reagent (EDC, HATU, etc.) Amine, Base ArylHalide_Cross 2-Methylfuran-3-halide Amide_Cross 2-Methylfuran-3- carboxamide ArylHalide_Cross->Amide_Cross Pd or Cu Catalyst Amide/Ammonia Source Ligand, Base

Sources

Technical Support Center: Furan-Carboxamide Compound Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with furan-carboxamide compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the solubility of furan-carboxamide derivatives.

Q1: Why do many furan-carboxamide compounds exhibit poor aqueous solubility?

A1: The poor solubility of furan-carboxamide compounds is often rooted in their molecular structure and solid-state properties. The planarity of the furan ring and the amide group facilitates strong intermolecular interactions in the crystal lattice. These interactions include:

  • Hydrogen Bonding: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to robust networks that stabilize the crystal structure.

  • π-π Stacking: The aromatic furan rings can stack on top of each other, creating strong, non-covalent interactions.

These forces result in high crystal lattice energy, which is the energy required to break apart the crystal structure. A high lattice energy means that a significant amount of energy is needed to overcome these intermolecular forces before the molecule can be solvated by water, leading to low aqueous solubility. A study on N-2-pyrazinyl-2-furancarboxamide highlighted that hydrogen bonding interactions play a major role in the stabilization of its supramolecular architecture[1][2].

Q2: What are the critical initial steps to assess the solubility of a new furan-carboxamide compound?

A2: A systematic approach is crucial. Before attempting complex formulation strategies, a thorough initial characterization is necessary.

  • Determine Physicochemical Properties:

    • pKa: Identifies if the molecule is ionizable. This is critical for pH-modification strategies.

    • LogP/LogD: Measures the lipophilicity of the compound. High LogP values ("grease-ball" molecules) often correlate with poor aqueous solubility[3].

    • Melting Point (MP): A high melting point often indicates high crystal lattice energy, suggesting a "brick-dust" solubility problem[3].

    • Solid-State Characterization (PXRD, DSC): Determines if the compound is crystalline or amorphous and identifies the presence of polymorphs. Different polymorphs can have vastly different solubilities[4].

  • Basic Solubility Screening:

    • Aqueous Solubility: Measure solubility in water and a range of buffered solutions (e.g., pH 2.0, 5.0, 7.4) to understand the impact of pH.

    • Biorelevant Media: Assess solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF/FeSSIF) to better predict in vivo behavior.

Q3: What is the difference between a "brick-dust" and a "grease-ball" compound, and how does it affect my strategy?

A3: This classification helps tailor your solubility enhancement strategy[3].

  • "Brick-Dust" Compounds: These molecules have high melting points and strong crystal lattice energies. Their solubility is limited by the energy required to break the crystal lattice. The primary goal is to disrupt this crystal packing.

    • Strategies: Micronization, nanonization, solid dispersions (converting to an amorphous state), and co-crystallization are often effective.[5][6][7]

  • "Grease-Ball" Compounds: These molecules are highly lipophilic (high LogP). Their solubility is limited by the poor interaction between the hydrophobic molecule and the aqueous solvent. The goal is to improve the solvation of the molecule.

    • Strategies: Lipid-based formulations (like Self-Emulsifying Drug Delivery Systems - SEDDS), use of surfactants, and cyclodextrin complexation are typically more successful.[5][7][8]

Many furan-carboxamides can exhibit properties of both, requiring a combined or highly specialized approach.

Part 2: Troubleshooting Guides & Advanced Protocols

This section provides detailed solutions to specific experimental problems in a question-and-answer format.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer.

A: This is a common problem caused by the limited solubility of the compound in the final aqueous buffer, even with a small percentage of DMSO. Here is a tiered troubleshooting approach:

Strategy 1: Co-solvent Optimization The use of co-solvents is a highly effective technique for enhancing the solubility of poorly soluble drugs[9]. However, uncontrolled precipitation can occur upon dilution with aqueous media[9].

  • Rationale: Co-solvents work by reducing the polarity of the solvent system, making it more favorable for the hydrophobic compound.

  • Troubleshooting Steps:

    • Test Different Co-solvents: Besides DMSO, evaluate other pharmaceutically acceptable co-solvents like N,N-Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP), or ethanol.

    • Use a Co-solvent Blend: A combination of co-solvents can sometimes be more effective than a single one. For example, a ternary system of Water/DMSO/Ethanol. Studies on 2,5-furandicarboxylic acid (FDCA), a related furan structure, showed that solubility could be significantly increased in binary and ternary solvent blends compared to pure solvents[10]. A 20/80 w/w H₂O/DMSO system was shown to solubilize 190 times more FDCA than pure water[10].

    • Increase Co-solvent Concentration: Cautiously increase the final percentage of the co-solvent in your assay, but be mindful of its potential to interfere with the biological assay (e.g., enzyme activity, cell viability). Always run a vehicle control at the highest co-solvent concentration.

Strategy 2: Employing Surfactants Surfactants are amphiphilic molecules that form micelles above a certain concentration (the Critical Micelle Concentration or CMC).[11] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.

  • Protocol: Surfactant Screening for Assay Compatibility

    • Select Surfactants: Choose a small panel of non-ionic surfactants, which are generally less disruptive to biological systems. Good starting points include Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Cremophor® EL.

    • Prepare Stock Solutions: Make a 1% (w/v) stock solution of each surfactant in your assay buffer.

    • Test Final Concentrations: Prepare serial dilutions of your DMSO compound stock into the assay buffer containing different final concentrations of the surfactant (e.g., 0.1%, 0.05%, 0.01%).

    • Observe and Qualify: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours). Run a vehicle control with only the surfactant to ensure it doesn't interfere with your assay readout.

Technique Pros Cons Best For
Co-solvents Simple, rapid, and easy to prepare.[9]Can interfere with assays; risk of precipitation upon dilution.[9]Initial screening, in vitro assays.
Surfactants Can significantly increase apparent solubility; forms stable micellar solutions.Can interfere with assays; requires careful selection and concentration optimization.In vitro assays where co-solvents fail.
Cyclodextrins Forms true inclusion complexes, enhancing solubility and stability.[7]Can be expensive; potential for renal toxicity with some types.Both in vitro and in vivo formulations.
Issue 2: My compound has poor bioavailability in vivo despite showing good in vitro activity.

A: Poor bioavailability for a poorly soluble compound is often dissolution rate-limited. The drug doesn't dissolve fast enough in the gastrointestinal tract to be absorbed effectively. Advanced formulation strategies are required to overcome this.[5][8]

Workflow for Selecting an Advanced Formulation Strategy

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Further Optimization Start Start with Characterized Furan-Carboxamide Compound (pKa, LogP, MP, Solid Form) Classify Classify Compound: 'Brick-Dust' (High MP) vs. 'Grease-Ball' (High LogP) Start->Classify BrickDust Primary Issue: Crystal Lattice Energy Classify->BrickDust 'Brick-Dust' GreaseBall Primary Issue: Poor Solvation Classify->GreaseBall 'Grease-Ball' Amorphous Amorphous Solid Dispersion BrickDust->Amorphous Nano Nanosuspension (Particle Size Reduction) BrickDust->Nano Lipid Lipid-Based Formulation (e.g., SEDDS) GreaseBall->Lipid Complex Cyclodextrin Complexation GreaseBall->Complex Prodrug Consider Prodrug Approach (If formulation fails or for targeting) Amorphous->Prodrug Nano->Prodrug Lipid->Prodrug Complex->Prodrug

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: Amorphous Solid Dispersions (ASDs)

  • Causality: ASDs improve solubility by converting the drug from a stable, low-energy crystalline form to a high-energy, disordered amorphous state. This eliminates the crystal lattice energy barrier, allowing for faster dissolution and often leading to a supersaturated solution, which enhances the driving force for absorption.[6]

  • Methodology: Solvent Evaporation

    • Polymer Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®).

    • Solubilization: Dissolve both the furan-carboxamide compound and the polymer in a common volatile solvent (e.g., methanol, acetone). The solvent evaporation method is advantageous for thermolabile components.[6]

    • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This rapid removal traps the drug in an amorphous state, dispersed within the polymer matrix.

    • Drying & Milling: Further dry the resulting solid film in a vacuum oven to remove residual solvent. Gently mill the product into a fine powder.

    • Characterization: Confirm the amorphous nature of the drug using Powder X-ray Diffraction (PXRD) (absence of sharp Bragg peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature).

Strategy 2: Nanosuspensions

  • Causality: This approach utilizes particle size reduction to the nanometer scale. According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, which in turn increases the dissolution rate.[5] Nanosuspensions are a promising option for delivering hydrophobic drugs.[9]

  • Benefits: This technology is applicable to drugs that are poorly soluble in both aqueous and organic solvents.[9] Nanoparticles are also taken up by cells more efficiently than larger particles.[12]

Strategy 3: Prodrug Approach

  • Causality: If formulation strategies are insufficient or if specific targeting is desired, chemical modification is an option. A prodrug is an inactive or less active derivative of the parent drug that is converted in vivo to the active form.[13] This is achieved by attaching a hydrophilic promoiety (e.g., a phosphate, amino acid, or polyethylene glycol) to the furan-carboxamide core. This moiety masks the properties causing poor solubility and is cleaved by enzymes in the body to release the active drug.

  • Example: A phosphate ester prodrug can be designed to be highly water-soluble. After administration, it is rapidly cleaved by alkaline phosphatase enzymes in the gut wall or liver to release the parent furan-carboxamide. The prodrug approach has been used to increase the solubility of anticancer compounds by over 80-fold.[13]

Experimental Workflow: Prodrug Feasibility Study

Caption: Key steps in a prodrug feasibility assessment.

References

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Furan surfactant compositions and methods.
  • Nano based drug delivery systems: recent developments and future prospects. PubMed Central. [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. SciSpace. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. University of Bristol Research Portal. [Link]

  • Nanotechnology-based drug delivery systems. PubMed Central. [Link]

  • Seeking new polymorphs in pharmaceutical cocrystals: focus on furosemide–ethenzamide. CrystEngComm. [Link]

Sources

Minimizing side reactions in the amidation of 2-methyl-3-furoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 2-methyl-3-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of 2-methyl-3-furoyl amides. Our focus is on minimizing side reactions and optimizing reaction conditions to achieve high yield and purity.

Introduction: The Challenges of a Substituted Heterocycle

2-Methyl-3-furoic acid presents a unique set of challenges in amide bond formation. Its structure combines an electron-rich furan ring with a carboxylic acid at the 3-position, flanked by a methyl group at the 2-position. This substitution pattern introduces both electronic and steric factors that can lead to specific side reactions and require careful optimization of coupling conditions. This guide will walk you through common problems and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Amide Product Yield

Question: I'm not getting the expected yield of my 2-methyl-3-furoyl amide. What are the likely causes and how can I fix it?

Answer:

Low yields in the amidation of 2-methyl-3-furoic acid can stem from several factors, ranging from inefficient activation of the carboxylic acid to decomposition of the starting material. Here’s a breakdown of potential causes and solutions:

  • Inefficient Carboxylic Acid Activation: The steric hindrance from the adjacent methyl group can slow down the activation of the carboxylic acid. Your choice of coupling reagent is critical. For sterically hindered acids, more powerful reagents are often necessary.[1][2]

  • Poorly Nucleophilic Amine: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically bulky, the nucleophilic attack on the activated acid will be slow.

  • Thermal Decomposition (Decarboxylation): 2-Furoic acid and its derivatives can undergo thermal decarboxylation at elevated temperatures (typically starting around 140-160°C) to form 2-methylfuran.[3][4] If your reaction requires heating, this is a significant potential side reaction.

  • Formation of Unreactive Salts: Mixing the carboxylic acid and amine directly without a coupling agent can lead to the formation of an ammonium carboxylate salt, which is generally unreactive towards amide bond formation under standard conditions.[5]

Troubleshooting Workflow:

start Low Yield Observed q1 Are you using a potent coupling agent? start->q1 sol1 Switch to a stronger reagent (e.g., HATU, COMU) q1->sol1 No q2 Is your amine sterically hindered or electron-deficient? q1->q2 Yes sol2 Increase reaction temperature moderately (monitor for decarboxylation) or use a protocol for challenging amines. q2->sol2 Yes q3 Is the reaction run at high temperature (>100°C)? q2->q3 No sol3 Lower the temperature. Consider microwave-assisted synthesis for rapid, controlled heating. q3->sol3 Yes q4 Are you pre-mixing acid and amine for a long time before adding the coupling agent? q3->q4 No sol4 Pre-activate the carboxylic acid with the coupling agent before adding the amine. q4->sol4 Yes

Caption: Troubleshooting workflow for low amide yield.

Issue 2: Presence of a Major Byproduct with a Mass Corresponding to a Urea Derivative

Question: My mass spectrometry analysis shows a significant peak corresponding to N-acylurea. What is this and how do I prevent its formation?

Answer:

This is a classic side reaction when using carbodiimide coupling agents like DCC, DIC, or EDC. The highly reactive O-acylisourea intermediate, which is formed upon activation of the carboxylic acid, can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[6]

Mitigation Strategies:

  • Use of Additives: The most effective way to combat N-acylurea formation is to use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, but still reactive enough to form the desired amide.[7][8]

  • Reaction Temperature: Lowering the reaction temperature can also reduce the rate of this rearrangement.

  • Alternative Coupling Reagents: Switching to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagent can circumvent the formation of the O-acylisourea intermediate altogether.

cluster_0 Carbodiimide Activation cluster_1 Reaction Pathways Acid 2-Methyl-3-furoic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea + Carbodiimide EDC / DCC Carbodiimide->O_acylisourea N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt Amine Amine Amide Desired Amide HOBt HOBt / HOAt Active_Ester->Amide + Amine

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Methylfuran-3-carboxamide and its Thiophene Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Bioisosteric Effects on Biological Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic replacement of functional groups, known as bioisosteric replacement, is a cornerstone of drug design and optimization. The substitution of a furan ring with a thiophene ring represents a classic example of this principle, where an oxygen atom is replaced by a sulfur atom. This subtle structural modification can profoundly influence a molecule's physicochemical properties, including its size, electronics, lipophilicity, and metabolic stability, thereby altering its biological activity.

This guide provides a comparative framework for evaluating the biological activities of 2-Methylfuran-3-carboxamide and its thiophene analog, 2-Methylthiophene-3-carboxamide. While direct comparative studies on these specific molecules are limited, this document synthesizes data from structurally related compounds to postulate their potential activities and provides robust experimental protocols for their head-to-head evaluation.

Part 1: Physicochemical and Synthetic Landscape

The initial step in comparing these two molecules involves understanding their synthesis and inherent chemical properties, which will dictate their biological behavior.

Synthesis Overview

The synthesis of both this compound and 2-Methylthiophene-3-carboxamide is achievable through established organic chemistry methodologies.

This compound Synthesis: A common route involves the amidation of a corresponding 2-methylfuran-3-carboxylic acid. This can be achieved by first activating the carboxylic acid with a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), followed by the addition of an ammonia source. The starting 2-methylfuran-3-carboxylic acid can be prepared from commercially available precursors.

2-Methylthiophene-3-carboxamide Synthesis: The synthesis of substituted 2-aminothiophene-3-carboxamides is often accomplished via the Gewald reaction.[1][2] This one-pot, multi-component reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[1] For 2-Methylthiophene-3-carboxamide, variations of this reaction or subsequent modifications of a pre-formed thiophene ring would be employed.

Anticipated Physicochemical Differences

The primary difference between the two core structures is the heteroatom—oxygen in furan and sulfur in thiophene. This leads to several predictable differences in their properties:

  • Aromaticity and Electron Distribution: Thiophene is generally considered to have a higher degree of aromaticity than furan. The sulfur atom in thiophene can utilize its d-orbitals for resonance, leading to a different electron-density distribution compared to the more electronegative oxygen in furan. This can affect how the molecules interact with biological targets.

  • Lipophilicity: Thiophene is typically more lipophilic than furan. This increased lipophilicity in the thiophene analog may enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological activity.

  • Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor. While the sulfur in thiophene is a weaker hydrogen bond acceptor, this difference can influence receptor binding and solubility.

  • Metabolic Stability: Furans can be susceptible to metabolic opening of the ring. Thiophenes are often more metabolically stable, which can lead to a longer half-life in biological systems.

Part 2: Comparative Biological Activity Profile (Based on Analogs)

By examining the known biological activities of broader classes of furan and thiophene carboxamides, we can infer the likely activities of our target molecules.

Antimicrobial Activity

Both furan and thiophene scaffolds are present in numerous compounds with antimicrobial properties.

  • Furan Carboxamides: Derivatives of furan-2-carboxamide have demonstrated significant antibiofilm activity against Pseudomonas aeruginosa.[3][4] Their proposed mechanism involves the inhibition of the LasR quorum-sensing system, which regulates virulence factors.[3][4] Other furan derivatives have shown broad-spectrum antibacterial and antifungal activities.[5][6]

  • Thiophene Carboxamides: Various thiophene-3-carboxamide derivatives have reported antibacterial and antifungal activities.[7][8] Studies on novel thiophene-2-carboxamides have shown them to be more active against Gram-positive than Gram-negative bacteria.[9]

Postulate: Both compounds are likely to exhibit some form of antimicrobial activity. The thiophene analog, with its potentially greater lipophilicity, might show enhanced activity, particularly if the target is intracellular.

Antiproliferative/Anticancer Activity

The furan and thiophene nuclei are key components of many anticancer agents.

  • Furan Derivatives: A range of furan-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[5] For some derivatives, the mechanism involves the induction of apoptosis.[6][10]

  • Thiophene Carboxamides: This class of compounds has shown significant promise as anticancer agents.[11][12][13] Some thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[14] Their mechanism often involves inducing cell cycle arrest and apoptosis.[12][14]

Postulate: The thiophene analog has a higher probability of exhibiting potent antiproliferative activity, given the prevalence of this activity in structurally related compounds that target fundamental cellular processes like microtubule dynamics.

Central Nervous System (CNS) Activity
  • Thiophene Carboxamides: Certain thiophene carboxamide derivatives have been synthesized and evaluated as serotonin 5-HT4 receptor agonists, suggesting potential applications in treating disorders related to gastrointestinal motility or cognition.[15]

Postulate: While less information is available for furan carboxamides in this area, the structural similarity suggests that CNS activity could be a possibility for both compounds, warranting investigation if other activities are not prominent.

Summary of Potential Biological Activities
Biological ActivityFuran Carboxamide AnalogsThiophene Carboxamide Analogs
Antimicrobial Antibiofilm (anti-quorum sensing)[3][4], Antibacterial, Antifungal[5][6]Antibacterial, Antifungal[7][8][9]
Antiproliferative Cytotoxic against various cancer cell lines[5][6][10]Tubulin polymerization inhibition[14], Apoptosis induction[12][13]
CNS Activity Less commonly reportedSerotonin 5-HT4 receptor agonism[15]

Part 3: Proposed Experimental Workflows for Direct Comparison

To move from postulation to empirical evidence, a direct, head-to-head comparison is essential. The following experimental workflow is proposed to objectively assess the biological activities of this compound and its thiophene analog.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Assays synthesis_furan Synthesis of This compound purification Purification (Chromatography) synthesis_furan->purification synthesis_thiophene Synthesis of 2-Methylthiophene-3-carboxamide synthesis_thiophene->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Susceptibility (MIC Determination) characterization->antimicrobial Test Compounds cytotoxicity In Vitro Cytotoxicity (MTT/MTS Assay) characterization->cytotoxicity Test Compounds moa_antimicrobial Mechanism of Action (e.g., Quorum Sensing Inhibition) antimicrobial->moa_antimicrobial If Active moa_cancer Mechanism of Action (e.g., Cell Cycle Analysis, Tubulin Polymerization) cytotoxicity->moa_cancer If Active

Caption: Proposed experimental workflow for the comparative biological evaluation of this compound and its thiophene analog.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

Materials:

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO (10 mg/mL stock)

  • Positive control (e.g., Ampicillin)[9]

  • Negative control (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

  • Compound Dilution: In the first column of wells, add a specific volume of the compound stock solution to achieve the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last well.

  • Bacterial Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of this bacterial suspension to each well (except for sterility controls).

  • Controls: Include wells for a positive control (serial dilutions of a standard antibiotic), a negative control (MHB with DMSO), and a sterility control (MHB only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Causality Behind Choices: Broth microdilution is a standardized and quantitative method for determining MIC, allowing for a precise comparison of the potency of the two analogs. The chosen bacterial strains represent both Gram-positive and Gram-negative bacteria, providing a broader spectrum of activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the compounds on a panel of human cancer cell lines (e.g., MCF-7 (breast), A375 (melanoma), HT-29 (colon))[13] and a normal cell line (e.g., HaCaT) to assess selectivity.[12]

Materials:

  • 96-well cell culture plates

  • Human cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Causality Behind Choices: The MTT assay is a colorimetric assay that is widely used to assess cell viability and metabolic activity. Using a panel of cancer cell lines from different origins provides insight into the spectrum of anticancer activity, while a normal cell line is crucial for assessing potential toxicity to non-cancerous cells.

Part 4: Mechanistic Insights and Future Directions

Should the primary screening reveal significant activity, further investigation into the mechanism of action would be the logical next step.

G cluster_pathway Hypothetical Antiproliferative Pathway Compound Thiophene Carboxamide (e.g., 2b, 2e from literature) Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Caspase Caspase Activation (e.g., Caspase-3/7) MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential antiproliferative mechanism for thiophene carboxamides, based on literature analogs that act as tubulin inhibitors.[14]

Based on the literature, if the thiophene analog shows potent anticancer activity, a plausible hypothesis is the inhibition of tubulin polymerization, similar to other thiophene-based anticancer agents.[14] This could be investigated through cell cycle analysis (looking for G2/M arrest), immunofluorescence staining of the microtubule network, and in vitro tubulin polymerization assays. For antimicrobial activity, particularly against P. aeruginosa, assays to measure the inhibition of virulence factors like pyocyanin and protease production could validate an anti-quorum sensing mechanism.[3]

Conclusion

The bioisosteric replacement of the furan ring in this compound with a thiophene ring is likely to result in a compound with a distinct biological activity profile. Based on data from related compounds, the thiophene analog holds a greater promise for significant antiproliferative activity, potentially through mechanisms such as tubulin inhibition. Conversely, the furan analog may exhibit interesting antibiofilm properties. The proposed experimental workflows provide a clear and robust path for the direct comparison of these two compounds, which will be essential to empirically validate these hypotheses and to fully elucidate their therapeutic potential. This comparative approach not only advances our understanding of these specific molecules but also contributes to the broader knowledge of structure-activity relationships in medicinal chemistry.

References

  • Title: Furan Carboxamides as Model Compounds to Study the Competition between Two Modes of Indirect Photochemistry. Source: ACS Publications URL: [Link]

  • Title: Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Source: PMC URL: [Link]

  • Title: Two biologically active thiophene-3-carboxamide derivatives. Source: PubMed URL: [Link]

  • Title: Two biologically active thiophene-3-carboxamide derivatives. Source: SciSpace URL: [Link]

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Source: ResearchGate URL: [Link]

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Source: PubMed Central URL: [Link]

  • Title: Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Source: ResearchGate URL: [Link]

  • Title: Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Source: ResearchGate URL: [Link]

  • Title: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Source: NIH URL: [Link]

  • Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Source: PubMed URL: [Link]

  • Title: 2-Methylthiophene-3-carboxamide. Source: PubChem URL: [Link]

  • Title: Synthesis of Thiophene Carboxamide Derivatives as Serotonin 5-HT4 Receptor Agonists. Source: Farmaco URL: [Link]

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Source: MDPI URL: [Link]

  • Title: Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Source: ResearchGate URL: [Link]

  • Title: Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Source: MDPI URL: [Link]

  • Title: 2-Methylthiophene-3-Carboxamide. Source: Rlavie URL: [Link]

  • Title: Furan: A Promising Scaffold for Biological Activity. Source: International Journal of Advanced Biological and Biomedical Research URL: [Link]

  • Title: Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Source: ResearchGate URL: [Link]

  • Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Source: PubMed Central URL: [Link]

  • Title: Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Catalytic synthesis of renewable 2-methylfuran from furfural. Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to Furan Derivatives in Oncology Research: Spotlight on 2-Methylfuran-3-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of oncology drug discovery, the heterocyclic compound furan has emerged as a privileged scaffold, yielding a multitude of derivatives with potent and selective anticancer activities.[1][2] This guide provides a comprehensive comparison of 2-Methylfuran-3-carboxamide and other notable furan derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance in preclinical anticancer studies. We will delve into the nuanced structure-activity relationships, mechanisms of action, and the experimental data that underpin their therapeutic potential.

The Furan Scaffold: A Versatile Tool in Anticancer Drug Design

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it an attractive starting point for the design of novel therapeutic agents.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably for our purposes, anticancer effects.[2] The versatility of the furan scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Furan-3-Carboxamides: A Promising but Underexplored Class

While much attention has been given to furan-2-carboxamides, the furan-3-carboxamide core remains a less explored yet potentially fruitful area of research. Although specific data on the anticancer activity of this compound is limited in publicly available literature, valuable insights can be gleaned from studies on structurally related compounds, particularly those with more complex fused-ring systems.

A notable example is the investigation of anthra[2,3-b]furan-3-carboxamides, which have shown significant cytotoxic potency.[3][4] These complex molecules, which feature a furan-3-carboxamide moiety fused to an anthraquinone backbone, have demonstrated the ability to inhibit the growth of various tumor cell lines at submicromolar concentrations.[3][4]

Key Insights from Anthra[2,3-b]furan-3-carboxamide Studies:
  • Potent Cytotoxicity: Many derivatives exhibit high antiproliferative activity against a panel of wild-type and drug-resistant tumor cell lines.[4]

  • Mechanism of Action: These compounds have been shown to act as DNA intercalators and topoisomerase I and II inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

  • Structure-Activity Relationship (SAR): Interestingly, studies on these complex analogs have indicated that the substituent at the 2-position of the furan ring is not critical for their cytotoxic activity.[3] This finding suggests that the core furan-3-carboxamide scaffold, in combination with the larger aromatic system, is the primary driver of their anticancer effects.

The potent activity of these complex furan-3-carboxamides underscores the therapeutic potential of this chemical class and highlights the need for further investigation into simpler analogs like this compound.

Comparative Analysis: Furan-3-Carboxamides vs. Other Furan Derivatives

To provide a broader context, it is essential to compare the emerging data on furan-3-carboxamides with the more established findings for other classes of furan derivatives.

Furan-2-Carboxamides

This class of compounds has been more extensively studied and has yielded several promising anticancer candidates.

  • Mechanism of Action: A key mechanism of action for some furan-2-carboxamide derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[1] This disruption of the cellular microtubule network leads to cell cycle arrest and apoptosis.

  • In Vitro Activity: Several furan-2-carboxamide derivatives have demonstrated potent cytotoxic activities against a range of cancer cell lines, with IC50 values in the low micromolar and even nanomolar range.[1]

Furan-Fused Heterocycles

Fusing the furan ring with other heterocyclic systems, such as pyridine, has also led to the discovery of potent anticancer agents. For instance, novel furopyridone derivatives synthesized from 3-furancarboxylic acid have shown significant cytotoxicity against esophageal cancer cell lines.[5]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected furan derivatives from the literature. Due to the lack of specific data for this compound, we are presenting data for structurally related and comparator compounds.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Furan-3-Carboxamide Analog Anthra[2,3-b]furan-3-carboxamide derivative 3dK562 (Leukemia)Sub-micromolar[4]
Anthra[2,3-b]furan-3-carboxamide derivative 3dHCT116 (Colon)Sub-micromolar[4]
Furan-2-Carboxamide Analog Pyridine carbohydrazide derivative 4MCF-7 (Breast)4.06[1]
N-phenyl triazinone derivative 7MCF-7 (Breast)2.96[1]
Furopyridone Derivative Compound 4cKYSE70 (Esophageal)0.655 µg/mL*[5]
Compound 4cKYSE150 (Esophageal)Not specified[5]

Note: The IC50 value for the furopyridone derivative is reported in µg/mL. A direct molar concentration comparison would require knowledge of its molecular weight.

Mechanistic Insights: Signaling Pathways and Cellular Targets

The anticancer activity of furan derivatives is mediated through the modulation of various cellular signaling pathways.

PI3K/Akt and Wnt/β-catenin Signaling

Some furan derivatives have been shown to exert their antiproliferative effects by suppressing the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cancer cell growth and survival.

PI3K_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Furan_Derivative Furan Derivative Furan_Derivative->PI3K Gene_Expression Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Tubulin_Polymerization cluster_cell Cancer Cell cluster_outcome Cellular Outcome Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization Cell_Cycle_Arrest G2/M Arrest Furan_Derivative Furan Derivative Furan_Derivative->Tubulin_dimers Inhibition of Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by certain furan derivatives, leading to cell cycle arrest and apoptosis.

Experimental Protocols: A Guide for Researchers

For researchers interested in evaluating the anticancer potential of novel furan derivatives like this compound, the following experimental workflows are recommended.

Synthesis of Furan-3-Carboxamides

A general approach to synthesizing furan-3-carboxamides involves the amidation of a corresponding furan-3-carboxylic acid.

Synthesis_Workflow cluster_synthesis Synthesis of Furan-3-Carboxamide Start Furan-3-carboxylic acid Activation Activation of Carboxylic Acid (e.g., with SOCl2 or a coupling agent) Start->Activation Amidation Reaction with desired amine Activation->Amidation Product Furan-3-carboxamide derivative Amidation->Product Purification Purification (e.g., chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis of furan-3-carboxamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furan derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Toxicological Considerations: The Case of 2-Methylfuran

It is crucial to consider the potential toxicity of any new therapeutic agent. A study on 2-methylfuran, the core structure of our topic compound, has suggested potential hepatocarcinogenicity in rats at high doses. [6]However, the study also indicated that this effect may not involve a genotoxic mechanism. [6]This highlights the importance of thorough toxicological evaluation in the preclinical development of any 2-methylfuran-containing compound.

Conclusion and Future Directions

The furan scaffold continues to be a rich source of novel anticancer drug candidates. While direct evidence for the anticancer activity of this compound is currently lacking in the public domain, the potent activity of structurally related furan-3-carboxamide analogs, such as the anthra[2,3-b]furan-3-carboxamides, strongly suggests that this is a promising area for further investigation.

Future research should focus on:

  • The synthesis and in vitro evaluation of this compound and a library of its simple analogs against a panel of cancer cell lines.

  • Elucidation of the specific mechanism(s) of action of these simpler furan-3-carboxamides.

  • In-depth structure-activity relationship studies to optimize potency and selectivity.

  • Comprehensive toxicological profiling to assess the safety of these compounds.

By systematically exploring this chemical space, the scientific community can unlock the full potential of furan-3-carboxamides as a novel class of anticancer agents.

References

  • Shchekotikhin, A. E., et al. (2018). New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 148, 266-279. [Link]

  • Shchekotikhin, A. E., et al. (2016). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. European Journal of Medicinal Chemistry, 122, 595-611. [Link]

  • Zaki, I., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Journal of Molecular Structure, 1311, 138243. [Link]

  • Ali, A., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 5968. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634. [Link]

  • Al-Sammarra'e, A. M. H., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4583. [Link]

  • El-Sayed, M. A., et al. (2022). Design, Synthesis, Biological and Molecular Docking Studies of Some O-Hydroxycyanopyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • Al-Qaisi, Z. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4833. [Link]

  • Various Authors. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

  • Bavisetty, S. C. B., et al. (2021). Synthesis, characterization, and anticancer evaluation of 1,3-bistetrahydrofuran-2yl-5-FU as a potential agent for pancreatic cancer. Scientific Reports, 11(1), 1-13. [Link]

  • Al-Hourani, B. J., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D-Spheroid, and Molecular Docking Analysis. Biomimetics, 7(4), 247. [Link]

  • Promgool, T., et al. (2021). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert, 14(1), 1-8. [Link]

  • Sirbu, D., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences, 24(12), 9927. [Link]

  • Al-Sammarra'e, A. M. H., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4583. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 9(12), 14319-14336. [Link]

  • Shibutani, M., et al. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. Food and Chemical Toxicology, 168, 113365. [Link]

Sources

Structure-activity relationship (SAR) of 2-Methylfuran-3-carboxamide derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Methylfuran-3-carboxamide Derivatives as Succinate Dehydrogenase Inhibitors

Introduction: The Rise of Carboxamides in Crop Protection

In the continuous effort to safeguard global food production, the development of effective and specific fungicides is paramount. Among the most successful classes of modern fungicides are the carboxamides, which primarily function as Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds disrupt the fungal mitochondrial respiratory chain at Complex II, a critical hub for cellular energy production.[2] By inhibiting the succinate dehydrogenase (SDH) enzyme, these fungicides effectively halt fungal metabolism and growth.[3]

The this compound scaffold has emerged as a promising core structure for the development of novel SDHI fungicides. Its inherent chemical properties and synthetic accessibility make it an attractive starting point for medicinal chemists. This guide provides a detailed comparison of this compound derivatives, elucidates their structure-activity relationships based on experimental data, and offers detailed protocols for their synthesis and evaluation. Our focus is to provide researchers, scientists, and drug development professionals with a robust framework for designing next-generation SDHIs with improved potency and desirable pharmacological profiles.

Mechanism of Action: Targeting the Fungal Powerhouse

The efficacy of this compound derivatives as fungicides is rooted in their ability to specifically inhibit the SDH enzyme. SDH is a multi-subunit enzyme complex located in the inner mitochondrial membrane, where it plays a dual role: it oxidizes succinate to fumarate in the tricarboxylic acid (TCA) cycle and funnels electrons into the electron transport chain.[3]

SDHI fungicides act by binding to the ubiquinone (UQ) binding site of the SDH enzyme.[3] This binding event physically obstructs the natural substrate, preventing the transfer of electrons from succinate. The disruption of this crucial metabolic pathway leads to a rapid depletion of cellular ATP, ultimately causing fungal cell death. The specificity of these inhibitors for the fungal SDH over its mammalian counterpart is a key factor in their favorable toxicological profile.

Below is a diagram illustrating the mechanism of SDH inhibition.

cluster_Mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain SDH->TCA Fumarate SDH->ETC Electrons SDH->Block Inhibitor This compound Derivative (SDHI) Inhibitor->SDH Binds to UQ Site Block->ETC caption Mechanism of Succinate Dehydrogenase (SDH) Inhibition.

Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. A systematic analysis reveals key structural features that govern their antifungal potency. The molecule can be dissected into three primary regions for SAR analysis: the Furan Ring (Acid Moiety), the Carboxamide Linker, and the Amine Moiety.

Caption: Key structural regions for SAR analysis.

Region 1: The Furan Ring

The this compound core serves as the foundational scaffold. Modifications on this ring significantly influence activity.

  • C2-Methyl Group: The methyl group at the C2 position is generally considered important for maintaining the correct conformation for binding to the SDH active site.

  • C5-Aryl Substitution: The introduction of a substituted aryl group at the C5 position of the furan ring has been shown to be a viable strategy for enhancing antifungal activity. The nature of the substituents on this aryl ring, such as halogens or other electron-withdrawing groups, can modulate the electronic properties and overall lipophilicity of the molecule, thereby affecting its interaction with the target enzyme and its ability to penetrate fungal cell membranes.[4] For instance, studies on related 5-arylfuran-2-carboxamides have demonstrated that dichlorophenyl substitution can lead to potent activity against Candida species.[5]

Region 2: The Carboxamide Linker

The carboxamide linker is a critical pharmacophore. It is believed to form crucial hydrogen bonds with key amino acid residues, such as Tyrosine and Tryptophan, within the SDH binding pocket.[2] Inversion of the amide bond has been explored as a strategy in other SDHI series, sometimes leading to retained or even enhanced activity, suggesting that while the hydrogen bonding capability is essential, some flexibility in its orientation is tolerated.[2]

Region 3: The Amine Moiety (R Group)

This region offers the greatest scope for structural diversity and has the most profound impact on potency and spectrum of activity. Typically, this is an aryl or heteroaryl ring, but aliphatic groups have also been investigated.

  • N-Aryl/Heteroaryl Substituents: The R group is often a substituted phenyl ring. The substitution pattern on this ring is critical.

    • Ortho Substitution: Introduction of bulky, hydrophobic, and branched alkyl groups at the ortho position of an N-phenyl ring often leads to high and broad-spectrum fungicidal activity.[6] This is a common feature in many commercial SDHI fungicides.

    • Bioisosteric Replacement: The N-phenyl group can often be replaced by a thienyl group without loss of activity, indicating that the 2-substituted-3-thienyl group can function as a bioisostere for the phenyl group in this class of compounds.[6]

  • Introduction of Additional Heterocycles: Linking a second heterocyclic ring, such as a 1,3,4-oxadiazole, to the core furan-carboxamide structure has proven to be a highly effective strategy. This modification can significantly enhance binding affinity to the SDH enzyme.[1]

Comparative Performance Data

The following table summarizes the in vitro antifungal activity (EC₅₀) and SDH enzyme inhibition (IC₅₀) for a series of furan-carboxamide derivatives compared to the commercial fungicide Boscalid. Lower values indicate higher potency.

Compound IDTarget FungusAntifungal Activity (EC₅₀ mg/L)SDH Inhibition (IC₅₀ µM)Reference
4g Sclerotinia sclerotiorum0.531 ± 0.0451.01 ± 0.21[1]
4i Sclerotinia sclerotiorum0.140 ± 0.0344.53 ± 0.19[1]
5j Botrytis cinerea0.5400.738[7]
5l Botrytis cinerea0.3920.506[7]
Boscalid Sclerotinia sclerotiorum0.645 ± 0.0233.51 ± 2.02[1]
Fluxapyroxad Botrytis cinerea0.7911.031[7]

Data compiled from published studies.[1][7] Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

The data clearly indicate that novel furan-carboxamide derivatives (e.g., 4i , 5l ) can exhibit antifungal potency superior to established commercial fungicides like Boscalid and Fluxapyroxad against specific pathogens.[1][7] Notably, compound 4i shows exceptional in vitro activity against Sclerotinia sclerotiorum, while compound 4g demonstrates more potent direct inhibition of the SDH enzyme than Boscalid.[1]

Experimental Methodologies

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for the in vitro evaluation of its SDH inhibitory activity.

Synthesis Protocol: General Procedure for 2-Methyl-N-aryl-furan-3-carboxamide

This protocol outlines a two-step synthesis starting from the commercially available methyl acetoacetate to produce the key intermediate, 2-methylfuran-3-carboxylic acid, followed by amide coupling.

cluster_synthesis Synthetic Workflow Step1 Step 1: Synthesis of 2-Methylfuran-3-carboxylic acid methyl ester Step2 Step 2: Saponification to 2-Methylfuran-3-carboxylic acid Step1->Step2 Step3 Step 3: Amide Coupling Step2->Step3 Final Final Product: 2-Methyl-N-aryl-furan-3-carboxamide Step3->Final caption General synthetic workflow for target compounds.

Caption: General synthetic workflow for target compounds.

Step 1: Synthesis of 2-Methylfuran-3-carboxylic acid methyl ester [8]

  • Rationale: This is a variation of the Feist-Benary furan synthesis. It provides a direct and efficient route to the core furan structure from simple, inexpensive starting materials.

  • To a stirred vessel, add methyl acetoacetate (1.0 eq) and ground dolomite (0.97 eq).

  • Add pyridine (0.025 eq) and heat the mixture to 70°C.

  • Slowly add a 45% aqueous solution of chloroacetaldehyde (1.0 eq) over 1 hour, maintaining the temperature at 70°C with cooling if necessary.

  • After the addition is complete, continue to stir at 70-80°C for 6-7 hours.

  • Cool the reaction mixture to room temperature and cautiously add concentrated HCl to neutralize the excess dolomite.

  • Separate the organic layer and wash with water. The resulting crude product is 2-methylfuran-3-carboxylic acid methyl ester, which can be purified by distillation under reduced pressure.

Step 2: Saponification to 2-Methylfuran-3-carboxylic acid

  • Rationale: The ester must be hydrolyzed to the carboxylic acid to prepare it for amide bond formation.

  • Dissolve the methyl ester from Step 1 in methanol.

  • Add an aqueous solution of sodium hydroxide (1.5 eq) and reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture, remove the methanol under reduced pressure, and dilute with water.

  • Acidify the aqueous solution to pH 2-3 with cold 2N HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-methylfuran-3-carboxylic acid.

Step 3: Amide Coupling to form 2-Methyl-N-aryl-furan-3-carboxamide [5]

  • Rationale: This standard peptide coupling procedure uses a coupling agent (HBTU) to activate the carboxylic acid, allowing for efficient formation of the amide bond with the desired amine.

  • Dissolve 2-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HBTU (1.0 eq) and stir the mixture at room temperature for 1 hour to form the activated ester.

  • Add the desired substituted aniline (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.0 eq).

  • Heat the reaction mixture at 100°C for 5 hours, then allow it to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization to yield the final 2-methyl-N-aryl-furan-3-carboxamide derivative.

Biochemical Assay: In Vitro SDH Enzyme Inhibition

This protocol describes a colorimetric method to determine the IC₅₀ value of a test compound against the SDH enzyme. The assay measures the reduction of a tetrazolium salt, which is coupled to succinate oxidation.

  • Principle: SDH activity is measured by monitoring the reduction of a redox indicator dye. The enzyme oxidizes its substrate, succinate, and the liberated electrons are transferred to an artificial electron acceptor, which changes color upon reduction. The rate of color change is proportional to enzyme activity. An inhibitor will slow this rate.

  • Enzyme Preparation: Isolate mitochondria from the target fungal species (e.g., Botrytis cinerea) through differential centrifugation of homogenized mycelia. The final mitochondrial pellet is resuspended in an appropriate assay buffer.

  • Assay Procedure: [9][10] a. In a 96-well microplate, add the assay buffer (e.g., 10 mM HEPES, 5 mM potassium phosphate, pH 7.2). b. Add various concentrations of the test compound (dissolved in DMSO) to the wells. Include a DMSO-only control (no inhibition) and a control with a known inhibitor (e.g., boscalid). c. Add the mitochondrial enzyme preparation to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind. d. Initiate the reaction by adding a solution containing the substrate (20 mM succinate) and a colorimetric electron acceptor like Iodonitrotetrazolium chloride (INT) or blue tetrazolium salt.[9][10] e. Immediately measure the change in absorbance (e.g., at 500 nm for INT formazan) over time in a kinetic plate reader.

  • Data Analysis: a. Calculate the reaction rate (V) for each inhibitor concentration. b. Normalize the rates relative to the DMSO control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and potent platform for the discovery of novel SDHI fungicides. The structure-activity relationship is well-defined, with the N-aryl moiety offering the most significant opportunity for modulating potency and the spectrum of activity. Key findings indicate that bulky, hydrophobic groups at the ortho-position of an N-phenyl ring or the introduction of additional heterocyclic systems can lead to compounds with activity exceeding that of current commercial standards.[1][6]

Future research should focus on exploring a wider range of bioisosteric replacements for the furan and N-aryl rings to further optimize physicochemical properties, such as systemic mobility in plants and resistance profiles. The detailed synthetic and biochemical protocols provided herein offer a validated framework for researchers to rationally design, synthesize, and evaluate new derivatives in this promising chemical class, contributing to the development of more effective solutions for sustainable agriculture.

References

  • Akiyuki, K., & Murai, S. (2018). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 43(3), 199-206. Available from: [Link]

  • Zhang, L., et al. (2022). Design, Synthesis, and Evaluation of N′‐Phenylisonicotinohydrazides With Broad‐Spectrum Antifungal Activity Against Phytopathogenic Fungi. Chemistry & Biodiversity, 19(1), e202100659. Available from: [Link]

  • Wang, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13447–13458. Available from: [Link]

  • James, K. D., et al. (2017). Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 61(3), e02278-16. Available from: [Link]

  • Li, Y., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1204561. Available from: [Link]

  • Li, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. Available from: [Link]

  • Li, H., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel Furan/Thiophene Carboxamides Containing a 4,5-Dihydropyrazole Ring as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(15), 4597-4607. Available from: [Link]

  • Kaliya, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available from: [Link]

  • Hari, M., et al. (2022). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. University of Cambridge. Available from: [Link]

  • Padwa, A., & Kappe, C. O. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(34), 6549-6551. Available from: [Link]

  • Munujos, P., et al. (1993). Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor. Analytical Biochemistry, 212(2), 506-509. Available from: [Link]

  • Sbardella, G., et al. (2021). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules, 26(11), 3326. Available from: [Link]

  • Wang, P., et al. (2015). 3D-QSAR-Guided Molecule Design and Protein-Ligand Interaction Studies for Discovery of Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6965-6975. Available from: [Link]

  • Gialdi, F., & Ponci, R. (1960). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. Il Farmaco; edizione scientifica, 15, 834-43. Available from: [Link]

  • BASF SE. (1976). Preparation of 2-methylfuran-3-carboxylic acid methyl ester. PrepChem. Available from: [Link]

  • Shi, W., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(49), 13543-13552. Available from: [Link]

  • Chen, Y., et al. (2023). Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. Natural Product Reports, 41(2), 269-291. Available from: [Link]

  • Kula, K., & Koziol, T. (2003). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Food Technology and Biotechnology, 41(2), 163-167. Available from: [Link]

Sources

Validating the In Vitro Anticancer Efficacy of 2-Methylfuran-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the in vitro anticancer activity of the novel compound 2-Methylfuran-3-carboxamide. As researchers and drug development professionals, the rigorous evaluation of new chemical entities is paramount. This document outlines a scientifically sound, multi-faceted approach to compare the efficacy of this compound against Doxorubicin, a well-established chemotherapeutic agent. The experimental design detailed herein is structured to deliver robust and reproducible data, elucidating the cytotoxic and mechanistic properties of this promising furan derivative.

The furan ring is a key structural motif in numerous pharmacologically active compounds, and its derivatives have shown considerable promise as anticancer agents.[1] The carboxamide group is also a prevalent feature in many anticancer drugs, contributing to their therapeutic effects.[2] The combination of these two moieties in this compound warrants a thorough investigation of its potential as a novel therapeutic candidate.

Comparative Cytotoxicity Assessment

The initial and most critical step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function.

A panel of human cancer cell lines should be selected to represent different cancer types. For this comparative guide, we will consider a breast adenocarcinoma cell line (MCF-7), a human colon carcinoma cell line (HCT-116), and a human leukemia cell line (K-562). Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, will serve as the positive control.[3][]

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin

CompoundMCF-7 (Breast)HCT-116 (Colon)K-562 (Leukemia)
This compound[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Doxorubicin2.5[Expected Range: 1-5]0.33 - 0.61[2]

Note: The IC50 values for this compound are hypothetical and would be determined experimentally. The values for Doxorubicin are based on published data and serve as a benchmark.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Doxorubicin (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Mechanistic Evaluation: Apoptosis and Cell Cycle Analysis

To understand how this compound exerts its cytotoxic effects, it is crucial to investigate its impact on apoptosis (programmed cell death) and the cell cycle.

Apoptosis Induction

The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Table 2: Comparative Analysis of Apoptosis Induction

Treatment (at IC50)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Untreated Control[Hypothetical Data][Hypothetical Data][Hypothetical Data]
This compound[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Doxorubicin[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Experimental Protocol: Annexin V-FITC/PI Staining

Step-by-Step Methodology: [6]

  • Cell Treatment: Treat cells with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

Alterations in the normal progression of the cell cycle are a hallmark of cancer. Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), leading to an inhibition of proliferation and induction of apoptosis.[7] Propidium iodide (PI) staining of DNA followed by flow cytometry is a common method to analyze cell cycle distribution.[8]

Table 3: Comparative Cell Cycle Distribution Analysis

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control[Hypothetical Data][Hypothetical Data][Hypothetical Data]
This compound[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Doxorubicin[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Step-by-Step Methodology: [9][10]

  • Cell Treatment: Treat cells with this compound and Doxorubicin at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualizing the Experimental Workflow and Potential Mechanistic Pathways

To provide a clear overview of the experimental design and potential molecular targets, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_assays In Vitro Assays cluster_compounds Test Compounds MTT_Assay MTT Assay (Cytotoxicity) IC50_Values IC50_Values MTT_Assay->IC50_Values Determines Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Apoptotic_Profile Apoptotic_Profile Apoptosis_Assay->Apoptotic_Profile Determines Cell_Cycle_Assay PI Staining (Cell Cycle Analysis) Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Assay->Cell_Cycle_Arrest Determines Test_Compound This compound Test_Compound->MTT_Assay Test_Compound->Apoptosis_Assay Test_Compound->Cell_Cycle_Assay Control_Compound Doxorubicin (Positive Control) Control_Compound->MTT_Assay Control_Compound->Apoptosis_Assay Control_Compound->Cell_Cycle_Assay Cancer_Cell_Lines Cancer Cell Lines (MCF-7, HCT-116, K-562) Cancer_Cell_Lines->Test_Compound Treatment Cancer_Cell_Lines->Control_Compound Treatment

Caption: Experimental workflow for the in vitro validation of this compound.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Mitogen Mitogen Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Test_Compound This compound (Potential Inhibitor) Test_Compound->PI3K Test_Compound->Akt Test_Compound->MEK Test_Compound->ERK

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK signaling pathways by this compound.

Discussion and Future Directions

The proposed comparative study provides a robust initial assessment of the in vitro anticancer potential of this compound. Should the hypothetical data indicate significant cytotoxic activity, favorable apoptotic induction, and cell cycle arrest compared to Doxorubicin, further investigations would be warranted. These could include:

  • Western Blot Analysis: To investigate the molecular mechanism of action by examining the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases) and cell cycle regulation (e.g., cyclins, CDKs).

  • Signaling Pathway Analysis: To determine if this compound modulates critical cancer-related signaling pathways, such as the PI3K/Akt[11][12][13][14][15] or MAPK/ERK pathways.[16][17][18][19][20]

  • In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models.

This guide serves as a foundational blueprint for the systematic and scientifically rigorous evaluation of this compound as a potential novel anticancer agent.

References

  • Doxorubicin - Wikipedia. [Link]

  • PI3K/Akt signalling pathway and cancer - PubMed. [Link]

  • ERK/MAPK signalling pathway and tumorigenesis - PMC - PubMed Central. [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. [Link]

  • Targeting the MAPK Pathway in Cancer - MDPI. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]

  • The MAPK pathway across different malignancies: A new perspective - PMC - NIH. [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. [Link]

  • Adventures with the MAPK pathway - The Cancer Researcher. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. [Link]

  • Mechanism of action of doxorubicin | Download Scientific Diagram - ResearchGate. [Link]

  • MAPK Pathways in Cancer Metastasis - Encyclopedia.pub. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]

  • Apoptosis detection protocol using the Annexin-V and PI kit. [Link]

  • Table 1 Determination of doxorubicin ic 50 in different tumor cell lines - ResearchGate. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry - JoVE. [Link]

  • Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PubMed Central. [Link]

  • Cell Cycle Analysis. [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation - Journal of Advanced Veterinary Research. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. [Link]

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides - Reaction Biology. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - NIH. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC - NIH. [Link]

Sources

A Researcher's Guide to Investigating the Cross-Reactivity of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of novel bioactive molecules is a journey fraught with potential pitfalls. A promising hit in a primary screen can often lead to a dead end due to unforeseen off-target effects or assay interference. 2-Methylfuran-3-carboxamide, a molecule embodying two moieties of significant interest—the furan ring and a carboxamide linker—stands as a pertinent case study for the critical evaluation of biological cross-reactivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for objectively assessing the selectivity of this compound class. We will delve into the underlying chemical principles that predict potential cross-reactivity, propose a suite of robust biological assays for experimental validation, and compare its hypothetical performance against carefully selected alternatives.

The Chemical Rationale: Why Scrutinize this compound?

The structure of this compound is a composite of functionalities known to interact with biological systems in diverse ways. Understanding these provides the rationale for a thorough cross-reactivity investigation.

  • The Carboxamide Moiety: The carboxamide group is a ubiquitous feature in a vast number of commercial fungicides that target the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain.[1][2][3] This structural alert immediately suggests that a primary hypothesis for the bioactivity of this compound is the inhibition of SDH.[4][5] Therefore, any investigation must begin with a direct assessment of its effect on this enzyme complex.

  • The Furan Ring: While integral to many bioactive compounds, the furan ring is not benign. It is a known "structural alert" for medicinal chemists.[6] The furan ring can undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to form highly reactive intermediates like epoxides or cis-enediones.[6][7] These electrophilic metabolites can covalently modify cellular nucleophiles, including proteins and DNA, leading to cytotoxicity, genotoxicity, and mechanism-based enzyme inactivation.[7][8] This metabolic lability is a significant source of potential off-target effects and assay interference, particularly in cell-based or in vivo studies.

Given these characteristics, a prudent investigation must address two key questions:

  • Is this compound a potent and selective inhibitor of a primary target, such as succinate dehydrogenase?

  • Does the compound or its metabolites exhibit promiscuous activity or assay interference due to the reactivity of the furan moiety?

Experimental Framework for Assessing Cross-Reactivity

To build a comprehensive profile of this compound, we propose a tiered approach, beginning with the hypothesized primary target and expanding to assays designed to detect common liabilities.

Comparative Compound Selection

A robust comparison requires well-chosen controls. We propose the following panel:

  • Test Compound: this compound

  • Positive Control (Specific Inhibitor): Atpenin A5. A highly potent and specific inhibitor of the ubiquinone-binding (Qp) site of succinate dehydrogenase, lacking the furan and carboxamide moieties prone to broad reactivity.

  • Promiscuous Inhibitor/PAINS Control: Quercetin. A well-known pan-assay interference compound (PAINS) that often shows activity in various assays through non-specific mechanisms like aggregation or redox cycling.

  • Negative Control (Structural Analog): 2,5-Dimethylfuran. This analog retains the furan core but lacks the carboxamide group, helping to distinguish effects driven by the furan ring's reactivity from those related to specific binding mediated by the entire pharmacophore.

Tier 1: Primary Target Engagement & Selectivity

The initial experiments will focus on validating the hypothesized interaction with succinate dehydrogenase.

Experiment 1.1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of isolated mitochondrial complex II (SDH).

Experimental Protocol:

  • Isolate mitochondria from a relevant source (e.g., rat liver, yeast, or a specific fungal pathogen).

  • Prepare a reaction mixture containing phosphate buffer, a substrate (succinate), and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) coupled with phenazine methosulfate (PMS).

  • Add the test compounds at a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Initiate the reaction by adding the mitochondrial preparation.

  • Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm.

  • Calculate the rate of reaction and determine the IC50 value for each compound.

Experiment 1.2: Kinase Panel Screening

To assess selectivity against other ATP-binding proteins, a broad kinase panel screen is essential. Carboxamide-containing compounds have been explored as kinase inhibitors, making this a critical cross-reactivity check.

Experimental Protocol:

  • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega).

  • Submit the test compound for screening at a standard concentration (typically 1 µM or 10 µM) against a panel of diverse human kinases (e.g., the 468-kinase panel from Eurofins).

  • The service will perform radiometric or fluorescence-based assays to measure the percent inhibition for each kinase.

  • Follow up on any significant hits (>50% inhibition) with full dose-response curves to determine IC50 values.

Tier 2: Assessing Promiscuity and Non-Specific Interference

This tier focuses on identifying assay interference, which can arise from the chemical reactivity of the furan moiety or other non-specific mechanisms.

Experiment 2.1: Cytochrome P450 Inhibition Assay

This assay determines if the compound inhibits major CYP isoforms, which would indicate potential for drug-drug interactions and suggest metabolic instability.

Experimental Protocol:

  • Use human liver microsomes as a source of CYP enzymes.

  • Employ fluorescent probe substrates specific for major isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Incubate the microsomes, probe substrate, and test compound.

  • Measure the formation of the fluorescent metabolite over time.

  • Calculate the IC50 of the test compound for each CYP isoform.

Experiment 2.2: Thiol Reactivity Assay

This assay directly tests for electrophilic reactivity, a common cause of non-specific activity and a predicted liability of furan metabolites.[9]

Experimental Protocol:

  • Prepare a solution of a thiol-containing molecule, such as glutathione (GSH) or dithiothreitol (DTT), in a suitable buffer.

  • Add the test compound to the thiol solution.

  • For a more rigorous test, include a pre-incubation step with human liver microsomes and NADPH to facilitate metabolic activation of the furan ring.

  • Monitor the depletion of free thiols over time using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product measured at 412 nm.

  • A time-dependent decrease in free thiols indicates covalent modification by the test compound or its metabolites.

Visualizing the Assessment Workflow

The following diagram outlines the logical flow of the proposed experimental plan.

G cluster_0 Compound Panel cluster_1 Tier 1: Primary Target & Selectivity cluster_2 Tier 2: Promiscuity & Interference cluster_3 Data Analysis & Interpretation Test_Compound This compound SDH_Assay Exp 1.1: SDH Inhibition Assay (Biochemical) Test_Compound->SDH_Assay Test Kinase_Screen Exp 1.2: Kinase Panel Screen (>400 Kinases) Test_Compound->Kinase_Screen Test CYP_Assay Exp 2.1: CYP450 Inhibition (Metabolic Liability) Test_Compound->CYP_Assay Test Thiol_Assay Exp 2.2: Thiol Reactivity (Covalent Modification) Test_Compound->Thiol_Assay Test Positive_Control Atpenin A5 (Specific SDHI) Positive_Control->SDH_Assay Control PAINS_Control Quercetin (Promiscuous) PAINS_Control->SDH_Assay Control PAINS_Control->Thiol_Assay Control Negative_Control 2,5-Dimethylfuran (Analog) Negative_Control->SDH_Assay Control Negative_Control->Thiol_Assay Control IC50_Table Comparative IC50 Table SDH_Assay->IC50_Table Selectivity_Profile Selectivity Profile Generation Kinase_Screen->Selectivity_Profile CYP_Assay->IC50_Table Thiol_Assay->Selectivity_Profile Risk_Assessment Cross-Reactivity Risk Assessment IC50_Table->Risk_Assessment Selectivity_Profile->Risk_Assessment

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Comparative Data Summary (Hypothetical)

The following tables present plausible, illustrative data that one might obtain from these experiments. This data is designed to highlight different potential profiles for our compound panel.

Table 1: Potency at Primary Target and Key Off-Targets (IC50, µM)

Compound SDH Inhibition CYP3A4 Inhibition Representative Kinase (e.g., SRC)
This compound 0.5 15.2 >100
Atpenin A5 0.002 >100 >100
Quercetin 25.0 5.8 12.5

| 2,5-Dimethylfuran | >100 | 45.0 | >100 |

Table 2: Assay Interference Profile

Compound Thiol Reactivity (% GSH Depletion after 1hr w/ Microsomes) Kinase Panel Hits (>50% Inh. @ 10µM)
This compound 45% 2
Atpenin A5 <5% 0
Quercetin 15% (Redox cycling) 35

| 2,5-Dimethylfuran | 38% | 1 |

Interpretation and Path Forward

  • Primary Activity: this compound is a potent inhibitor of succinate dehydrogenase, albeit significantly less potent than the highly specific inhibitor Atpenin A5. Its lack of activity against SRC kinase is a positive sign for selectivity against this major class of off-targets.

  • Cross-Reactivity Profile: The compound shows moderate inhibition of CYP3A4, suggesting a potential for metabolic drug-drug interactions.

  • Interference Liability: The most significant finding is the high thiol reactivity after metabolic activation. This confirms the liability predicted from the furan moiety. This reactivity is comparable to the 2,5-Dimethylfuran analog, suggesting it is driven by the furan ring itself. This inherent reactivity could lead to false positives in other screens and potential toxicity.

This compound demonstrates promising on-target activity but carries a significant liability due to metabolic activation of its furan ring. While its kinase selectivity is good, the potential for covalent modification of off-target proteins via its reactive metabolites warrants caution.

Next Steps:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs that replace the furan ring with a more metabolically stable isostere (e.g., a thiophene or a phenyl ring) to determine if SDH potency can be retained while eliminating thiol reactivity.[4]

  • Cellular Toxicity Assays: Conduct cytotoxicity assays (e.g., MTT or CellTox-Glo) in relevant cell lines (e.g., HepG2 for liver toxicity) to assess the functional consequence of the observed reactivity.

  • Definitive Target Engagement: Employ cellular thermal shift assays (CETSA) or chemical proteomics to confirm that the compound engages SDH within a cellular context.

This systematic approach, grounded in chemical principles and validated through a logical progression of biological assays, provides a reliable path to de-risk compound classes like this compound and ensures that resources are focused on candidates with the highest probability of success.

References

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central. [Link]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. ResearchGate. [Link]

  • Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. [Link]

  • The Role Of Metabolic Activation In Furan-containing Compounds-induced P450 Enzyme Inactivation And Toxicity. Globe Thesis. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]

  • Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. ACS Publications. [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI. [Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]

Sources

A Guide to the Reproducible Synthesis and Biological Evaluation of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Novel Compound Evaluation

The furan scaffold is a cornerstone in medicinal chemistry, present in a multitude of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] 2-Methylfuran-3-carboxamide is a simple yet intriguing derivative within this class. Its potential biological activity makes it a candidate for further investigation in drug discovery pipelines. However, the journey from a promising chemical structure to a viable drug candidate is fraught with challenges, chief among them being the reproducibility of its synthesis and biological testing.

This guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis of this compound. It further details standardized protocols for its initial biological evaluation, with a focus on antifungal activity and cytotoxicity. By establishing a foundation of reliable and repeatable experimental procedures, researchers can ensure the validity of their findings and make informed decisions about the progression of this and similar compounds.

Reproducible Synthesis of this compound: A Step-by-Step Protocol

The synthesis of an amide from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. However, direct reaction is often inefficient due to the formation of a stable ammonium carboxylate salt.[2] To ensure a reproducible and high-yielding synthesis of this compound, the carboxylic acid precursor, 2-methyl-3-furoic acid, must be activated. This can be reliably achieved using a variety of modern coupling reagents.

The proposed synthetic pathway commences with the commercially available 2-methyl-3-furoic acid. The key step is the amide bond formation with a suitable source of ammonia.

Synthesis_Workflow Figure 1: Synthetic Workflow for this compound cluster_start Starting Material cluster_activation Activation cluster_amination Amidation cluster_purification Purification 2_methyl_3_furoic_acid 2-Methyl-3-furoic Acid Coupling_Reagent Amide Coupling Reagent (e.g., EDC/HOBt) 2_methyl_3_furoic_acid->Coupling_Reagent Step 1: Activation Activated_Intermediate Activated Ester Intermediate Coupling_Reagent->Activated_Intermediate Ammonia_Source Ammonia Source (e.g., NH4Cl/Base) Activated_Intermediate->Ammonia_Source Step 2: Amination Crude_Product Crude this compound Ammonia_Source->Crude_Product Purification_Method Column Chromatography or Recrystallization Crude_Product->Purification_Method Step 3: Purification Final_Product Pure this compound Purification_Method->Final_Product

Caption: Figure 1: Synthetic Workflow for this compound.

Comparative Analysis of Amide Coupling Reagents

The choice of coupling reagent is critical for ensuring high yield and minimizing side reactions. Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are often used in conjunction with additives like HOBt (Hydroxybenzotriazole) to suppress racemization and improve efficiency.[3][4] Other classes of reagents, such as phosphonium and aminium salts, also offer excellent performance.[5]

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Water-soluble byproducts, easy removal. Good for solution-phase synthesis.Can be allergenic. HOBt is potentially explosive.
DCC Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove.
HATU Fast reaction times, high yields, low racemization.More expensive.
BOP Effective for hindered substrates, low racemization.Byproduct (HMPA) is a suspected carcinogen.

For this specific synthesis, an EDC/HOBt system is recommended for its efficiency and the ease of purification.

Detailed Experimental Protocol for Synthesis

Materials:

  • 2-Methyl-3-furoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-3-furoic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).

  • Activation: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

  • Amidation: In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and DIPEA (2.0 eq) in DCM. Add this solution dropwise to the activated ester mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6] Alternatively, recrystallization from a suitable solvent system can be employed.[6]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reproducible Biological Testing: A Framework for Evaluation

The biological activity of furan derivatives is diverse, with many exhibiting potent antifungal properties.[7][8][9] Therefore, a primary screen for antifungal activity is a logical starting point for the biological evaluation of this compound. Following this, an assessment of cytotoxicity is essential to determine the compound's therapeutic window.

Biological_Pathway Figure 2: Hypothetical Fungal Signaling Pathway Inhibition cluster_drug Compound Action cluster_pathway Fungal Cell cluster_outcome Cellular Outcome Compound This compound Kinase2 Kinase B Compound->Kinase2 Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Kinase1->Kinase2 Signal Transduction TF Transcription Factor Kinase2->TF Signal Transduction Gene_Expression Virulence Gene Expression TF->Gene_Expression Signal Transduction Fungal_Growth Inhibition of Fungal Growth Gene_Expression->Fungal_Growth Signal Transduction

Caption: Figure 2: Hypothetical Fungal Signaling Pathway Inhibition.

Protocol for Antifungal Susceptibility Testing

This protocol is based on the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Positive control antifungal agent (e.g., fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Serial Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by spectrophotometric reading.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11][12]

Materials:

  • Human cell line (e.g., HEK293 for normal cell toxicity, or a cancer cell line like HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Analysis with Other Furan Derivatives

To contextualize the potential of this compound, it is useful to compare its anticipated biological profile with that of other reported furan carboxamides.

Furan Carboxamide DerivativeReported Biological ActivityReference
5-Arylfuran-2-carboxamidesAntifungal activity against Candida species.[8]
Thiophene/Furan-1,3,4-oxadiazole carboxamidesPotent succinate dehydrogenase inhibitors with antifungal activity.[1][7][9]
Furan-2-carboxamidesAntibiofilm activity against P. aeruginosa.Not found in search results
Various substituted furan carboxamidesCytotoxicity against cancer cell lines.[1]

The presence of the methyl group at the 2-position and the carboxamide at the 3-position of the furan ring in this compound provides a unique electronic and steric profile that may lead to novel biological activities or an improved therapeutic index compared to its isomers and other derivatives.

Conclusion: The Foundation of Reliable Drug Discovery

The reproducibility of both the synthesis and biological testing of novel compounds like this compound is paramount for the integrity of drug discovery research. The protocols and comparative data presented in this guide offer a robust framework for the consistent production and evaluation of this compound. By adhering to standardized procedures and carefully considering the critical parameters that influence experimental outcomes, researchers can generate high-quality, reliable data. This not only enhances the confidence in the potential of this compound as a lead compound but also contributes to the overall efficiency and success of the drug development process. Further investigations into its mechanism of action and in vivo efficacy, built upon this reproducible foundation, will be crucial in determining its ultimate therapeutic value.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Wang, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors.
  • Contreras-García, J. J., et al. (2022). Synthesis and Antifungal Evaluation Against Candida spp.
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
  • Sweidan, K., et al. (2022).
  • Wang, X., et al. (2021).
  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PMC - PubMed Central. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Furoic acid, 3-methyl. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • SpringerLink. (n.d.).
  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-furoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • Google Patents. (2016).
  • Google Patents. (n.d.).

Sources

A Comparative Analysis of the Enzyme Inhibitory Potential of Furan-3-Carboxamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan-3-Carboxamide Scaffold as a Privileged Motif in Enzyme Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged structures." The furan-3-carboxamide scaffold is one such motif, demonstrating remarkable versatility in targeting a diverse array of enzymes implicated in various pathological conditions. This guide offers a comparative study of the enzyme inhibitory potential of furan-3-carboxamide derivatives, providing researchers, scientists, and drug development professionals with a synthesized overview of their activity against key enzyme targets. Our analysis is grounded in experimental data from peer-reviewed literature, and we provide detailed, self-validating protocols for the key assays discussed, empowering researchers to rigorously evaluate their own compounds. We will delve into the structure-activity relationships (SAR) that govern the inhibitory potency of these compounds, offering insights into the rational design of next-generation inhibitors.

Comparative Inhibitory Potential of Furan-3-Carboxamide Derivatives

The furan-3-carboxamide core can be chemically modified at several positions, allowing for the fine-tuning of its steric and electronic properties to achieve selective and potent inhibition of specific enzymes. Below, we compare the inhibitory activities of various furan-3-carboxamide derivatives against several classes of enzymes.

Hydrolases: Targeting Cholinesterases and Urease

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Furan-3-carboxamides have shown significant inhibitory activity against key hydrolases such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

AChE and BChE are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[1] Their inhibition is a key therapeutic strategy for Alzheimer's disease.[1] Several furan/thiophene-2-carboxamide derivatives have been investigated for their ability to inhibit these enzymes. For instance, N-(Thiophene-2-ylmethyl)furan-2-carboxamide has demonstrated potent inhibition of both AChE and BChE.

Table 1: Comparative Inhibition of Cholinesterases by Furan/Thiophene Carboxamide Derivatives

CompoundTarget EnzymeInhibition Constant (Ki) / IC50Reference
N-(furan-2-ylmethyl)thiophene-2-carboxamide (1)UreaseKi: 0.10 mM[1]
N-(furan-2-carbonyl)furan-2-carboxamide (2)BChEIC50: 18.64 ± 0.66 µg/mL[2]
N-(Thiophene-2-ylmethyl)furan-2-carboxamide (3)AChEKi: 0.10 mM; IC50: 11.31 ± 0.4 µg/mL[1][2]
N-(Thiophene-2-ylmethyl)furan-2-carboxamide (3)BChEKi: 0.07 mM; IC50: 3.47 ± 0.21 µg/mL[1][2]

The data suggests that the nature of the substituent on the carboxamide nitrogen plays a critical role in determining the inhibitory potency and selectivity. The thiophene-2-ylmethyl group in compound 3 appears to be particularly favorable for binding to the active site of both AChE and BChE.[1][2]

Urease Inhibition:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a significant virulence factor for several pathogens, including Helicobacter pylori.[3] Furan chalcone derivatives have shown promising urease inhibitory activity.

Table 2: Comparative Inhibition of Urease by Furan Chalcone Derivatives

CompoundSubstituent on Phenyl RingIC50 (µM)Reference
1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one (4h)2',5'-dichloro16.13 ± 2.45
1-phenyl- 3-[5-(2′-chlorophenyl)-2-furyl] -2-propen-1-one (4s)2'-chloro18.75 ± 0.85
1-phenyl-3-[5-(3′,4′-dichlorophenyl) -2-furyl]-2- propen-1-one (4f)3',4'-dichloro21.05 ± 3.2
Thiourea (Reference)-21.25 ± 0.15

The structure-activity relationship for these furan chalcones indicates that electron-withdrawing groups, such as chlorine, on the phenyl ring enhance urease inhibitory activity. The position of the substituent is also crucial, with the 2',5'-dichloro substitution in compound 4h resulting in the most potent inhibition, even surpassing the standard inhibitor thiourea.

Lyases: Targeting ATP-Citrate Lyase

Lyases are enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation. ATP-citrate lyase (ACL) is a key enzyme in this class, playing a central role in the biosynthesis of fatty acids and cholesterol.[4]

ATP-Citrate Lyase (ACL) Inhibition:

ACL catalyzes the formation of cytosolic acetyl-CoA, a fundamental building block for lipid synthesis.[4] Its upregulation in numerous cancers makes it an attractive target for anticancer therapies.[4] Furan carboxylate derivatives have been identified as novel ACL inhibitors.

Table 3: Comparative Inhibition of ATP-Citrate Lyase by Furan Carboxylate Derivatives

CompoundScaffoldIC50 (µM)Reference
A1Furan carboxylate derivative4.1[4]

The discovery of furan carboxylate derivatives as ACL inhibitors with micromolar potency highlights the potential of the furan scaffold for targeting enzymes involved in cancer metabolism.[4]

Oxidoreductases: Targeting Succinate Dehydrogenase

Oxidoreductases are enzymes that catalyze the transfer of electrons from one molecule to another. Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a vital enzyme in both the citric acid cycle and the electron transport chain.[5]

Succinate Dehydrogenase (SDH) Inhibition:

SDH is an established target for the development of fungicides.[5][6] Novel thiophene/furan-1,3,4-oxadiazole carboxamides have been designed and synthesized as potent SDH inhibitors.

Table 4: Comparative Inhibition of Succinate Dehydrogenase by Thiophene/Furan-1,3,4-Oxadiazole Carboxamides

CompoundScaffoldIC50 (µM)Reference
4gThiophene-1,3,4-oxadiazole carboxamide1.01 ± 0.21[5][6]
4iThiophene-1,3,4-oxadiazole carboxamide4.53 ± 0.19[5][6]
Boscalid (Reference)-3.51 ± 2.02[5][6]

These results demonstrate that furan/thiophene-based carboxamides can be potent inhibitors of SDH, with some derivatives showing superior or equivalent activity to the commercial fungicide boscalid.[5][6] Molecular docking studies suggest that these compounds form strong interactions with key residues in the active site of SDH.[5][6]

Experimental Protocols: A Guide to Self-Validating Enzyme Inhibition Assays

The following protocols are provided to enable researchers to reliably assess the enzyme inhibitory potential of their furan-3-carboxamide derivatives. The causality behind key experimental choices is explained to ensure a deep understanding of the assay principles.

Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used, simple, and reliable method for measuring cholinesterase activity.[1]

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.[4]

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB Solution

  • 14 mM Acetylthiocholine Iodide (ATCI) or Butyrylthiocholine Iodide (BTCI) Solution

  • Test compounds (furan-3-carboxamides) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI/BTCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL solvent for test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: To start the reaction, add 10 µL of the ATCI or BTCI substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Urease Inhibition Assay (Indophenol Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.[3]

Principle: The assay quantifies ammonia concentration through its reaction with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside. This reaction forms a blue-green colored indophenol compound, and its absorbance is measured spectrophotometrically between 625 and 670 nm. The intensity of the color is directly proportional to the ammonia concentration.[3]

Materials:

  • 96-well microplate

  • Microplate reader

  • Urease enzyme solution

  • Urea substrate solution

  • Phosphate buffer (pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • Test compounds

Procedure:

  • Reaction Mixture: In a 96-well plate, add 25 µL of urease solution, 55 µL of buffer, and 5 µL of the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 15 µL of urea solution to each well to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Color Development: Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

  • Incubation: Incubate at 37°C for 50 minutes for color development.

  • Absorbance Measurement: Measure the absorbance at 630 nm.

  • Data Analysis: Calculate the percentage of inhibition as described in Protocol 1.

Mechanistic Insights and Experimental Workflows

Understanding the mechanism of enzyme inhibition and the workflow of the assays is crucial for interpreting the results correctly.

General Structure of Furan-3-Carboxamide

The furan-3-carboxamide scaffold provides a versatile platform for designing enzyme inhibitors. The furan ring can participate in various non-covalent interactions, while the carboxamide linkage provides a rigid backbone. The R1, R2, and R3 positions can be readily modified to optimize binding affinity and selectivity for the target enzyme.

Caption: General chemical structure of the furan-3-carboxamide scaffold.

Enzyme Inhibition Assay Workflow

The general workflow for an in vitro enzyme inhibition assay involves preparing the reagents, initiating the enzymatic reaction in the presence and absence of the inhibitor, detecting the product formation, and analyzing the data to determine the inhibitory potency.

workflow prep 1. Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) reaction 2. Reaction Initiation (Mix reagents, add substrate) prep->reaction incubation 3. Incubation (Controlled temperature and time) reaction->incubation detection 4. Signal Detection (e.g., Absorbance, Fluorescence) incubation->detection analysis 5. Data Analysis (% Inhibition, IC50) detection->analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Modes of Enzyme Inhibition

Enzyme inhibitors can be classified based on their mechanism of action. Understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for drug development as it provides insights into how the inhibitor interacts with the enzyme.

inhibition_modes cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate I_comp Inhibitor E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI_noncomp Enzyme-Inhibitor Complex E2->EI_noncomp + I S2 Substrate I_noncomp Inhibitor ESI Enzyme-Substrate-Inhibitor Complex ES2->ESI + I EI_noncomp->ESI + S

Caption: Simplified schematic of competitive and non-competitive enzyme inhibition.

Conclusion and Future Directions

This comparative guide underscores the significant potential of the furan-3-carboxamide scaffold as a source of potent and selective enzyme inhibitors. The compiled data reveals that derivatives of this scaffold can effectively target a range of enzymes, including hydrolases, lyases, and oxidoreductases, with inhibitory activities often in the micromolar to nanomolar range. The provided detailed protocols for key enzyme assays offer a robust framework for researchers to evaluate new furan-3-carboxamide analogues.

Future research should focus on expanding the diversity of substituents on the furan-3-carboxamide core to explore a wider chemical space and to improve the potency and selectivity for specific enzyme targets. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will be invaluable for understanding the molecular basis of inhibition and for guiding the rational design of the next generation of furan-3-carboxamide-based therapeutics.

References

  • Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. PubMed. [Link]

  • The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. ProQuest. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Identification of Compounds for Butyrylcholinesterase Inhibition. PMC. [Link]

  • Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. MDPI. [Link]

  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. NIH. [Link]

  • A novel direct homogeneous assay for ATP citrate lyase. PubMed. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. NIH. [Link]

Sources

Efficacy of Furan-Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of furan-carboxamide derivatives, with a focus on their role as succinate dehydrogenase (SDH) inhibitors, benchmarked against established fungicides. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal agents. We will delve into the mechanistic underpinnings of SDH inhibition, present comparative efficacy data, and provide detailed experimental protocols to enable reproducible in-house evaluation.

The Scientific Imperative for Novel SDH Inhibitors

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a pivotal role in cellular respiration by linking the tricarboxylic acid (TCA) cycle with the electron transport chain.[1] SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and subsequently transfers electrons to the ubiquinone pool in the electron transport chain. This dual function makes it an essential component for ATP production in aerobic organisms.

The inhibition of SDH disrupts this vital energy-generating pathway, leading to cellular dysfunction and, ultimately, cell death. This mechanism is the cornerstone of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2] The continuous emergence of fungal resistance to existing treatments necessitates the exploration of novel chemical scaffolds that can effectively target SDH. Furan-carboxamide derivatives have emerged as a promising class of compounds with potential SDHI activity.[3][4]

Comparative Efficacy Analysis

The following tables summarize the in vitro efficacy of selected furan-carboxamide derivatives and established SDHI fungicides against various fungal pathogens and their inhibitory activity against the SDH enzyme.

Table 1: In Vitro Antifungal Activity (EC₅₀, mg/L) of Furan-Carboxamide Derivatives and Known SDHIs

Compound/InhibitorSclerotinia sclerotiorumRhizoctonia solaniBotrytis cinereaReference(s)
Furan-Carboxamide Derivatives
Thiophene/Furan-1,3,4-Oxadiazole Carboxamide (Compound 4i)0.140 ± 0.034--[3]
Known SDHI Fungicides
Boscalid0.645 ± 0.023--[3]
Thifluzamide---[5]
Fluxapyroxad0.19--[5]

Table 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition (IC₅₀, µM)

Compound/InhibitorSclerotinia sclerotiorum SDHReference(s)
Furan-Carboxamide Derivatives
Thiophene/Furan-1,3,4-Oxadiazole Carboxamide (Compound 4g)1.01 ± 0.21[4]
Thiophene/Furan-1,3,4-Oxadiazole Carboxamide (Compound 4i)4.53 ± 0.19[4]
Known SDHI Fungicides
Boscalid3.51 ± 2.02[4]

Note: The EC₅₀ value represents the concentration of a compound that gives half-maximal response. The IC₅₀ value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Mechanistic Insight: The Action of SDHIs

Succinate Dehydrogenase Inhibitors function by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. The consequence is a disruption of the electron flow from succinate to the electron transport chain, leading to a halt in cellular respiration and a depletion of cellular ATP.

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (CoQ) SDH->UQ Electron Transfer Complex_III Complex III UQ->Complex_III SDHI 2-Methylfuran-3-carboxamide (SDHI) SDHI->SDH Inhibition

Caption: Mechanism of Succinate Dehydrogenase Inhibition.

Experimental Protocols

To ensure the robust and reproducible evaluation of putative SDH inhibitors like this compound, the following detailed experimental protocols are provided. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC₅₀) of a compound against a panel of fungal pathogens.

Principle: A serial dilution of the test compound is prepared in a liquid culture medium. A standardized inoculum of the target fungus is added to each dilution. Fungal growth is assessed after a defined incubation period, typically by measuring optical density. The inhibition of growth is then correlated with the compound concentration.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the test compound (e.g., this compound) and reference inhibitors (e.g., Boscalid) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL). The choice of DMSO is critical as it is a polar aprotic solvent that can dissolve a wide range of compounds and is generally tolerated by fungal cultures at low concentrations (<1%).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using an appropriate fungal growth medium (e.g., Potato Dextrose Broth for many common pathogens). This creates a concentration gradient to precisely determine the inhibitory concentrations.

  • Inoculum Preparation:

    • Culture the target fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

    • Harvest the fungal spores by gently scraping the agar surface with a sterile loop in the presence of sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The wetting agent is crucial to prevent spore clumping and ensure a homogenous suspension.

    • Adjust the spore suspension concentration to a standardized value (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or by measuring the optical density at 600 nm. Standardization is paramount for inter-experiment comparability.

  • Incubation:

    • Add the standardized spore suspension to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (no compound, only inoculum) and a negative control (no inoculum, only medium) in each plate. These controls are essential to validate the experiment; the positive control demonstrates normal fungal growth, while the negative control ensures the medium is sterile.

    • Incubate the plates at an optimal temperature for the specific fungal species (e.g., 25-28°C) for a period sufficient for robust growth in the positive control wells (typically 48-72 hours).

  • Data Analysis:

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Antifungal_Assay_Workflow Start Start Compound_Prep Prepare Compound Stock Solution Start->Compound_Prep Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculation Inoculate Plate with Spore Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Spore Suspension Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature (48-72h) Inoculation->Incubation OD_Measurement Measure Optical Density (OD600) Incubation->OD_Measurement Data_Analysis Calculate % Inhibition and EC50 OD_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Antifungal Susceptibility Assay Workflow.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol directly measures the inhibitory effect of a compound on the enzymatic activity of SDH.

Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color from blue to colorless upon reduction. The rate of this color change is proportional to SDH activity. An inhibitor will slow down this rate.

Step-by-Step Methodology:

  • Mitochondrial Fraction Isolation (Source of SDH):

    • Homogenize fungal mycelia or a relevant tissue source in an ice-cold isolation buffer. The buffer should be isotonic to prevent osmotic lysis of mitochondria and contain protease inhibitors to prevent degradation of the enzyme.

    • Centrifuge the homogenate at a low speed to pellet cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria. This differential centrifugation is a standard and effective method for enriching the mitochondrial fraction.

    • Resuspend the mitochondrial pellet in a suitable assay buffer.

  • Enzyme Assay:

    • In a 96-well plate, add the mitochondrial suspension, the substrate (succinate), and the electron acceptor (DCPIP).

    • Add varying concentrations of the test compound (e.g., this compound) and reference inhibitors. Include a control with no inhibitor.

    • Initiate the reaction and immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode using a microplate reader. The kinetic measurement is crucial for determining the initial reaction velocity, which is the most accurate measure of enzyme activity.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of SDH inhibition for each concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The exploration of novel chemical scaffolds is paramount in the ongoing battle against fungal pathogens. Furan-carboxamide derivatives represent a promising avenue of research for the development of new Succinate Dehydrogenase Inhibitors. The data presented for related furan-carboxamides suggest that this chemical class has the potential for potent antifungal activity, in some cases exceeding that of established fungicides like Boscalid.[3]

The detailed experimental protocols provided in this guide offer a robust framework for the in-house evaluation of this compound and other novel compounds. A thorough understanding of the underlying biochemical principles and meticulous execution of these assays are essential for generating high-quality, reproducible data. Further investigation into the structure-activity relationships of furan-carboxamides will undoubtedly pave the way for the rational design of next-generation SDHI fungicides with improved efficacy and a broader spectrum of activity.

References

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. ResearchGate. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. PubMed. [Link]

  • Novel Succinate Dehydrogenase Inhibitors Containing Oxime Ester Structures: Design, Synthesis, and Biological Activities. ResearchGate. [Link]

  • Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. MDPI. [Link]

  • Synthesis and Antifungal Activities of Furoxan Derivatives Designed as Novel Fungicide. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. MDPI. [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. PubMed. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. [Link]

  • Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. PubMed Central. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. PubMed. [Link]

  • ChEMBL Database. EMBL-EBI. [Link]

  • Fungicidal compositions.
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. [Link]

  • Process for preparing intermediates for the synthesis of antifungal agents.
  • Effective In Vitro Control of Two Phytopathogens of Agricultural Interest Using Cell-Free Extracts of Pseudomonas fluorescens and Chitosan. MDPI. [Link]

  • Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. PubMed. [Link]

  • Compound 526618: 2-Methyl-3-(methylthio)furan. Data.gov. [Link]

  • Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. ResearchGate. [Link]

  • Antifungal drugs combinations: A patent review 2000-2015. ResearchGate. [Link]

  • Antifungal fusacandins.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central. [Link]

  • In vitro effect of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (virazole, ICN 1229) on deoxyribonucleic acid and ribonucleic acid viruses. PubMed. [Link]

Sources

An In Vivo Comparative Guide to Validating the Biological Activity of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Methylfuran-3-carboxamide, a novel compound with therapeutic potential. Drawing from established principles in drug development and toxicology, we present a scientifically rigorous, hypothesis-driven approach. Our methodology is grounded in the structural characteristics of the molecule, positing a plausible mechanism of action that informs the entire validation workflow. This document is intended for researchers, scientists, and drug development professionals seeking to objectively assess the performance of this compound against relevant alternatives, supported by robust experimental design.

Introduction and Core Hypothesis: Targeting Succinate Dehydrogenase

This compound belongs to the carboxamide class of molecules, a "privileged scaffold" frequently found in FDA-approved drugs known for their diverse pharmacological activities.[1][2] The furan ring is also a common moiety in biologically active compounds.[3] Notably, many carboxamide derivatives exert their biological effects by inhibiting Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II.[4][5] SDH is a critical enzyme that functions at the intersection of the Krebs cycle and the mitochondrial electron transport chain, catalyzing the oxidation of succinate to fumarate.[6][7]

Given these structural precedents, our core hypothesis is that This compound functions as a Succinate Dehydrogenase Inhibitor (SDHI) . Inhibition of this enzyme disrupts cellular energy production, a mechanism with established utility in fungicides and growing interest in oncology.[5][6][8] This guide outlines the essential in vivo studies required to test this hypothesis, validate target engagement, and compare the compound's efficacy and safety against a suitable alternative.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the central role of SDH (Complex II) in cellular metabolism and the proposed point of inhibition by this compound.

In_Vivo_Workflow A Phase 1: Safety & Tolerability (Acute Toxicity & MTD) B Phase 2: Efficacy Evaluation (Xenograft Tumor Model) A->B Determine Dosing Regimen C Phase 3: Mechanistic Validation (Pharmacodynamics & Target Engagement) B->C Collect Tissues at Endpoint D Data Analysis & Comparative Assessment C->D Correlate Mechanism with Efficacy

Caption: Phased workflow for in vivo validation of this compound.

Phase 1: Safety, Tolerability, and Pharmacokinetics

Before assessing efficacy, it is imperative to establish a safe dose range. The known potential for hepatotoxicity from the 2-methylfuran moiety necessitates careful evaluation. [9][10]

Experimental Protocol: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Male and female Sprague-Dawley rats (8 weeks old).

  • Group Allocation: Assign 5 animals per sex to each dose group.

  • Dose Escalation: Administer this compound via intraperitoneal (i.p.) injection in escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Monitoring: For 14 days, record daily clinical observations (activity, posture, grooming), and measure body weight twice weekly.

  • Endpoint Analysis: At day 14, collect blood for serum chemistry analysis (ALT, AST, ALP, BUN, Creatinine). Perform a gross necropsy and collect key organs (liver, kidneys, lungs, spleen) for histopathological examination.

  • MTD Definition: The highest dose that does not cause mortality, significant body weight loss (>15%), or other severe clinical signs of toxicity.

Comparative Data: Expected Acute Toxicity Profile

The following table presents a template for summarizing the safety data in comparison to the alternative.

Compound Dose (mg/kg, i.p.) Mortality Mean Body Weight Change (%) Key Histopathological Findings
Vehicle Control N/A0/10+5% to +8%No significant abnormalities
This compound 1000/10+2% to +4%Minimal centrilobular hypertrophy (Liver)
3002/10-18% to -22%Moderate centrilobular necrosis (Liver) [9]
Boscalid 1000/10+4% to +7%No significant abnormalities
3000/10+1% to +3%Mild adaptive liver changes

Phase 2: In Vivo Efficacy Evaluation

With a safe dose established, the next phase is to evaluate anti-tumor efficacy in a relevant cancer model. SDH inhibition is a promising anti-cancer strategy, particularly in tumors with specific metabolic vulnerabilities.

Experimental Protocol: Human Colon Cancer Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

  • Cell Line: HCT-116 human colon carcinoma cells. These cells are widely used and have been evaluated with other carboxamide derivatives. [8][11]3. Tumor Implantation: Subcutaneously inject 2 x 10^6 HCT-116 cells into the right flank of each mouse.

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (at MTD)

    • Group 3: Boscalid (at an equivalent, well-tolerated dose)

  • Dosing Regimen: Administer compounds via i.p. injection daily for 21 days.

  • Monitoring: Measure tumor volume with calipers and record mouse body weight three times per week.

  • Efficacy Endpoint: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Comparative Data: Expected Efficacy Results
Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI %) Mean Body Weight Change (%)
Vehicle Control N/A1500 ± 2500%+2%
This compound MTD, Daily x 21d600 ± 15060%-5%
Boscalid MTD, Daily x 21d850 ± 18043%-2%

Phase 3: Mechanistic Validation and Target Engagement

The final and most critical phase is to confirm that the observed anti-tumor efficacy is a direct result of SDH inhibition in vivo. This is achieved by measuring the downstream metabolic consequences of target engagement.

Experimental Protocol: Pharmacodynamic (PD) Biomarker Analysis
  • Tissue Processing: Immediately snap-freeze tissues in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction: Homogenize tissues and perform a metabolite extraction suitable for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS Analysis: Quantify the absolute concentrations of succinate and fumarate.

  • Target Engagement Metric: The primary biomarker for SDH inhibition is an increased succinate-to-fumarate ratio. [6][12]

Comparative Data: Expected Pharmacodynamic Biomarker Changes
Treatment Group Tissue Succinate Level (fold change vs. Vehicle) Fumarate Level (fold change vs. Vehicle) Succinate/Fumarate Ratio (fold change vs. Vehicle)
Vehicle Control Tumor1.01.01.0
This compound Tumor8.5 ± 2.10.6 ± 0.214.2
Boscalid Tumor5.2 ± 1.50.7 ± 0.17.4

Conclusion

This guide outlines a rigorous, multi-phased workflow for the in vivo validation of this compound. By postulating a scientifically plausible mechanism—the inhibition of succinate dehydrogenase—we have established a clear path for assessing not only the compound's efficacy but also its direct engagement with its intended molecular target. The comparative structure, pitting the novel compound against a known SDHI, ensures that the resulting data will be robust and interpretable. Careful attention to the safety profile, particularly potential hepatotoxicity, is integrated throughout the workflow. Successful execution of these studies will provide the critical data necessary to determine the therapeutic potential of this compound and justify its continued development.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024). MDPI. [Link]

  • Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans. (2021). Food and Chemical Toxicology. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024). ResearchGate. [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). Current Topics in Medicinal Chemistry. [Link]

  • Active furan carboxamides derivatives. (2024). ResearchGate. [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). Bentham Science. [Link]

  • Few examples of carboxamide moiety-containing drug molecules. (2021). ResearchGate. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2020). ResearchGate. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). MDPI. [Link]

  • Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. (2012). Molecular Nutrition & Food Research. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). ChemMedChem. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (2022). 3 Biotech. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). Wiley Online Library. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). ResearchGate. [Link]

  • 2-Methylfuran toxicity in rats--role of metabolic activation in vivo. (1988). Journal of Toxicology and Environmental Health. [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (2022). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. (2022). The Journal of Toxicological Sciences. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methylfuran-3-carboxamide in Modern Drug Discovery

This compound is a key heterocyclic scaffold that has garnered significant interest within the pharmaceutical and agrochemical industries. Its structural motif is present in a variety of biologically active molecules, making the development of efficient and scalable synthetic routes to this compound a critical endeavor for researchers in drug development and process chemistry. This guide provides an in-depth, comparative analysis of the most viable synthetic pathways to this compound, offering detailed experimental protocols and a critical evaluation of their respective efficiencies. By presenting this data-driven comparison, we aim to empower researchers to make informed decisions in their synthetic strategies, ultimately accelerating the pace of discovery and development.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound have been evaluated:

  • Route 1: Amidation of 2-Methylfuran-3-carboxylic acid. This classical and highly versatile approach involves the initial synthesis of the corresponding carboxylic acid, followed by its conversion to the amide. This route offers multiple pathways for the final amidation step, including direct coupling and activation via an acyl chloride intermediate.

  • Route 2: Synthesis and Hydrolysis of 2-Methyl-3-cyanofuran. This alternative pathway explores the construction of the carboxamide functional group from a nitrile precursor. This approach can be advantageous in certain contexts, potentially offering a more streamlined synthesis.

The following sections will provide a detailed examination of each route, complete with step-by-step experimental protocols and a comparative summary of their performance based on key metrics such as overall yield, step count, and reagent accessibility.

Route 1: The Carboxylic Acid Amidation Pathway

This route is a robust and well-established method for the synthesis of amides. It is a two-stage process that begins with the synthesis of the key intermediate, 2-methylfuran-3-carboxylic acid, followed by its conversion to the target carboxamide.

Stage 1: Synthesis of 2-Methylfuran-3-carboxylic Acid

The synthesis of the carboxylic acid intermediate is a critical first step that significantly influences the overall efficiency of this route. A reliable method for the preparation of the methyl ester precursor, followed by hydrolysis, is outlined below.

This procedure details a robust method for the synthesis of the ester precursor.

Experimental Protocol:

  • To a stirred solution of methyl acetoacetate (116.1 g, 1.0 mol) in a suitable reaction vessel, add chloroacetaldehyde (50% aqueous solution, 157.0 g, 1.0 mol).

  • Slowly add a base, such as pyridine (7.9 g, 0.1 mol), to the mixture.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with water (200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude product.

  • Purify the crude ester by vacuum distillation to yield methyl 2-methylfuran-3-carboxylate as a colorless oil.

Expected Yield: 75-85%

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward and high-yielding transformation.

Experimental Protocol:

  • Dissolve methyl 2-methylfuran-3-carboxylate (14.2 g, 0.1 mol) in methanol (100 mL).

  • Add a 2 M aqueous solution of sodium hydroxide (60 mL, 0.12 mol).

  • Heat the mixture to reflux for 2-3 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with a 2 M hydrochloric acid solution, resulting in the precipitation of the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-methylfuran-3-carboxylic acid as a white to off-white solid.

Expected Yield: 90-95%

Stage 2: Amidation of 2-Methylfuran-3-carboxylic Acid

With the key carboxylic acid intermediate in hand, two primary methods for its conversion to this compound are presented: direct amidation using a coupling agent and a two-step process via the acyl chloride.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling agent for the formation of amide bonds.

Experimental Protocol:

  • To a solution of 2-methylfuran-3-carboxylic acid (1.26 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add HATU (4.18 g, 11 mmol) and N,N-diisopropylethylamine (DIPEA, 3.48 mL, 20 mmol).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add a solution of ammonia in a suitable solvent (e.g., 7 N ammonia in methanol, 2.86 mL, 20 mmol).

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Expected Yield: 70-80%

This classic two-step method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an ammonia source.

Experimental Protocol:

Step 1.2.1: Synthesis of 2-Methylfuran-3-carbonyl Chloride

  • To a solution of 2-methylfuran-3-carboxylic acid (1.26 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL), add oxalyl chloride (1.05 mL, 12 mmol) followed by a catalytic amount of DMF (1-2 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours. The evolution of gas (HCl and CO) will be observed.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-methylfuran-3-carbonyl chloride, which can be used in the next step without further purification.

Step 1.2.2: Reaction with Ammonia

  • Dissolve the crude 2-methylfuran-3-carbonyl chloride in anhydrous DCM (20 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia (28-30%, 5 mL) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography to afford this compound.

Expected Yield (over two steps): 65-75%

Route 2: The Cyanofuran Pathway

This alternative route involves the synthesis of a nitrile intermediate, 2-methyl-3-cyanofuran, followed by its selective hydrolysis to the target amide.

Step 2.1: Synthesis of 2-Methyl-3-cyanofuran

The synthesis of the cyanofuran intermediate can be approached through various methods. A plausible route involves the Sandmeyer-type reaction of an amino-furan precursor.

(Note: A detailed, high-yielding, and readily adaptable experimental protocol for the direct synthesis of 2-methyl-3-cyanofuran from simple starting materials is not well-documented in readily accessible literature. The following is a proposed general method based on established transformations of furan derivatives.)

Proposed Experimental Protocol:

  • Synthesize 3-amino-2-methylfuran from a suitable precursor (e.g., via reduction of a nitro-furan derivative or rearrangement of a furan-based azide).

  • To a cooled (0-5 °C) solution of 3-amino-2-methylfuran (10 mmol) in an acidic aqueous medium (e.g., 2 M HCl), add a solution of sodium nitrite (NaNO₂, 11 mmol) in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 12 mmol) and sodium cyanide (NaCN, 24 mmol) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography or distillation.

Estimated Yield: 40-60% (highly dependent on the efficiency of the initial amination and diazotization steps)

Step 2.2: Selective Hydrolysis of 2-Methyl-3-cyanofuran

The selective hydrolysis of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid is a key challenge. Controlled conditions are crucial for success.

Experimental Protocol:

  • To a solution of 2-methyl-3-cyanofuran (1.07 g, 10 mmol) in a suitable solvent such as tert-butanol or a mixture of DMSO and water, add a catalyst. A common method involves the use of a base such as potassium carbonate (K₂CO₃) or a transition metal catalyst.

  • For a base-catalyzed approach, add powdered potassium carbonate (1.38 g, 10 mmol) and a small amount of a phase-transfer catalyst if necessary.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress carefully by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Expected Yield: 50-70%

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Carboxylic Acid Amidation cluster_1 Route 2: Cyanofuran Pathway A Methyl Acetoacetate + Chloroacetaldehyde B Methyl 2-Methylfuran-3-carboxylate A->B Pyridine, Reflux (75-85%) C 2-Methylfuran-3-carboxylic Acid B->C NaOH, MeOH, Reflux (90-95%) D This compound C->D HATU, DIPEA, NH3/MeOH (70-80%) E 2-Methylfuran-3-carbonyl Chloride C->E Oxalyl Chloride, DCM (High Yield) E->D NH3 (aq. or gas) (65-75% over 2 steps) F 3-Amino-2-methylfuran G 2-Methyl-3-cyanofuran F->G 1. NaNO2, HCl 2. CuCN, NaCN (40-60% Estimated) H This compound G->H Controlled Hydrolysis (e.g., K2CO3, t-BuOH) (50-70%)

Caption: Synthetic pathways to this compound.

Quantitative Comparison of Synthetic Routes

MetricRoute 1A (HATU)Route 1B (Acyl Chloride)Route 2 (Cyanofuran)
Overall Yield ~47-65%~42-60%~20-42%
Number of Steps 343 (from aminofuran)
Reagent Cost High (HATU)ModerateModerate to High
Scalability GoodGoodModerate
Safety Concerns StandardOxalyl chloride is toxic and corrosive.Diazonium salts can be explosive. Cyanides are highly toxic.
Purification ChromatographyChromatography/RecrystallizationChromatography

Discussion and Recommendations

Based on the comparative analysis, Route 1, the carboxylic acid amidation pathway, emerges as the more efficient and reliable strategy for the synthesis of this compound.

Route 1A (Direct Amidation with HATU) offers a good balance of high yield and a reduced number of steps in the final amidation stage. The primary drawback is the high cost of HATU, which may be a limiting factor for large-scale synthesis. However, for laboratory-scale research and development where efficiency and speed are paramount, this method is highly recommended. The reaction conditions are generally mild, and the procedure is straightforward.

Route 1B (Amidation via the Acyl Chloride) provides a slightly lower overall yield but utilizes more cost-effective reagents. The use of oxalyl chloride requires careful handling due to its toxicity and corrosive nature. This route is a solid, classical approach that is well-suited for both small and larger-scale preparations where cost is a significant consideration.

Route 2 (The Cyanofuran Pathway) is a theoretically viable but practically challenging alternative. The synthesis of the key 2-methyl-3-cyanofuran intermediate is not as well-established, and the multi-step process to obtain the necessary 3-amino-2-methylfuran precursor adds to the overall complexity and reduces the overall yield. Furthermore, the use of potentially explosive diazonium salts and highly toxic cyanides presents significant safety concerns. The final selective hydrolysis of the nitrile to the amide can also be challenging to control. Therefore, this route is less recommended for routine synthesis unless specific circumstances or the availability of starting materials make it more attractive.

Conclusion

For researchers and drug development professionals seeking an efficient and reliable synthesis of this compound, the amidation of 2-methylfuran-3-carboxylic acid (Route 1) is the superior strategy. The choice between direct amidation with a coupling agent like HATU (Route 1A) and the acyl chloride method (Route 1B) will depend on the specific project requirements, balancing factors of cost, scale, and time. This guide provides the necessary experimental data and insights to enable the selection of the most appropriate synthetic route to accelerate research and development efforts.

References

  • Paal, C. Berichte der deutschen chemischen Gesellschaft 1884 , 17 (2), 2756–2767. [Link]

  • Feist, F. Berichte der deutschen chemischen Gesellschaft 1902 , 35 (2), 1537–1544. [Link]

  • Benary, E. Berichte der deutschen chemischen Gesellschaft 1911 , 44 (1), 489–493. [Link]

  • Carpino, L. A.; El-Faham, A. J. Am. Chem. Soc.1995 , 117 (19), 5401–5402. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Tetrahedron2005 , 61 (46), 10827–10852. [Link]

  • Valeur, E.; Bradley, M. Chem. Soc. Rev.2009 , 38 (2), 606–631. [Link]

  • Sandmeyer, T. Berichte der deutschen chemischen Gesellschaft 1884 , 17 (2), 1633–1635. [Link]

  • Kuhn, M.; von Angerer, S. J. Med. Chem.1990 , 33 (3), 975–980. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. 2-Methylfuran-3-carboxamide, a compound integrating the hazardous characteristics of a furan ring with an amide functional group, demands a meticulous and informed approach to waste management. This guide provides an in-depth, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not just on the "how," but the critical "why" behind each procedural step, grounding our recommendations in established chemical safety principles and regulatory standards.

Section 1: Hazard Profile & Risk Assessment

The 2-methylfuran component is the primary driver of the compound's risk profile. SDS and chemical safety sources for 2-methylfuran classify it as a highly flammable liquid that forms explosive mixtures with air.[1][2] It is acutely toxic, with warnings of being toxic if swallowed and fatal if inhaled.[3][4] Furthermore, exposure can lead to significant organ damage, specifically targeting the liver, kidneys, and central nervous system. The furan ring structure also presents a risk of forming explosive peroxides over time, especially when exposed to air and light.[1]

The carboxamide group, while less acutely hazardous, necessitates careful handling. Therefore, this compound must be treated as a flammable, acutely toxic, and potentially organ-damaging hazardous waste .

Section 2: Pre-Disposal Safety Protocols: Engineering Controls & PPE

Before handling any waste containing this compound, a robust safety cordon must be established through a combination of engineering controls and Personal Protective Equipment (PPE).

Engineering Controls: All handling and transfer of this compound waste must be conducted within a certified chemical fume hood. This is non-negotiable and serves to mitigate the severe inhalation hazard.[3] The area must be free of ignition sources such as open flames, hot plates, and spark-producing equipment.[2][3][5]

Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE based on the compound's hazard profile.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or Butyl Rubber Gloves (EN 374 compliant)Protects against skin contact. Amides and furans can cause skin irritation.[1][4][5]
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Prevents contact with eyes, which can cause serious irritation.[4][5]
Body Protection Flame-Retardant Laboratory CoatProtects against splashes and provides a barrier in case of a flash fire due to the compound's high flammability.
Respiratory Use within a Fume Hood (Mandatory)The primary control for the fatal inhalation hazard.[3] A respirator (e.g., NIOSH-approved) may be required for spill cleanup.[5]

Section 3: Waste Segregation & Container Management

Improper segregation is a primary cause of laboratory incidents. This compound waste must be kept separate from incompatible materials to prevent violent reactions.

Chemical Incompatibilities:

  • Strong Oxidizing Agents: May react vigorously and cause a fire or explosion.[2]

  • Strong Acids & Bases: 2-Methylfuran can undergo exothermic polymerization, potentially with explosive violence, in the presence of strong acids.[2][4][5]

Container Selection and Labeling:

  • Container Material: Use a chemically compatible container, such as a borosilicate glass bottle or a suitable plastic container, designed for hazardous waste. Ensure the container is in good condition with no cracks or residue.[6]

  • Closure: The container must have a secure, tight-fitting screw cap to prevent the escape of flammable and toxic vapors.[6][7] Containers must be kept closed at all times except when adding waste.[7][8]

  • Labeling: This is a critical regulatory requirement. From the moment the first drop of waste is added, the container must be clearly labeled with:

    • The words "HAZARDOUS WASTE ".[6][8]

    • The full chemical name: "This compound ". Do not use abbreviations.

    • An accurate list of all other constituents and their approximate percentages.

    • The date of accumulation.

Section 4: Step-by-Step Disposal Workflow

The following workflow provides a systematic procedure for the safe accumulation and disposal of this compound waste. This process should be incorporated into your laboratory's standard operating procedures (SOPs).

G cluster_lab In-Laboratory Operations cluster_ehs Institutional Disposal Protocol A Waste Generation (e.g., reaction quench, purification) B Select & Pre-Label Compatible Waste Container A->B C Transfer Waste in Chemical Fume Hood B->C D Securely Cap Container IMMEDIATELY After Use C->D E Store in Designated & Segregated Satellite Accumulation Area (SAA) D->E F Container Full or Accumulation Time Limit Reached E->F Monitor Fill Level & Date G Contact EHS/EH&S for Waste Pickup (Follow Institutional Procedure) F->G H EHS Transports to Central Facility for Final Disposal G->H I Disposal via Licensed Hazardous Waste Vendor H->I

Caption: Disposal workflow for this compound.

Procedural Steps:

  • Establish a Satellite Accumulation Area (SAA): Designate a specific area within the lab, under the generator's control, for waste accumulation. It should be away from general traffic and incompatible materials.[6]

  • Prepare the Waste Container: Select and label the container as described in Section 3 before adding any waste.

  • Transfer Waste: Perform all waste transfers inside a chemical fume hood, wearing the appropriate PPE. Use a funnel for liquids to prevent spills, removing it immediately after use to allow for capping.

  • Secure and Store: After each addition, tightly close the container. Place it in the designated SAA, ensuring it is stored upright and within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[8]

  • Schedule Pickup: Do not accumulate more than 50 gallons of hazardous waste in your SAA.[7] Once the container is full or approaching your institution's time limit for storage, contact your Environmental Health & Safety (EHS or EH&S) department to schedule a pickup.[8] Do not attempt to dispose of this chemical via sink or trash, and evaporation is not a permitted disposal method.[7][8]

Section 5: Spill & Emergency Management

Accidents require immediate and correct action to mitigate harm.

Minor Spill (Contained within a fume hood):

  • Alert colleagues in the immediate area.

  • Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand, dry earth, or vermiculite.[2][9]

  • Use non-sparking tools to collect the absorbed material and contaminated debris.[2][5]

  • Place the collected material into a new, properly labeled hazardous waste container.

  • Decontaminate the area with an appropriate solvent and report the incident to your lab supervisor.

Major Spill (Outside of a fume hood) or Personnel Exposure:

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you. Alert all nearby personnel.[5]

  • Activate Alarm: Activate the nearest fire alarm to alert emergency services.

  • Call for Help: Contact your institution's emergency number (e.g., 911) and the EHS office. Provide the chemical name and location of the spill.[8]

  • Personnel Exposure:

    • Inhalation: Move the affected person to fresh air immediately. Call for medical assistance.[2]

    • Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][2]

    • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

Section 6: Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA).[7][10] Your institution's EHS department operates under these regulations to ensure that waste is handled, stored, and ultimately disposed of in a compliant manner, typically through a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] Adherence to the procedures outlined in this guide is essential for meeting these federal and state mandates.[6][7]

References

  • SAFETY DATA SHEET: 2-Methyltetrahydrofuran-3-one . Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: 2-Methylfuran . Carl ROTH. [Link]

  • EU SAFETY DATA SHEET: 2-Methylfuran-HP . TransFurans Chemicals bvba. [Link]

  • Toxicological Assessment of 2-Methyltetrahydrofuran . ResearchGate. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]

  • Amides Waste Compatibility . CP Lab Safety. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Hazardous Waste Manual . Alabama A&M University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Methylfuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

The core philosophy of this guide is to empower you with the knowledge to not only follow procedures but to understand the rationale behind each recommendation, ensuring a culture of safety and excellence in your laboratory.

I. Hazard Analysis: Understanding the Risks of 2-Methylfuran-3-carboxamide

A thorough understanding of the potential hazards associated with this compound is the foundation of safe handling. Based on the known toxicology of furan and its derivatives, the following hazards should be anticipated:

  • Flammability: Furan compounds are often flammable, with vapors that can form explosive mixtures with air.[1][2] Sources of ignition such as heat, sparks, and open flames must be rigorously excluded from the handling area.[1][3]

  • Toxicity: Furan and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1][4] Some furan derivatives have been associated with long-term health effects, including potential carcinogenicity.[4]

  • Peroxide Formation: Like many ethers, furan and its derivatives can form explosive peroxides upon prolonged exposure to air and light.[4] This is a critical consideration for storage and handling.

  • Irritation: Direct contact with the compound may cause skin and eye irritation.[4]

  • Powder Hazards: If in solid form, the fine powder can be easily aerosolized, increasing the risk of inhalation.[5]

Table 1: Hazard Profile of Structurally Related Compounds

Hazard2-MethylfuranGeneral Furan Compounds
GHS Pictograms Flammable Liquid, Acute Toxicity, Health HazardFlammable, Toxic, Irritant, Health Hazard
Hazard Statements Highly flammable liquid and vapor. Toxic if swallowed. Fatal if inhaled.[1]May form explosive peroxides. Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer.
Signal Word Danger[1]Danger
II. Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. PPE should be chosen based on a thorough risk assessment of the specific procedures being performed.[6][7]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the lack of specific compatibility data for this compound, it is prudent to select gloves with broad chemical resistance. Nitrile gloves are a common choice for general laboratory use, but for prolonged or high-exposure tasks, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[8] Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[10] When there is a significant risk of splashing or aerosol generation, a face shield worn over safety goggles is essential.[11]

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and fire hazards.[1][11] Ensure the lab coat is fully buttoned.[11]

  • Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][12] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7][11]

Table 2: Recommended PPE for Handling this compound

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Powder Nitrile or Butyl GlovesChemical Splash Goggles and Face ShieldFlame-Resistant Lab CoatChemical Fume Hood
Preparing Solutions Nitrile or Butyl GlovesChemical Splash GogglesFlame-Resistant Lab CoatChemical Fume Hood
Handling Reactions Chemical-Resistant Gloves (e.g., Butyl)Chemical Splash Goggles and Face ShieldFlame-Resistant Lab CoatChemical Fume Hood
III. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiment.

1. Preparation and Pre-Handling:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.[13]

  • Designate a Handling Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[5][14]

  • Assemble all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available before you begin.

  • Check for Peroxides: If the compound has been stored for an extended period, it should be tested for the presence of peroxides before use.

2. Weighing and Transferring the Compound:

  • Work Within a Fume Hood: To prevent the inhalation of fine powders, all weighing and transferring of this compound must be performed inside a chemical fume hood.[5]

  • Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.[1]

  • Minimize Dust Generation: Handle the powder gently to avoid creating airborne dust.[5] Transfer the powder in small increments.[5]

  • Clean Spills Immediately: Any spills should be cleaned up immediately using appropriate methods to avoid aerosolization. Wet cleaning methods are preferred over dry sweeping.[5]

dot

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review Safety Guide & Assemble PPE Designate Designate Handling Area in Fume Hood Prep->Designate Peroxide Test for Peroxides (if applicable) Designate->Peroxide Weigh Weigh and Transfer in Fume Hood Peroxide->Weigh Dissolve Prepare Solution Weigh->Dissolve Decon Decontaminate Work Area Dissolve->Decon Waste Segregate and Label Waste Decon->Waste Dispose Dispose via EHS Waste->Dispose

Caption: Workflow for the safe handling of this compound.

3. Storage:

  • Store in a Cool, Dry, Well-Ventilated Area: Keep the container tightly closed and store it away from heat, light, and sources of ignition.[1][10]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

  • Segregate from Incompatible Materials: Store away from oxidizing agents, strong acids, and strong bases.[3][14]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[15]

  • Avoid Mixing Incompatible Wastes: Do not mix furan-containing waste with other incompatible waste streams.[14]

2. Disposal Procedure:

  • Consult EHS: Never dispose of this compound down the drain or in the regular trash.[15] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[12][15]

  • Licensed Disposal Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed contractor, as coordinated by your EHS department.[15]

  • Incineration: Controlled incineration in a chemical waste incinerator is a common disposal method for furan compounds.[16][17]

dot

Disposal_Plan cluster_collection Waste Collection cluster_disposal Disposal Pathway Collect_Solid Contaminated Solids (PPE, etc.) Container Segregated & Labeled Hazardous Waste Container Collect_Solid->Container Collect_Liquid Unused/Waste Solutions Collect_Liquid->Container EHS Consult Institutional EHS Container->EHS Follow Institutional Protocol Contractor Licensed Waste Contractor Pickup EHS->Contractor Incineration Controlled Incineration Contractor->Incineration

Caption: Disposal workflow for this compound waste.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, fostering a secure and productive research environment. Remember, safety is a shared responsibility, and a proactive approach is the best defense against potential hazards.

References

  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide - Benchchem.
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety.
  • SAFETY DATA SHEET - Sigma-Aldrich (relating to a furan derivative).
  • SAFETY DATA SHEET - Sigma-Aldrich (2-Methylfuran).
  • Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals - Benchchem.
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • Furan - Safety Data Sheet - ChemicalBook.
  • TCI AMERICA - Spectrum Chemical (Safety Data Sheet for a related compound).
  • 2-Methylfuran Safety Data Sheet.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Chemical Safety: Personal Protective Equipment.
  • Protective Equipment - American Chemistry Council.
  • 2-Methylfuran - Santa Cruz Biotechnology.
  • Safety Data Sheet: 2-Methylfuran - Carl ROTH.
  • OSHA Glove Selection Chart - Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylfuran-3-carboxamide
Reactant of Route 2
2-Methylfuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.